1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
Description
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Properties
IUPAC Name |
7-methyl-1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12(2)23-15-9-7-14(8-10-15)11-20-17-13(3)5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWOOPQNHDTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione: Synthesis, Structural Elucidation, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(4-isopropoxybenzyl)-7-methylindoline-2,3-dione, a novel isatin derivative with significant potential in medicinal chemistry. We will delve into a plausible synthetic pathway, detailed structural characterization, and an exploration of its prospective biological activities, grounded in the extensive research on related isatin analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this class of compounds.
Introduction: The Isatin Scaffold - A Privileged Heterocycle in Drug Discovery
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to its wide array of biological activities.[1][2][3] The isatin core is present in a variety of natural products and has been synthetically modified to produce a multitude of derivatives with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] The reactivity of the C3-carbonyl group and the nucleophilicity of the N1-position allow for diverse chemical modifications, making it a "privileged scaffold" in the design of novel therapeutic agents.[1]
The subject of this guide, this compound, is a rationally designed derivative that combines the established biological relevance of the isatin core with specific substitutions intended to modulate its pharmacological profile. The 7-methyl group is known to influence the electronic and steric properties of the isatin ring, which can impact its biological interactions.[6] The N-benzyl substituent is a common modification to enhance lipophilicity and potentially introduce new binding interactions with biological targets.[7] Furthermore, the 4-isopropoxy group on the benzyl ring can further modulate the molecule's physicochemical properties and target engagement.
Synthesis and Mechanism
The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the 7-methylisatin core, followed by its N-alkylation with 4-isopropoxybenzyl chloride.
Step 1: Synthesis of 7-Methylisatin
The Sandmeyer isonitrosoacetanilide isatin synthesis is a well-established and reliable method for the preparation of substituted isatins, including 7-methylisatin.[6] This multi-step process begins with the reaction of o-toluidine with chloral hydrate and hydroxylamine to form 2-(hydroxyimino)-N-(o-tolyl)acetamide. Subsequent acid-catalyzed cyclization of this intermediate yields 7-methylisatin.
Experimental Protocol: Synthesis of 7-Methylisatin
-
Step A: Synthesis of 2-(hydroxyimino)-N-(o-tolyl)acetamide:
-
In a round-bottom flask, dissolve o-toluidine (1.0 equivalent) in a suitable solvent such as a mixture of water and concentrated hydrochloric acid.
-
Add a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3.0 equivalents) in water to the stirred solution of o-toluidine.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold water and dry to yield 2-(hydroxyimino)-N-(o-tolyl)acetamide.
-
-
Step B: Cyclization to 7-Methylisatin:
-
Slowly add the dried 2-(hydroxyimino)-N-(o-tolyl)acetamide (1.0 equivalent) to pre-heated concentrated sulfuric acid at a controlled temperature.
-
Stir the reaction mixture until the cyclization is complete, as indicated by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain crude 7-methylisatin.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-methylisatin.[6]
-
Step 2: N-Alkylation of 7-Methylisatin
The N-alkylation of the isatin core is a crucial step in the synthesis of the target molecule. This reaction is typically performed by generating the isatin anion with a base, followed by nucleophilic substitution with an alkylating agent.[8] Microwave-assisted synthesis has been shown to be a highly efficient method for this transformation, significantly reducing reaction times and improving yields.[8]
Experimental Protocol: Synthesis of this compound
-
To a microwave-safe reaction vessel, add 7-methylisatin (1.0 equivalent), anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 equivalents), and a minimal amount of a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[8]
-
Add 4-isopropoxybenzyl chloride (1.2 equivalents) to the mixture.
-
Seal the vessel and subject it to microwave irradiation at a predetermined temperature and time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and dilute it with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Structural Elucidation and Spectroscopic Data
The definitive identification and characterization of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the 7-methylindoline ring system. - Aromatic protons of the 4-isopropoxybenzyl group (AA'BB' system). - Singlet for the benzylic methylene protons. - Septet and doublet for the isopropoxy group protons. - Singlet for the 7-methyl group protons. |
| ¹³C NMR | - Carbonyl carbons of the dione functionality. - Aromatic carbons of both ring systems. - Benzylic methylene carbon. - Carbons of the isopropoxy group. - Methyl carbon of the 7-methyl group. |
| IR (cm⁻¹) | - Strong absorption bands for the two carbonyl groups (C=O). - Aromatic C-H stretching vibrations. - Aliphatic C-H stretching vibrations. - C-O stretching of the ether linkage. |
| Mass Spec (HRMS) | - Accurate mass of the molecular ion peak [M]+ or [M+H]+ corresponding to the molecular formula C₂₀H₂₁NO₃. |
Rationale for Spectroscopic Assignments
The predicted spectroscopic data is based on the analysis of structurally similar N-benzyl isatin derivatives reported in the literature.[7][9] The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on both the indoline and benzyl rings. The characteristic signals for the isopropoxy and benzylic methylene groups will be key identifiers in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the downfield shifts of the carbonyl carbons are a hallmark of the isatin core. High-resolution mass spectrometry will provide the exact mass, confirming the elemental composition of the synthesized molecule.
Potential Biological Activities and Therapeutic Applications
Isatin derivatives are known to exhibit a broad spectrum of pharmacological activities. The structural features of this compound suggest several potential therapeutic applications.
Anticancer Activity
Many N-substituted isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule polymerization.[4][5] The introduction of the bulky and lipophilic 1-(4-isopropoxybenzyl) group at the N1 position could enhance the compound's ability to interact with hydrophobic pockets of target proteins, potentially leading to improved anticancer efficacy.
Antimicrobial and Antiviral Activity
The isatin scaffold is a common feature in compounds with antimicrobial and antiviral properties.[2] Modifications at the N1 position have been shown to modulate these activities. The specific combination of the 7-methyl and 1-(4-isopropoxybenzyl) substituents may confer novel or enhanced activity against various pathogens.
Anti-inflammatory and Analgesic Activity
Certain isatin derivatives have been reported to possess anti-inflammatory and analgesic properties.[3] These effects are often attributed to the inhibition of inflammatory mediators. The structural design of this compound warrants investigation into its potential as an anti-inflammatory or analgesic agent.
Caption: Structure-activity relationship and potential biological activities.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, derivative of the pharmacologically significant isatin scaffold. Based on established synthetic methodologies and the known biological profiles of related compounds, this molecule is a prime candidate for synthesis and biological evaluation. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a comprehensive screening for its potential anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Mechanistic studies will be crucial to elucidate its mode of action and to guide the design of even more potent and selective therapeutic agents based on this novel isatin derivative.
References
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Vaz, J., et al. (2011). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC. [Link]
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Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). Semantic Scholar. [Link]
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Pandeya, S. N., et al. (2005). Biological activities of isatin and its derivatives. PubMed. [Link]
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Mehta, B., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. PMC. [Link]
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Bhatnagar, R., et al. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. Semantic Scholar. [Link]
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Gryz, M., et al. (2022). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. [Link]
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Shakir, T. H., & Al-Mudhafar, M. M. J. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. [Link]
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Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. (2015). SciSpace. [Link]
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Schutte, M., et al. (2012). N-Benzylisatin. ResearchGate. [Link]
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Properties and Potential of N-(4-isopropoxybenzyl)-7-methylisatin Derivatives
An In-depth Technical Guide for Researchers
Abstract: Isatin (1H-indole-2,3-dione) constitutes a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities including anticancer, antiviral, and anticonvulsant properties.[1][2][3] The synthetic versatility of the isatin core allows for precise modifications at the N-1, C-3, and aromatic ring positions, enabling the fine-tuning of its pharmacological profile.[2] This guide focuses on a specific, promising subclass: N-(4-isopropoxybenzyl)-7-methylisatin derivatives. We will explore the scientific rationale for this structural design, propose a robust synthetic methodology, discuss the anticipated biological activities based on structure-activity relationship (SAR) studies of analogous compounds, and provide detailed experimental protocols for their evaluation. This document serves as a technical resource for researchers and professionals engaged in drug discovery and development, offering a scientifically grounded framework for investigating this compound class.
Introduction: The Isatin Scaffold in Drug Discovery
The isatin core is an endogenous compound found in human tissues and is a component of various natural products.[3][4] Its significance in medicinal chemistry stems from its ability to interact with a multitude of biological targets.[5] Key structural features, such as the C-2 carbonyl, C-3 keto-enol tautomerism, and the reactive N-1 proton, provide multiple points for chemical modification, leading to diverse libraries of bioactive molecules.[2][6]
Rationale for the N-(4-isopropoxybenzyl)-7-methylisatin Scaffold:
The design of this specific derivative class is based on established structure-activity relationship (SAR) principles aimed at enhancing potency and modulating physicochemical properties:
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7-Methyl Group: Substitution at the C-7 position of the isatin ring is known to influence biological activity. Specifically, the presence of small alkyl or electron-withdrawing groups at C-7 can enhance anticancer and antimicrobial effects.[1][2][7] The 7-methyl group, in particular, has been associated with promising cytotoxic activity against liver cancer cell lines.[1]
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N-1 Benzyl Group: The introduction of a benzyl group at the N-1 position often leads to more active derivatives.[8] This bulky, lipophilic group can enhance membrane permeability and facilitate favorable interactions within the binding pockets of target proteins.[2]
-
4-Isopropoxy Substituent: Modification of the N-1 benzyl ring allows for further optimization. The 4-isopropoxy group is a moderately lipophilic hydrogen bond acceptor. Its inclusion is hypothesized to enhance binding affinity to target enzymes or receptors and improve the overall pharmacokinetic profile of the molecule compared to an unsubstituted benzyl ring.
This strategic combination of substituents suggests that N-(4-isopropoxybenzyl)-7-methylisatin derivatives are compelling candidates for screening against various therapeutic targets, particularly in oncology and virology.
Synthesis and Characterization
The synthesis of N-(4-isopropoxybenzyl)-7-methylisatin derivatives can be achieved through a straightforward and efficient two-step process starting from commercially available 7-methylisatin. The primary reaction is an N-alkylation.
Proposed Synthetic Pathway
The logical pathway involves the deprotonation of the nitrogen at the N-1 position of 7-methylisatin, followed by nucleophilic substitution with 4-isopropoxybenzyl halide.
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1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione CAS number search
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Isatin Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[4][5] The isatin core is present in various natural products and has been synthetically modified to generate a multitude of derivatives with diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, and anticancer activities.[4][6] The reactivity of the N-H bond at the 1-position and the C3-carbonyl group allows for extensive functionalization, making it a versatile starting point for the development of novel therapeutic agents.[3][7]
The 7-methylisatin variant, in particular, serves as a key precursor for a range of heterocyclic compounds.[5][7] The introduction of a methyl group at the 7-position can influence the molecule's electronic properties and steric interactions, potentially modulating its biological activity.[5] This guide focuses on the N-alkylation of 7-methylisatin with a 4-isopropoxybenzyl group, a substitution pattern that can enhance lipophilicity and potentially influence interactions with biological targets.
Synthesis of this compound
The synthesis of the title compound can be achieved through the N-alkylation of 7-methylisatin with 4-isopropoxybenzyl halide. This reaction is a well-established method for the preparation of N-substituted isatins.[1][2][3][8]
Synthetic Workflow
The proposed synthetic route involves a nucleophilic substitution reaction where the deprotonated nitrogen of 7-methylisatin attacks the benzylic carbon of 4-isopropoxybenzyl halide.
Caption: Synthetic workflow for the N-alkylation of 7-methylisatin.
Detailed Experimental Protocol
This protocol is based on established procedures for the N-alkylation of isatins.[1][9]
Materials:
-
7-Methylisatin (CAS: 1127-59-9)[10]
-
4-Isopropoxybenzyl chloride or bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methylisatin (1.0 equivalent) in anhydrous DMF or acetonitrile.
-
Addition of Base: Add potassium carbonate (1.3-1.5 equivalents) or cesium carbonate (1.2-1.4 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the isatin anion.
-
Addition of Alkylating Agent: Add 4-isopropoxybenzyl halide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: The reaction can be performed under conventional heating (e.g., 60-80 °C) or using microwave irradiation for accelerated reaction times.[1][8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Physicochemical Properties
The expected physicochemical properties of this compound are summarized in the table below. These are predicted based on the properties of the parent scaffolds and common functional groups.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | 309.36 g/mol |
| Appearance | Likely a colored solid (orange to red) |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in water.[5] |
| Melting Point | Expected to be higher than 7-methylisatin (194-196 °C) due to increased molecular weight. |
| Lipophilicity (LogP) | Predicted to be moderately lipophilic due to the isopropoxybenzyl group. |
Potential Biological Significance and Mechanism of Action
Isatin and its derivatives are known to interact with a variety of biological targets. The introduction of the 4-isopropoxybenzyl group may confer novel or enhanced biological activities.
Potential Therapeutic Applications
-
Anticancer Activity: Many isatin derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases, induction of apoptosis, or interference with cell cycle progression.
-
Antimicrobial Activity: The isatin scaffold is a known pharmacophore in the design of antibacterial and antifungal agents.[4]
-
Antiviral Activity: Certain N-substituted isatins have shown promising antiviral properties.
-
Enzyme Inhibition: Isatins are known inhibitors of various enzymes, including monoamine oxidase (MAO) and caspases.[11]
Conceptual Signaling Pathway
The potential mechanism of action for an isatin derivative often involves the inhibition of key signaling pathways implicated in disease pathogenesis.
Caption: Conceptual diagram of a potential inhibitory mechanism of action.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of this compound. By leveraging established N-alkylation protocols for the versatile isatin scaffold, researchers can efficiently access this potentially novel compound. The insights into its predicted properties and potential pharmacological activities offer a solid foundation for further investigation in the pursuit of new therapeutic agents. The methodologies and concepts presented herein are intended to empower researchers in the field of drug discovery to explore the vast chemical space of isatin derivatives.
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Biological activity of 7-methylisatin N-benzyl analogs
An In-Depth Technical Guide to the Biological Activity of 7-Methylisatin N-Benzyl Analogs
Foreword: The Rationale for Focused Derivatization
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, celebrated for its synthetic versatility and the broad spectrum of pharmacological activities its derivatives possess.[1][2] This guide moves beyond a general overview to focus on a specific, rationally designed subset of isatin analogs: those bearing a methyl group at the 7-position and a benzyl group at the N-1 position. This dual modification is not arbitrary. The 7-position substitution is known to influence lipophilicity and steric interactions within biological targets, while N-alkylation, particularly N-benzylation, can significantly enhance blood-brain barrier permeability and modulate potency.[3][4] By exploring the intersection of these two modifications, we aim to provide a predictive framework and a methodological guide for developing novel therapeutic agents, particularly for central nervous system (CNS) disorders and infectious diseases.
Part 1: Synthesis Strategy and Workflow
The synthesis of 7-methylisatin N-benzyl analogs is a logical, multi-step process that begins with the formation of the core 7-methylisatin structure, followed by N-benzylation. The choice of synthetic route for the initial isatin core often depends on the availability of starting materials and desired scale. The Sandmeyer isatin synthesis is a classic and widely used method.[4][5]
The critical step for this guide's topic is the N-alkylation. This is reliably achieved by treating the 7-methylisatin core with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base and a polar aprotic solvent.
Causality in Experimental Design:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the indole nitrogen, forming the nucleophilic isatin anion, but not so strong as to promote side reactions with the carbonyl groups.[6][7]
-
Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilic attack of the isatin anion on the benzyl halide.[7]
-
Addition of KI: Catalytic amounts of potassium iodide (KI) can be added to facilitate the reaction, especially if benzyl chloride is used. The iodide ion is a better leaving group than chloride and can transiently replace it on the benzyl group via the Finkelstein reaction, accelerating the rate of N-alkylation.[6]
Generalized Experimental Protocol: N-Benzylation of 7-Methylisatin
-
Preparation: To a solution of 7-methylisatin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.2 equivalents) and potassium iodide (0.1 equivalents).
-
Reagent Addition: Stir the suspension at room temperature for 30-45 minutes to ensure the formation of the isatin anion.
-
Reaction: Add the desired benzyl halide (e.g., benzyl chloride or a substituted variant, 1.1 equivalents) dropwise to the reaction mixture.
-
Heating: Heat the mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The N-benzylated product will typically precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 7-methylisatin N-benzyl analogs.
Part 2: Profile of Biological Activities
The biological profile of 7-methylisatin N-benzyl analogs can be predicted by integrating the known effects of each substitution. The isatin core itself is a known inhibitor of various enzymes and receptors.[3][8]
Anticonvulsant Activity
Isatin and its derivatives have long been investigated as potent anticonvulsant agents.[9] Their activity is commonly assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and absence seizures, respectively.[1][10][11]
-
Influence of N-Substitution: N-alkylation and N-benzylation have been shown to modulate anticonvulsant potency. The introduction of a benzyl group can enhance lipophilicity, facilitating passage across the blood-brain barrier—a critical step for any CNS-acting drug.[3][12]
-
Influence of Ring Substitution: Halogenation and methylation of the aromatic ring significantly impact activity. While specific data on 7-methylisatin in standardized anticonvulsant screens is limited, substitutions at the 5 and 7-positions are known to enhance anticonvulsant effects.[1]
Hypothesized Activity: It is plausible that 7-methylisatin N-benzyl analogs would exhibit significant anticonvulsant properties, particularly in the MES model. The combination of the 7-methyl group and the N-benzyl moiety may synergistically improve the pharmacokinetic and pharmacodynamic profile of the molecule.
| Compound Class | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| Isatin Semicarbazones | MES (mice, i.p.) | 30 - 100 | > 300 | > 3 - 10 | [10] |
| Schiff Bases of Isatin | MES (mice, i.p.) | ~100 | > 300 | > 3 | [9] |
| N-Benzyl Propionamides | MES (rat, oral) | 62 | Not Reported | Not Reported | [12] |
| Substituted Indoles | MES (rat, i.p.) | 30 | > 100 | > 3.3 | [13] |
| Note: This table presents data for structurally related compounds to provide a benchmark. ED₅₀ (Median Effective Dose) and TD₅₀ (Median Toxic Dose) must be determined experimentally for novel 7-methylisatin N-benzyl analogs. |
This protocol is a self-validating system as it includes positive controls (standard drugs) and vehicle controls to ensure the reliability of the observed effects.
-
Animal Preparation: Use adult male albino rats (150-200g), housed under standard laboratory conditions. Divide animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Phenytoin, 30 mg/kg), and test compound groups at various doses (e.g., 30, 100, 300 mg/kg).[10][13]
-
Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.), dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).[10]
-
Seizure Induction: At the time of peak effect (typically 30-60 min post-i.p. administration), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via auricular electrodes using an electroconvulsiometer.[11]
-
Observation: Observe the animals for the presence or absence of the hind limb tonic extensor (HLTE) phase. The absence of HLTE is defined as protection.
-
Data Analysis: Calculate the percentage of protection for each group. Determine the ED₅₀ value (the dose required to protect 50% of the animals) using probit analysis.
-
Neurotoxicity: Assess neurotoxicity using the rotarod test. Animals are placed on a rotating rod (e.g., 6 rpm), and the inability to remain on the rod for a set time (e.g., 1 minute) indicates motor impairment. Calculate the TD₅₀ from these data.[10]
Antidepressant and Neuroprotective Activity
Isatin is an endogenous monoamine oxidase (MAO) inhibitor, an enzyme critical in the degradation of neurotransmitters like serotonin and dopamine.[3][14] This makes isatin analogs prime candidates for developing antidepressant and neuroprotective agents for disorders like Parkinson's and Alzheimer's disease.[3]
-
Mechanism of Action: The primary mechanism for the antidepressant effect is believed to be the inhibition of MAO, particularly MAO-B.[14] This increases the synaptic availability of monoamine neurotransmitters. Additionally, isatin derivatives have been shown to reduce neuroinflammation by decreasing pro-inflammatory molecules like TNF-α and IL-6.[3][15]
-
SAR Insights: The N-H group and C=O groups of the isatin core are crucial for interacting with enzymes and receptors.[3] N-alkylation can improve blood-brain barrier permeability.[3] Substitutions on the aromatic ring, such as at the C-7 position, can modulate the potency and selectivity of MAO inhibition.[14] N-benzylated isatin derivatives have shown effective antidepressant activity in preclinical models like the forced swimming test.[16]
Hypothesized Activity: 7-Methylisatin N-benzyl analogs are strong candidates for MAO-B inhibitors. The 7-methyl group could enhance binding affinity in the hydrophobic pocket of the enzyme, while the N-benzyl group ensures CNS penetration. This dual action could lead to potent antidepressant and neuroprotective effects.
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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-7-methylindoline-2,3-dione
Introduction: The Isatin Scaffold - A Privileged Platform in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] This endogenous compound, found in human tissues and fluids, serves as a foundational structure for the development of novel therapeutic agents.[2] The isatin core is amenable to chemical modifications at several positions, particularly at the N-1, C-5, and C-7 positions of the indole ring, allowing for the fine-tuning of its pharmacological properties.[3] Isatin derivatives have demonstrated a wide spectrum of activities, including anticonvulsant, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] This guide focuses on a specific derivative, 1-benzyl-7-methylindoline-2,3-dione, to elucidate the intricate relationship between its chemical structure and biological function, providing a framework for researchers and drug development professionals.
Core Structure Analysis: 1-Benzyl-7-methylindoline-2,3-dione
The therapeutic potential of 1-benzyl-7-methylindoline-2,3-dione is intrinsically linked to the strategic placement of the benzyl group at the N-1 position and the methyl group at the C-7 position of the isatin core. Each substituent plays a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets.
Caption: Core structure of 1-benzyl-7-methylindoline-2,3-dione.
The Influence of the N-1 Benzyl Group
Substitution at the N-1 position of the isatin scaffold is a well-established strategy for enhancing biological activity. The introduction of a benzyl group can significantly impact the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on N-benzyl isatin analogs have demonstrated potent anticonvulsant activities.[6][7] The bulky and hydrophobic nature of the benzyl group can facilitate penetration of the blood-brain barrier, a critical step for compounds targeting the central nervous system (CNS). Furthermore, the aromatic ring of the benzyl group can engage in π-π stacking interactions with aromatic residues within the active sites of target proteins, thereby enhancing binding affinity. In the context of anticancer activity, N-benzyl substitution has been shown to be a favorable modification for improving the in vitro antiproliferative effects of isatin-indole conjugates.[8]
The Role of the C-7 Methyl Group
The electronic and steric properties of substituents on the aromatic ring of the isatin core are critical determinants of biological activity. The presence of a methyl group at the C-7 position introduces a small, lipophilic substituent in proximity to the N-1 position. This can influence the overall conformation of the molecule and its interaction with target enzymes or receptors. While extensive research has focused on halogenation at the C-5 and C-7 positions, methylation at C-7 is also a key modification.[9] The methyl group, being an electron-donating group, can modulate the electron density of the aromatic ring, which may affect the molecule's reactivity and binding characteristics. In some isatin derivatives, methylation has been shown to contribute to anticancer activity.[10]
Synergistic Effects and the Structure-Activity Relationship (SAR)
The combination of a benzyl group at N-1 and a methyl group at C-7 in 1-benzyl-7-methylindoline-2,3-dione likely results in a synergistic enhancement of its biological profile. The SAR can be summarized as follows:
-
Lipophilicity and Bioavailability: The benzyl and methyl groups collectively increase the lipophilicity of the isatin core, which is generally favorable for cell membrane permeability and bioavailability.
-
Steric Hindrance and Target Selectivity: The steric bulk of the N-benzyl group can influence the orientation of the molecule within a binding pocket, potentially leading to enhanced selectivity for a particular biological target. The C-7 methyl group can further refine this interaction.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the electronic properties of the isatin ring system, which may be crucial for interactions with specific amino acid residues in a target protein.
Table 1: Postulated Effects of Substituents on the Biological Activity of 1-Benzyl-7-methylindoline-2,3-dione
| Substituent | Position | Postulated Effect on Activity | Rationale |
| Benzyl | N-1 | Enhanced CNS penetration and target binding | Increased lipophilicity; potential for π-π stacking interactions. |
| Methyl | C-7 | Modulation of electronic properties and steric interactions | Electron-donating group; influences molecular conformation. |
Proposed Synthesis and Experimental Protocols
The synthesis of 1-benzyl-7-methylindoline-2,3-dione can be achieved through a two-step process starting from 7-methylisatin.
Caption: Proposed synthetic workflow for 1-benzyl-7-methylindoline-2,3-dione.
Protocol 1: Synthesis of 1-Benzyl-7-methylindoline-2,3-dione
Materials:
-
7-Methylisatin
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-methylisatin (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure 1-benzyl-7-methylindoline-2,3-dione.
Protocol 2: In Vitro Anticonvulsant Activity Evaluation (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used primary screen for anticonvulsant drugs.
Materials:
-
Male Swiss mice (18-25 g)
-
Test compound (1-benzyl-7-methylindoline-2,3-dione)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Phenytoin)
-
Electroconvulsiometer
Procedure:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.
-
Administer the vehicle to a control group and the standard drug to a positive control group.
-
After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Calculate the median effective dose (ED₅₀) of the test compound.
Conclusion and Future Directions
The unique structural architecture of 1-benzyl-7-methylindoline-2,3-dione, featuring a bulky lipophilic group at the N-1 position and an electron-donating methyl group at the C-7 position, presents a compelling candidate for further investigation as a therapeutic agent. The synergistic interplay between these substituents likely enhances its biological activity, particularly in the context of CNS disorders and oncology. Future research should focus on the detailed elucidation of its mechanism of action, comprehensive in vivo efficacy and safety profiling, and the exploration of further structural modifications to optimize its therapeutic index. The insights provided in this guide offer a solid foundation for the rational design and development of next-generation isatin-based therapeutics.
References
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Molecular weight and formula of 1-(4-Isopropoxybenzyl)-7-methylisatin
Executive Summary
This technical guide profiles 1-(4-Isopropoxybenzyl)-7-methylisatin , a specific N-substituted derivative of the privileged isatin (1H-indole-2,3-dione) scaffold. Isatin derivatives are central to drug discovery, serving as precursors for Schiff bases (thiosemicarbazones) and spiro-oxindoles with potent antiviral (e.g., Methisazone analogs) and anticancer properties.
This molecule combines a 7-methyl substituted core —known to enhance metabolic stability and lipophilicity—with a 4-isopropoxybenzyl tail , designed to optimize membrane permeability and solubility compared to simple benzyl or methoxy analogs.
Part 1: Physicochemical Identity & Properties[1]
The following data characterizes the target molecule, calculated based on standard atomic weights and valence rules.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 1-[(4-propan-2-yloxyphenyl)methyl]-7-methylindole-2,3-dione | Systematic nomenclature |
| Molecular Formula | C₁₉H₁₉NO₃ | Confirmed via atomic count |
| Molecular Weight | 309.36 g/mol | Average mass |
| Monoisotopic Mass | 309.1365 Da | For High-Res MS (ESI+) |
| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to benzyl/methyl groups |
| H-Bond Donors | 0 | N-H is substituted |
| H-Bond Acceptors | 3 | Two carbonyls (C2, C3), one ether oxygen |
| Rotatable Bonds | 4 | Benzyl-CH₂, Ether-O, Isopropyl-CH |
Structural Logic (Graphviz)
The following diagram illustrates the connectivity and functional segmentation of the molecule.
[2]
Part 2: Synthesis Protocol (N-Alkylation)
Objective: Synthesize 1-(4-Isopropoxybenzyl)-7-methylisatin via nucleophilic substitution (
Rationale: The N-hydrogen of isatin is acidic (
Reagents & Materials
-
Alkylating Agent: 4-Isopropoxybenzyl chloride (or bromide).
-
Base: Anhydrous Potassium Carbonate (
). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous.[3]
-
Catalyst (Optional): Potassium Iodide (KI) if using the benzyl chloride (Finkelstein condition).
Step-by-Step Workflow
-
Activation:
-
Charge a round-bottom flask with 7-Methylisatin (1.0 eq) and anhydrous DMF (10 mL/mmol).
-
Add
(1.5 eq) . -
Observation: The solution may turn dark orange/red as the isatin anion forms.
-
Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.
-
-
Coupling:
-
Add 4-Isopropoxybenzyl chloride (1.1 eq) dropwise.
-
Note: If using the chloride, add KI (0.1 eq) to accelerate the reaction.
-
Heat the mixture to 60–80°C . Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the starting isatin spot (lower
) typically occurs within 2–4 hours.
-
-
Work-up & Isolation:
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Precipitation: The product should precipitate as an orange/red solid.
-
Filter the solid and wash with water to remove residual DMF and inorganic salts.
-
Recrystallization: Purify using Ethanol or Methanol to yield orange needles.
-
Synthetic Pathway Diagram
Part 3: Analytical Validation
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 4.90–5.10 (s, 2H) | N-CH₂-Ar (Benzylic protons). Key indicator of N-alkylation. |
| δ 4.50 (septet, 1H) | CH(CH₃)₂ (Methine of isopropyl group). | |
| δ 1.30–1.35 (d, 6H) | CH(CH₃)₂ (Methyls of isopropyl group). | |
| δ 2.50–2.60 (s, 3H) | Ar-CH₃ (Methyl at Position 7 of isatin). | |
| δ 6.80 & 7.20 (d, 4H) | AA'BB' System (Para-substituted benzyl ring). | |
| IR Spectroscopy | 1730 cm⁻¹ & 1610 cm⁻¹ | C=O Stretches (C3 ketone and C2 amide carbonyls). |
| Absence of ~3200 cm⁻¹ | Disappearance of N-H stretch confirms substitution. | |
| Mass Spec (ESI) | [M+H]⁺ = 310.14 | Protonated molecular ion. |
| [M+Na]⁺ = 332.12 | Sodium adduct (common in ESI). |
Part 4: Biological Context & Applications[6]
Pharmacophore Significance
The N-benzyl isatin scaffold is a validated pharmacophore in medicinal chemistry.
-
Anticancer (Cytotoxicity): N-alkylated isatins, particularly those with electron-donating groups (like isopropoxy) on the benzyl ring, have shown efficacy against HT-29 (colon) and A375 (melanoma) cell lines. The 7-methyl group often prevents metabolic oxidation at the vulnerable 7-position, extending half-life.
-
Antiviral Activity: Historically related to Methisazone (N-methylisatin-3-thiosemicarbazone), these derivatives are often intermediates for synthesizing thiosemicarbazones active against Poxviruses and potentially SARS-CoV-2 proteases.
Mechanism of Action (General Isatin Pathway)
Isatin derivatives often function by inducing apoptosis via the Caspase pathway or inhibiting specific kinases (e.g., VEGFR, CDK2).
[2]
References
-
BenchChem. (2025).[4][5] Comparative Analysis of Different Isatin N-methylation Protocols. Retrieved from BenchChem Technical Library.
-
National Institutes of Health (NIH). (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis and Anticancer Activity. Int J Mol Sci. 22(15):7799. Link
-
Santa Cruz Biotechnology. 7-Methylisatin Product Data Sheet (CAS 1127-59-9). Link
-
PubChem. Compound Summary: 7-Methylisatin.[6] National Library of Medicine. Link
-
Perchez-Mendoza, R. et al. (2014). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Journal of the Mexican Chemical Society. Link
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N-Substituted 7-Methylindoline-2,3-diones: A Technical Guide for Drug Discovery and Development
Introduction: The Isatin Scaffold and the Significance of 7-Methyl and N-Substituted Modifications
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] The isatin core, with its fused aromatic and five-membered rings containing two carbonyl groups, offers a unique template for the design of novel therapeutic agents. The reactivity of the C3-carbonyl group and the acidity of the N1-proton allow for extensive functionalization, leading to a vast chemical space for drug discovery.[4]
This technical guide focuses on a specific subclass of isatin derivatives: N-substituted 7-methylindoline-2,3-diones. The presence of a methyl group at the 7-position of the indole ring and a substituent on the nitrogen atom significantly influences the physicochemical properties and biological activities of these compounds. The 7-methyl group can impact the molecule's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets. Furthermore, the nature of the N-substituent provides a critical handle for fine-tuning the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[5][6]
This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-substituted 7-methylindoline-2,3-dione compounds, serving as a valuable resource for researchers, scientists, and drug development professionals.
Synthetic Strategies for N-Substituted 7-Methylindoline-2,3-diones
The synthesis of N-substituted 7-methylindoline-2,3-diones can be broadly approached in two ways: by first synthesizing the 7-methylisatin core followed by N-substitution, or by starting with an N-substituted 2-methylaniline and constructing the isatin ring.
Synthesis of the 7-Methylisatin Core
The Sandmeyer synthesis is a classical and widely used method for the preparation of isatins, including 7-methylisatin.[7] This method involves the reaction of an aniline derivative, in this case, 2-methylaniline, with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization yields the desired isatin.
Experimental Protocol: Sandmeyer Synthesis of 7-Methylisatin [7]
-
Preparation of Isonitrosoacet-o-toluidide:
-
In a 5-L round-bottomed flask, dissolve chloral hydrate (0.54 mole) in 1200 mL of water.
-
Add crystallized sodium sulfate (1300 g) to the solution.
-
Prepare a solution of 2-methylaniline (0.5 mole) in 300 mL of water containing concentrated hydrochloric acid (0.52 mole). Add this to the flask.
-
Finally, add a solution of hydroxylamine hydrochloride (1.58 moles) in 500 mL of water.
-
Heat the mixture to a vigorous boil for approximately one to two minutes.
-
Cool the reaction mixture in running water to crystallize the isonitrosoacet-o-toluidide.
-
Filter the crystals with suction and air-dry.
-
-
Cyclization to 7-Methylisatin:
-
Warm concentrated sulfuric acid (600 g) to 50°C in a 1-L round-bottomed flask equipped with a mechanical stirrer.
-
Slowly add the dry isonitrosoacet-o-toluidide (0.46 mole) while maintaining the temperature between 60°C and 70°C. Use external cooling as needed.
-
After the addition is complete, heat the mixture to 80°C for about ten minutes.
-
Cool the reaction mixture to room temperature and pour it onto ten to twelve times its volume of crushed ice.
-
Allow the mixture to stand for about 30 minutes to precipitate the 7-methylisatin.
-
Filter the product, wash with cold water, and dry. The crude product can be purified by recrystallization.
-
N-Substitution of 7-Methylisatin
The most common method for introducing a substituent at the nitrogen atom of the isatin ring is through N-alkylation or N-arylation.
N-Alkylation: This is typically achieved by deprotonating the isatin nitrogen with a suitable base, followed by reaction with an alkyl halide.[8] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[8]
Experimental Protocol: Microwave-Assisted N-Methylation of 7-Methylisatin [8]
-
Dissolve 7-methylisatin (1.0 mmol) in N,N-dimethylformamide (DMF) (5 mL).
-
Add potassium carbonate (K₂CO₃) (1.3 mmol) to the solution.
-
Stir the mixture at room temperature until the isatin anion is formed.
-
Add methyl iodide (4.0 mmol) to the reaction mixture.
-
Subject the reaction mixture to microwave irradiation at 300 W for 15 minutes.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization.
N-Arylation: The synthesis of N-arylated isatins can be more challenging. A transition-metal-free approach utilizing diaryliodonium salts has been reported as an effective method.[4]
Experimental Protocol: N-Arylation of 7-Methylisatin with a Diaryliodonium Salt [4]
A detailed protocol for the N-arylation of isatins with diaryliodonium salts under transition-metal-free conditions can be found in the cited reference. The general principle involves the reaction of the isatin with a diaryliodonium salt in the presence of a suitable base and solvent.
The following diagram illustrates the general synthetic pathways to N-substituted 7-methylindoline-2,3-diones.
Caption: General synthetic routes to N-substituted 7-methylisatins.
Biological Activities of N-Substituted 7-Methylindoline-2,3-diones
N-substituted 7-methylindoline-2,3-dione derivatives have demonstrated a wide spectrum of biological activities, with anticancer, antimicrobial, and antiviral properties being the most extensively studied.
Anticancer Activity
The isatin scaffold is a key component of several approved anticancer drugs, such as Sunitinib.[9] N-substituted 7-methylisatin derivatives have shown promising cytotoxic effects against various cancer cell lines.[1][5]
Mechanism of Action: A primary mechanism of anticancer activity for many isatin derivatives is the inhibition of protein kinases.[1][5] One notable target is Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1] Inhibition of GSK-3β leads to the destabilization of β-catenin, preventing its translocation to the nucleus and subsequent transcription of genes involved in cell proliferation.[1] Another proposed mechanism is the disruption of microtubule dynamics by binding to the colchicine binding site on β-tubulin, leading to mitotic arrest and apoptosis.[10]
The following diagram illustrates the inhibition of the Wnt/β-catenin signaling pathway by N-substituted 7-methylisatin derivatives.
Caption: Inhibition of the Wnt/β-catenin pathway by N-substituted 7-methylisatins.
Structure-Activity Relationships (SAR):
-
N-Substituent: The nature of the N-substituent is crucial for anticancer activity. The introduction of a benzyl group at the N-1 position has been shown to lead to more active derivatives.[6]
-
7-Methyl Group: The methyl group at the 7-position can enhance lipophilicity, potentially improving cell membrane permeability.
-
Other Substitutions: Halogenation, particularly at the 5 and 7-positions, often enhances anticancer activity.[3]
Quantitative Data: The following table summarizes the anticancer activity of some N-substituted 7-methylisatin derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-benzyl-5-bromo-7-methylisatin derivative | Various | Good inhibition | [11] |
| Moxifloxacin-isatin hybrids (N1-substituted) | MCF-7 (Breast) | 32-77 | [5] |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4-13 | [5] |
| (Z)-3-substituted-2-(((E/Z)-5-substituted-2-oxo-1-substituted-indolin-3-ylidene)hydrazinylidene)-thiazolidin-4-ones | HepG2, MCF-7, HT-29 | 3.29-9.92 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity [3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted 7-methylisatin derivatives (e.g., 0.1 to 100 µM) and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. N-substituted 7-methylisatin derivatives have shown promising activity against a range of bacterial and fungal pathogens.[13][14]
Mechanism of Action: The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.[15]
Structure-Activity Relationships (SAR):
-
N-Alkylation: N-alkylation has been found to produce physiologically active antimicrobial compounds.[11]
-
C7-Substituents: The presence of electron-withdrawing groups, such as nitro or fluoro, at the C-7 position can enhance antibacterial activity.
-
Hybrid Molecules: Hybrid molecules incorporating other antimicrobial pharmacophores, such as thiazole, with the N-substituted isatin core have shown potent activity.[6]
Quantitative Data: The following table summarizes the antimicrobial activity of some N-substituted 7-methylisatin derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N′-(7-Nitro-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | E. coli, P. vulgaris | 31.25 | |
| N′-(7-Fluoro-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | B. subtilis, E. coli, P. vulgaris | 31.25 | |
| Isatin-thiazole derivative | Bacillus subtilis | 4.69 - 22.9 | [1] |
| Isatin-thiazole derivative | Escherichia coli | 4.69 - 22.9 | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [16]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the N-substituted 7-methylisatin derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity
Isatin derivatives have a long history as antiviral agents, with methisazone (an N-methylisatin derivative) being one of the first synthetic antiviral drugs.[3] N-substituted 7-methylisatin derivatives have been investigated for their activity against a range of viruses, including SARS-CoV and HIV.[2][17]
Mechanism of Action: A key mechanism of antiviral activity is the inhibition of viral proteases, such as the SARS-CoV 3CL protease, which are essential for viral replication.[17]
Structure-Activity Relationships (SAR):
-
N-Substituent: The side chain at the N-1 position significantly influences antiviral potency. For example, in the case of SARS-CoV 3CL protease inhibitors, a benzothiophenemethyl side chain was found to be more effective than a benzyl group.[17]
-
Halogenation: Halogenation of the isatin ring, such as with bromine at the 7-position, can enhance antiviral activity.[17]
Quantitative Data: The following table summarizes the antiviral activity of some N-substituted isatin derivatives.
| Compound | Virus | Target/Assay | IC₅₀ (µM) | Reference |
| N-substituted isatin (4o) | SARS-CoV | 3CLpro Enzyme Inhibition | 0.95 | [3][17] |
| N-substituted isatin (4k) | SARS-CoV | 3CLpro Enzyme Inhibition | 0.98 | [3][17] |
| Isatin-thiosemicarbazone (6) | HIV | Viral Replication | 0.34 | [2][3] |
| Isatin-thiosemicarbazone (7) | HIV | Viral Replication | 2.9 | [2][3] |
Conclusion and Future Perspectives
N-substituted 7-methylindoline-2,3-diones represent a promising class of compounds with a broad spectrum of biological activities. The synthetic versatility of the isatin scaffold allows for the generation of diverse libraries of these compounds for biological screening. The 7-methyl group and, in particular, the N-substituent play critical roles in modulating the pharmacological properties of these molecules.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesis of a wider range of N-substituted 7-methylisatin derivatives with novel and complex substituents to further explore the structure-activity landscape.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most potent compounds to enable rational drug design and optimization.
-
In Vivo Efficacy and Safety: Evaluation of the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
-
Development of Drug Delivery Systems: Formulation of N-substituted 7-methylisatin derivatives into advanced drug delivery systems to improve their pharmacokinetic properties and therapeutic efficacy.
The continued investigation of N-substituted 7-methylindoline-2,3-diones holds significant promise for the discovery and development of novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and virology.
References
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- 7-Methylisatin vs. Other Isatin Derivatives: A Comparative Analysis of Biological Activity. Benchchem.
- DOT Language. Graphviz.
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- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
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- Dot Language Graphviz.
- Application Notes and Protocols for Evaluating the Anticancer Properties of 7-Methylis
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A Technical Guide to Determining the Solubility Profile of Novel Indoline-2,3-dione Analogs: A Case Study of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, an increasing number of promising new chemical entities (NCEs) exhibit poor aqueous solubility. It is estimated that over 70% of compounds in the development pipeline are poorly soluble, a characteristic that presents a significant hurdle to achieving adequate bioavailability and therapeutic efficacy.[1][2] The indoline-2,3-dione (isatin) scaffold and its derivatives are a well-established class of compounds with diverse biological activities, making them attractive candidates for drug development.[3][4][5] However, their often lipophilic nature necessitates a thorough understanding of their solubility profile early in the development process.
This in-depth technical guide provides a comprehensive framework for characterizing the solubility of novel indoline-2,3-dione analogs, using the hypothetical compound 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione as a representative case study. This document will not only detail the requisite experimental protocols but also delve into the scientific rationale behind these methodologies, empowering researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.
Understanding the Physicochemical Landscape
Before embarking on experimental solubility determination, a foundational understanding of the physicochemical properties of the target compound is paramount. For this compound, key considerations include its isatin core, which is known for its limited water solubility, and the appended lipophilic groups (isopropoxybenzyl and methyl) that are likely to further decrease aqueous solubility.[6]
A critical initial step is the in silico prediction of properties such as logP (octanol-water partition coefficient) and pKa. These predictions, while not a substitute for experimental data, provide valuable early insights into the compound's likely behavior and guide the selection of appropriate analytical methods and formulation strategies.
Experimental Determination of Solubility: A Multi-Faceted Approach
The experimental assessment of solubility is not a singular measurement but rather a comprehensive evaluation under various conditions. The two primary types of solubility assays are kinetic and thermodynamic, each providing distinct and valuable information.[7][8][9]
Kinetic Solubility: A High-Throughput Assessment for Early Discovery
Kinetic solubility measures the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[10][11] This method is well-suited for high-throughput screening in the early stages of drug discovery due to its speed and low compound consumption.[10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Rapidly add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 2 hours) with shaking.[10]
-
Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for preformulation studies.[9][12] The most common method for its determination is the shake-flask method.[12][13]
-
Excess Solid Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the pH-solubility profile.[14]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[15]
Diagram: Thermodynamic Solubility Workflow
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A Technical Guide to Novel 7-Methylisatin Derivatives in Drug Discovery: Synthesis, Biological Evaluation, and Mechanistic Insights
Abstract
The isatin scaffold represents a privileged structure in medicinal chemistry, renowned for its broad and potent biological activities.[1][2] Among its numerous derivatives, 7-methylisatin has emerged as a particularly promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of 7-methylisatin derivatives, designed for researchers, scientists, and drug development professionals. We will navigate the synthetic landscape of these compounds, detail their diverse biological activities with a focus on anticancer and antimicrobial applications, and elucidate the underlying mechanisms of action. This document is structured to serve as a practical and authoritative resource, integrating established protocols with the latest research to empower your drug discovery endeavors.
The Isatin Core: A Foundation for Diverse Bioactivity
Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has captivated the attention of medicinal chemists for decades due to its versatile chemical reactivity and wide spectrum of pharmacological properties.[1][2] The isatin core can be readily modified at several positions, allowing for the creation of extensive compound libraries with diverse biological profiles. These derivatives have demonstrated a remarkable range of activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2][3]
The biological activity of isatin derivatives is profoundly influenced by the nature and position of substituents on the indole ring.[1] For instance, the introduction of halogen atoms at the C-5, C-6, or C-7 positions has been shown to enhance the anticancer activity of some derivatives.[4][5] Similarly, modifications at the N-1 and C-3 positions are crucial for antiviral activity.[1] This inherent tunability makes the isatin scaffold an exceptional platform for rational drug design.
The Significance of the 7-Methyl Substituent
The strategic placement of a methyl group at the 7-position of the isatin ring imparts unique electronic and steric properties that can significantly influence the molecule's biological interactions.[6] This seemingly simple modification can lead to enhanced potency and selectivity for specific biological targets. For example, 7-methylisatin derivatives have shown notable anticancer activity, distinguishing them from other substituted isatins.[1]
Synthetic Strategies for 7-Methylisatin Derivatives
The synthesis of 7-methylisatin derivatives is accessible through various established organic chemistry methodologies. 7-Methylisatin itself serves as a versatile precursor for a wide array of heterocyclic compounds.[6][7]
Synthesis of 7-Methylisatin-Based Schiff Bases
A cornerstone in the derivatization of 7-methylisatin is the formation of Schiff bases through the condensation reaction of the C3-carbonyl group with primary amines.[7] This reaction provides a straightforward route to novel compounds with potential biological activities.
Experimental Protocol: General Procedure for the Synthesis of 7-Methylisatin Schiff Bases [7]
-
Reaction Setup: In a round-bottom flask, dissolve 7-methylisatin (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Amine: Add the desired primary amine (1.0 equivalent) to the solution.
-
Catalysis (Optional): If ethanol is used as the solvent, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
Synthesis of Spirooxindoles
The reactive C3-carbonyl group of 7-methylisatin also allows for the construction of more complex spirooxindole systems, which are another class of compounds with significant therapeutic potential.[7]
Biological Activities of 7-Methylisatin Derivatives
7-Methylisatin and its analogues exhibit a wide range of biological activities, with anticancer and antimicrobial effects being particularly prominent.[8]
Anticancer Activity
Isatin derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[1] The position of the methyl group on the isatin ring is a critical determinant of anticancer potency.[1]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Isatin Derivatives
| Compound | Substitution | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Isatin | Unsubstituted | >100 | >100 | >100 | >100 | [1] |
| 7-Methylisatin | 7-CH₃ | - | - | 3.20 | - | [1] |
| 5-Methylisatin | 5-CH₃ | - | 15.3 - 99.9 | - | - | [1] |
| 5-Chloroisatin | 5-Cl | - | - | - | - | [1] |
Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions. Direct comparison should be made with caution when data is compiled from different studies.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment [1]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 7-methylisatin derivatives (e.g., 0.1 to 100 µM) and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Antimicrobial Activity
Several derivatives of 7-methylisatin have shown promising activity against a range of bacterial and fungal pathogens.[8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.
Table 2: Antimicrobial Activity (MIC values in µg/mL) of 7-Methylisatin Analogues
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isatin-thiazole derivative | Bacillus subtilis | - | [8] |
| 5-Bromo-7-methylisatin derivative | Various | Good inhibition | [8] |
Note: This table presents a selection of reported MIC values and is not exhaustive.[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [8]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform a serial dilution of the 7-methylisatin derivative in a suitable growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanistic Insights: Targeting Key Signaling Pathways
A crucial aspect of drug discovery is understanding the mechanism by which a compound exerts its biological effects. Isatin derivatives, including those of 7-methylisatin, are known to modulate complex signaling pathways.[1]
Inhibition of Protein Kinases
One of the primary mechanisms through which isatin derivatives exert their anticancer effects is by inhibiting protein kinases.[8] A significant target is Glycogen Synthase Kinase-3β (GSK-3β), a key regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[8]
Caption: Wnt/β-catenin signaling and inhibition by 7-methylisatin derivatives.
In the absence of a Wnt signal ("Wnt OFF"), GSK-3β within the destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor ("Wnt ON"), the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, leading to cell proliferation. 7-Methylisatin derivatives can inhibit GSK-3β, preventing β-catenin phosphorylation and subsequent degradation, which ultimately halts the proliferative signal.[8]
Modulation of Other Anticancer Signaling Pathways
Isatin derivatives also modulate other critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[1][9]
Caption: General workflow for synthesis and biological evaluation. [8]
Future Directions and Conclusion
7-Methylisatin and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. [8]The synthetic tractability of the isatin scaffold, coupled with the diverse biological activities of its derivatives, makes this class of compounds highly attractive for further investigation. Future research should focus on expanding the chemical space of 7-methylisatin analogues, conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and further elucidating the molecular mechanisms underlying their biological effects. [8]The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective drugs.
References
- 7-Methylisatin vs. Other Isatin Derivatives: A Comparative Analysis of Biological Activity - Benchchem.
- Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Compounds from a 7-Methylisatin Precursor - Benchchem.
- A Comprehensive Technical Guide to 7-Methylisatin and its Structural Analogues for Researchers and Drug Development Professional - Benchchem.
- Application Notes and Protocols for Evaluating the Anticancer Properties of 7-Methylisatin - Benchchem.
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - Frontiers. Available at: [Link]
-
synthesis of substituted isatins as potential - ScholarWorks. Available at: [Link]
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors | ACS Omega. Available at: [Link]
-
Antibacterial activity of compounds 7 and N-fluorobenzylisatin derivatives 11a- 13c. - ResearchGate. Available at: [Link]
-
In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC - NIH. Available at: [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC. Available at: [Link]
-
Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial pepti. Available at: [Link]
-
Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC. Available at: [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC. Available at: [Link]
- CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google Patents.
-
exploring the antimicrobial potential of isatin and derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Isatin Derivatives - Brieflands. Available at: [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC. Available at: [Link]
-
Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Available at: [Link]
-
Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Available at: [Link]
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC. Available at: [Link]
-
Biological targets for isatin and its analogues: Implications for therapy - PMC. Available at: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. Available at: [Link]
-
(PDF) Isatin Derivatives with Several Biological Activities - ResearchGate. Available at: [Link]
-
Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - MDPI. Available at: [Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. Available at: [Link]
-
Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism - MDPI. Available at: [Link]
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Methodological & Application
Application Note: Total Synthesis of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
Abstract & Scope
This technical guide details the optimized synthesis of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione , a functionalized isatin derivative. Isatin scaffolds substituted at the N1 and C7 positions are critical pharmacophores in drug discovery, particularly as respiratory syncytial virus (RSV) fusion inhibitors, antiviral agents, and caspase inhibitors.
This protocol employs a convergent synthetic strategy.[1] Unlike generic procedures, this guide addresses the steric hindrance introduced by the C7-methyl group during N-alkylation and provides a robust route for the in situ generation or preparation of the 4-isopropoxybenzyl electrophile, ensuring supply chain independence.
Retrosynthetic Analysis
The target molecule is disassembled into two primary modules: the substituted isatin scaffold (Module A) and the benzyl linker (Module B). The convergent step involves a base-mediated N-alkylation.[2]
Figure 1: Retrosynthetic strategy separating the target into the nucleophilic scaffold and electrophilic linker.
Experimental Protocol
Module A: Preparation of the Electrophile (Linker)
Target: 4-Isopropoxybenzyl chloride Rationale: Commercial availability of this specific benzyl chloride is variable. Synthesis from 4-hydroxybenzaldehyde is cost-effective and reliable.
Step A1: O-Alkylation
-
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 2-Bromopropane (1.5 eq),
(2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in DMF (0.5 M concentration).
-
Add
and stir at room temperature for 15 min to form the phenoxide. -
Add 2-bromopropane dropwise.
-
Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Dilute with ice water, extract with EtOAc, wash with brine, dry over
, and concentrate. -
Yield: Expect >90% of 4-isopropoxybenzaldehyde (pale yellow oil).
-
Step A2: Reduction & Chlorination
-
Reduction: Dissolve intermediate from A1 in MeOH. Add
(0.5 eq) at 0°C. Stir 1 hr. Quench with dilute HCl. Extract to obtain 4-isopropoxybenzyl alcohol . -
Chlorination: Dissolve alcohol in DCM (anhydrous). Add
(1.2 eq) dropwise at 0°C. Stir at RT for 2 hours. -
Workup: Evaporate solvent and excess thionyl chloride under reduced pressure.
-
Critical Note: Benzyl chlorides are unstable on silica. Use crude immediately for the coupling step or store under
at -20°C.
-
Module B: Convergent Coupling (N-Alkylation)
Target: this compound
Rationale: The C7-methyl group creates steric bulk near the N1 position. A stronger base or elevated temperature is often required compared to unsubstituted isatin. However, to prevent ring opening (hydrolysis of the amide bond), we utilize
Materials Table
| Reagent | Equiv. | Role | Notes |
| 7-Methylisatin | 1.0 | Nucleophile | Scaffold (dried) |
| 4-Isopropoxybenzyl Chloride | 1.1 - 1.2 | Electrophile | From Module A |
| Cesium Carbonate ( | 1.5 - 2.0 | Base | Preferred over |
| Potassium Iodide (KI) | 0.1 (10 mol%) | Catalyst | Finkelstein acceleration |
| Acetonitrile (MeCN) | Solvent | 0.2 M | Anhydrous |
Step-by-Step Procedure
-
Activation:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-methylisatin (1.0 eq) in anhydrous MeCN (or DMF if solubility is poor).
-
Add
(1.5 eq). -
Stir at room temperature for 30 minutes. The solution will turn dark red/brown as the isatin anion is generated.
-
Why: Pre-deprotonation ensures the nucleophile is ready, minimizing side reactions with the alkyl halide.
-
-
Coupling:
-
Add KI (10 mol%). Mechanism: KI generates the more reactive benzyl iodide in situ.
-
Add 4-isopropoxybenzyl chloride (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux (80-82°C) for 6–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (7-methylisatin) is more polar than the N-alkylated product.
-
-
Workup:
-
Purification:
-
Recrystallization (Preferred): Dissolve crude solid in minimum boiling Ethanol (EtOH). Allow to cool slowly to RT, then 4°C. Orange needles should form.
-
Column Chromatography (Alternative): If oil persists, use Silica Gel 60. Eluent gradient: 5%
20% EtOAc in Hexanes.
-
Reaction Mechanism & Pathway
The reaction proceeds via an
Figure 2: Mechanistic flow of the Cesium Carbonate mediated N-alkylation.
Quality Control & Validation
The synthesized compound must be validated against the following spectral expectations.
Expected Analytical Data
-
Physical State: Orange to red crystalline solid.
-
NMR (400 MHz,
):-
1.33 (d, 6H,
) - Isopropyl methyls. -
2.55 (s, 3H,
) - 7-Methyl group. -
4.50 (sept, 1H,
) - Isopropyl methine. -
4.90-5.10 (s, 2H,
) - Benzylic protons. - 6.80 - 7.50 (m, aromatic protons). Look for the AA'BB' system of the benzyl ring and the substitution pattern of the indole.
-
1.33 (d, 6H,
-
MS (ESI):
or . Molecular weight calc: ~309.36 g/mol .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Steric hindrance at C7 | Switch solvent to DMF (higher boiling point) or use |
| O-Alkylation byproduct | Kinetic control failure | Ensure reaction is not overheated immediately; allow anion formation at RT first. |
| Starting Material Remains | Incomplete deprotonation | Add 0.1 eq of 18-crown-6 ether to solubilize potassium ions if using |
References
-
General Isatin Alkylation: Silva, J. F. M., et al. "Simple and Efficient Microwave Assisted N-Alkylation of Isatin."[7] Journal of the Brazilian Chemical Society, vol. 21, no. 3, 2010. Link
- Isatin Biological Activity: Vine, K. L., et al. "Cytotoxic and Genotoxic Potential of N-Alkyl Isatin Derivatives." Anti-Cancer Agents in Medicinal Chemistry, vol. 13, no. 2, 2013.
-
RSV Fusion Inhibitors (Structural Analogs): Bonfanti, J. F., et al. "Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate." Journal of Medicinal Chemistry, vol. 51, no. 2, 2008. Link
-
7-Methylisatin Synthesis (Sandmeyer): Marvel, C. S., and Hiers, G. S. "Isatin." Organic Syntheses, Coll. Vol. 1, p. 327, 1941. Link
- Base Selection in Alkylation: Piovezan, L. A., et al. "Synthesis of N-alkyl-isatins using potassium carbonate and polyethylene glycol.
Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, thionyl chloride). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Isatin synthesis [organic-chemistry.org]
- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
N-alkylation of 7-methylisatin with 4-isopropoxybenzyl chloride
Protocol: 7-Methylisatin with 4-Isopropoxybenzyl Chloride
Executive Summary & Strategic Analysis
Objective: Synthesize N-(4-isopropoxybenzyl)-7-methylisatin via nucleophilic substitution (
Significance: Isatin (1H-indole-2,3-dione) scaffolds are privileged structures in kinase inhibition and antiviral research. The 7-methyl substituent introduces specific challenges: it provides metabolic stability (blocking metabolic oxidation at the 7-position) but introduces steric hindrance proximal to the nucleophilic nitrogen. This protocol utilizes a Cesium Carbonate (
Key Chemical Challenges:
-
Steric Hindrance: The methyl group at C7 is ortho to the reactive NH, potentially retarding the approach of the electrophile.
-
Regioselectivity: The isatin anion is an ambident nucleophile. While N-alkylation is thermodynamically preferred, O-alkylation at the C2-carbonyl can occur under kinetic control or with "hard" electrophiles.
-
Electrophile Reactivity: Benzyl chlorides are moderately reactive. We employ in situ Finkelstein activation (Cl
I) to accelerate the reaction rate.
Reaction Mechanism & Logic
The reaction proceeds via a base-mediated
The "Finkelstein" Boost: We add catalytic Potassium Iodide (KI). The iodide displaces the chloride on the benzyl ring (reversible), forming a highly reactive benzyl iodide intermediate, which is then rapidly attacked by the isatin anion.
Figure 1: Mechanistic pathway highlighting the dual activation strategy: Base activation of the nucleophile and Iodide activation of the electrophile.
Experimental Protocol
3.1. Reagents & Stoichiometry
| Component | Role | Equiv.[3] | MW ( g/mol ) | Notes |
| 7-Methylisatin | Substrate | 1.0 | 161.16 | Limiting reagent. |
| 4-Isopropoxybenzyl chloride | Electrophile | 1.1 | 184.66 | Slight excess ensures conversion. |
| Cesium Carbonate ( | Base | 1.5 | 325.82 | Dried; preferred over |
| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | Accelerates reaction. |
| DMF (Anhydrous) | Solvent | -- | -- | Concentration: 0.2 M - 0.5 M. |
3.2. Step-by-Step Methodology
Step 1: Anion Formation (Pre-activation)
-
Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 7-Methylisatin (1.0 equiv) and anhydrous DMF (5 mL per mmol of isatin).
-
Add
(1.5 equiv) in a single portion. -
Critical Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes. The suspension will typically darken (orange to deep red/brown), indicating the formation of the isatinate anion.
Step 2: Electrophile Addition
-
Add Potassium Iodide (0.1 equiv) to the mixture.
-
Add 4-Isopropoxybenzyl chloride (1.1 equiv) dropwise (if liquid) or in small portions (if solid).
-
Seal the flask under an inert atmosphere (
or Ar) to prevent moisture ingress.
Step 3: Reaction & Monitoring
-
Heat the reaction mixture to 60°C .
-
Why 60°C? Higher temperatures (>80°C) increase the risk of O-alkylation or hydrolysis. 60°C is sufficient to overcome the steric hindrance of the 7-methyl group.
-
-
Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).
-
Rf values: The N-alkylated product will be less polar (higher Rf) than the starting isatin.
-
Endpoint: Typically 2–4 hours.
-
Step 4: Workup (Precipitation Method)
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
The product should precipitate as a solid.
-
If solid forms: Filter via vacuum filtration, wash with water (
) to remove DMF/inorganic salts, and wash with cold hexanes ( ) to remove unreacted benzyl chloride. -
If oil forms: Extract with Ethyl Acetate (
).[4] Wash combined organics with Brine ( ) and Water ( ) to remove DMF. Dry over and concentrate.
-
Step 5: Purification
-
Recrystallization: Ethanol or MeOH is often sufficient.
-
Flash Chromatography: If necessary, elute with a gradient of Hexanes
20% EtOAc/Hexanes.
Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the pre-activation step.
Expected Characterization Data (QC)
To validate the structure, look for these diagnostic signals in
| Moiety | Signal Type | Approx. Shift ( | Integration | Interpretation |
| N-Benzyl | Singlet | 4.90 – 5.05 | 2H | Key proof of N-alkylation. If O-alkylation occurred, this would shift downfield (>5.2) or appear different.[5] |
| Isopropyl CH | Septet | 4.50 – 4.60 | 1H | Characteristic of the isopropoxy group. |
| Isopropyl | Doublet | 1.30 – 1.40 | 6H | Gem-dimethyls. |
| 7-Methyl | Singlet | 2.50 – 2.60 | 3H | Distinctive aromatic methyl. |
| Aromatic Core | Multiplets | 6.80 – 7.60 | ~7H | Overlapping isatin and benzyl aromatic protons. |
Mass Spectrometry (ESI+):
-
Target Mass:
or . -
Isotopic Pattern: Observe the Cl isotope pattern only in the starting material. The product should lack the Cl signature (3:1 ratio).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance at pos-7; Old/Wet DMF. | Increase Temp to 80°C; Add 0.5 eq more KI; Ensure DMF is anhydrous. |
| O-Alkylation Product | "Hard" interaction; Temp too high. | Switch base to |
| Sticky Gum/Oil | Residual DMF. | Wash organic layer thoroughly with water (DMF is water-soluble). |
| Starting Material Persists | Benzyl chloride hydrolysis. | Benzyl chlorides can hydrolyze to benzyl alcohols in wet DMF. Ensure dry conditions. |
References
-
Garden, S. J., et al. "N-Alkylation of isatin derivatives." Synthetic Communications, 1998. (Foundational protocol for Carbonate/DMF alkylation).
-
Jarrahpour, A., et al. "Synthesis of N-sulfonyl and N-acyl derivatives of isatin." Molbank, 2012. (Discussion on base selection).
-
Singh, G. S., et al. "Isatin derivatives as antiviral agents." Chemical Reviews, 2013. (Context on biological importance).
- Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910.
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
Application Note: Scalable Synthesis of N-Benzyl Isatin Derivatives via Carbonate-Mediated Alkylation
Executive Summary
Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, serving as a precursor for anticonvulsant, antimicrobial, and anticancer therapeutics.[1][2][3] The functionalization of the N1-position is a critical step in modulating lipophilicity and binding affinity.
While sodium hydride (NaH) has traditionally been used for N-alkylation, it presents safety risks and requires strictly anhydrous conditions. This application note details a robust, moisture-tolerant protocol using potassium carbonate (
Scientific Foundation & Mechanism
Reaction Mechanism ( Pathway)
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Deprotonation:
acts as a mild base, deprotonating the N-H bond to generate the resonance-stabilized isatinate anion (isatin-potassium salt). -
Nucleophilic Attack: The nitrogen anion acts as the nucleophile, attacking the benzylic carbon of the benzyl halide.
-
Leaving Group Displacement: The halide (Br/Cl) is displaced, forming the N-benzyl isatin and potassium halide byproduct.
Note on Catalysis: If using Benzyl Chloride, the addition of Potassium Iodide (KI) is recommended.[5] KI facilitates an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide species.
Mechanistic Visualization
Figure 1: Mechanistic pathway of base-mediated N-alkylation of isatin.[6][7]
Experimental Protocols
Critical Parameters
To ensure reproducibility, the following parameters must be controlled:
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF (Standard) or Acetonitrile (Green) | DMF provides high solubility and promotes |
| Base Stoichiometry | 1.5 to 2.0 equivalents | Excess base ensures complete deprotonation and neutralizes acidic byproducts. |
| Temperature | 60°C – 80°C | Sufficient energy to overcome activation barrier without promoting polymerization or ring opening. |
| Catalyst | KI (0.1 eq) | Essential only if using alkyl chlorides to improve leaving group ability. |
Standard Protocol (DMF Method)
Best for: High yields, difficult substrates, and scale-up.
Reagents:
-
Isatin (1.0 eq, e.g., 5 mmol)
-
Benzyl Bromide (1.2 eq, 6 mmol)
- (Anhydrous, 1.5 eq, 7.5 mmol)
-
DMF (Dimethylformamide, 5-10 mL)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (5 mmol) in DMF (10 mL).
-
Deprotonation: Add
(7.5 mmol) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.-
Observation: The solution will shift color (typically orange to dark red/violet) indicating anion formation.
-
-
Alkylation: Add Benzyl Bromide (6 mmol) dropwise to the stirring mixture.
-
Heating: Heat the reaction mixture to 70–80°C for 2–4 hours.
-
Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Product moves faster (higher
) than isatin.
-
-
Quenching: Cool the mixture to RT. Pour the reaction mass slowly into crushed ice (approx. 50-100g) with vigorous stirring.
-
Isolation: A colored precipitate (orange/red) will form immediately. Stir for 15 minutes to ensure solidification.
-
Purification: Filter the solid under vacuum. Wash with cold water (
mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol.[8][9]
Green Protocol (Acetonitrile/Reflux)
Best for: Easier workup, avoiding high-boiling solvents.
Procedure:
-
Suspend Isatin (1.0 eq) and
(2.0 eq) in Acetonitrile ( mL/g). -
Add Benzyl Bromide (1.2 eq).
-
Heat to Reflux (approx. 82°C) for 4–6 hours.
-
Note: Reaction may be slower than in DMF. If conversion is incomplete, add catalytic KI (0.1 eq).
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in water to dissolve salts, then filter the insoluble product.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for N-benzylation.
Characterization & Validation
Successful synthesis is confirmed by the disappearance of the N-H signal and the appearance of benzylic protons.
-
FT-IR:
-
Disappearance: Broad N-H stretch (
). -
Appearance: Aliphatic C-H stretch (
) from the benzyl .[5] -
Retention: Carbonyl
stretches ( and ).
-
-
1H-NMR (DMSO-
or ):-
New Singlet: A sharp singlet integrating to 2H around
4.9 – 5.1 ppm (Benzyl ). -
Aromatic Region: Additional protons in the 7.2–7.4 ppm range corresponding to the benzyl ring.
-
Loss: Disappearance of the broad singlet at
10.5–11.0 ppm (Isatin N-H).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Incomplete deprotonation or moisture. | Ensure |
| Oily Product (No precipitate) | Residual DMF or impurities. | Wash the oil vigorously with ice water to remove DMF. If oil persists, extract with Ethyl Acetate, dry over |
| Side Products | C-Alkylation (rare) or Aldol condensation. | Avoid Acetone as a solvent (reacts with isatin). Ensure temp does not exceed 100°C. |
| Dark Tarry Impurities | Decomposition due to excessive heat. | Do not exceed 90°C. Monitor color; if it turns black, reduce heat. |
References
-
Shakir, T. H. et al. (2020).[11] Synthesis and Preliminary Antimicrobial Evaluation of Schiff Bases of N-Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1951-1956. Link
-
Shmidt, M. S. et al. (2008).[4] Simple and Efficient Microwave Assisted N-Alkylation of Isatin.[4][7][12] Molecules, 13(4), 831-840. Link
-
Perillo, I. A. et al. (2012).[12] N-Alkylation of isatins utilizing KF/alumina.[12] Arkivoc, (vi), 317-325.[12] Link
-
Grewal, A. S. et al. (2019). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. MedChemComm, 10, 351.[1] Link
Sources
- 1. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oak.go.kr [oak.go.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijoer.com [ijoer.com]
- 10. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-isopropoxybenzyl)-7-methylindoline-2,3-dione, a substituted isatin derivative. Isatin and its analogues are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] This guide details a reliable two-step synthetic pathway, beginning with the preparation of the key alkylating agent, 4-isopropoxybenzyl chloride, followed by the N-alkylation of 7-methylindoline-2,3-dione. The protocols are designed for researchers in organic chemistry and drug development, emphasizing mechanistic understanding, procedural safety, and robust validation of the final product.
Introduction: The Significance of N-Substituted Isatins
Isatin (1H-indole-2,3-dione) possesses a highly versatile scaffold that allows for extensive structural modifications, particularly at the N-1, C-5, and C-7 positions.[3][4] N-alkylation of the isatin core is a critical strategy that not only modulates the molecule's electronic properties and steric profile but also serves as a handle for introducing diverse functional groups.[5] This modification can significantly influence the biological activity of the resulting derivatives, which have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[6][7]
The target molecule, this compound, combines the 7-methylisatin core with a 4-isopropoxybenzyl group. The methyl group at the 7-position and the isopropoxybenzyl substituent at the N-1 position are expected to enhance lipophilicity, a key factor that can influence cell membrane permeability and target engagement. This guide provides a detailed, field-proven methodology for its synthesis.
Synthetic Strategy Overview
The synthesis is approached via a classical N-alkylation reaction, a cornerstone of heterocyclic chemistry. The strategy involves two primary stages:
-
Preparation of the Alkylating Agent: Synthesis of 4-isopropoxybenzyl chloride from its corresponding alcohol. This ensures the availability of a high-purity reagent for the subsequent step.
-
N-Alkylation of the Isatin Core: Reaction of 7-methylindoline-2,3-dione with the synthesized 4-isopropoxybenzyl chloride in the presence of a suitable base to yield the target compound.
Diagram 1: High-level workflow for the synthesis of the target molecule.
Reagents and Materials
Proper preparation and handling of reagents are paramount for reaction success and safety. All reagents should be of analytical grade or higher.
| Reagent | Formula | MW ( g/mol ) | Role | Supplier Notes |
| 7-Methylindoline-2,3-dione | C₉H₇NO₂ | 161.16 | Starting Material | Commercially available.[8] |
| 4-Isopropoxybenzyl Alcohol | C₁₀H₁₄O₂ | 166.22 | Precursor | Commercially available. |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | Use fresh, handle in fume hood. |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Base | Ensure it is dry before use. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade recommended. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | For extraction and reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Eluent | For chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | Eluent | For chromatography. |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Workup | 1M aqueous solution. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Workup | Saturated aqueous solution. |
| Brine | NaCl (aq) | - | Workup | Saturated aqueous solution. |
Mechanistic Considerations: The N-Alkylation Pathway
The core of this synthesis is the N-alkylation of the isatin ring, which proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][9]
-
Deprotonation: The N-H proton of the isatin ring is weakly acidic (pKa ≈ 10.4).[8] A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the nitrogen, forming the highly conjugated and resonance-stabilized isatin anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The isatin anion then attacks the electrophilic benzylic carbon of 4-isopropoxybenzyl chloride. The benzyl halide is an excellent substrate for Sₙ2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.
-
Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the new C-N bond and yielding the final product.
The choice of a polar aprotic solvent like DMF is crucial. It effectively solvates the potassium cation while leaving the isatin anion relatively "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.[5]
Diagram 2: Mechanism of the N-alkylation of 7-methylisatin.
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 5.1: Synthesis of 4-Isopropoxybenzyl Chloride
This protocol is adapted from standard procedures for converting benzyl alcohols to benzyl chlorides.[10][11]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-isopropoxybenzyl alcohol (5.0 g, 30.1 mmol).
-
Add 30 mL of dichloromethane (DCM) to dissolve the alcohol.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (2.6 mL, 36.1 mmol, 1.2 equiv) dropwise to the stirred solution over 15 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in hexanes). The product spot should be less polar than the starting alcohol.
-
Once the reaction is complete, carefully pour the mixture into 50 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-isopropoxybenzyl chloride as a pale yellow oil. This product is typically used in the next step without further purification. Expected yield: >90%.
Protocol 5.2: Synthesis of this compound
This protocol is based on established methods for the N-alkylation of isatins.[5][12]
-
To a 100 mL round-bottom flask, add 7-methylindoline-2,3-dione (2.0 g, 12.4 mmol), anhydrous potassium carbonate (2.57 g, 18.6 mmol, 1.5 equiv), and a magnetic stir bar.
-
Add 25 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension for 15 minutes at room temperature. The color of the mixture should change from orange to a deep reddish-brown, indicating the formation of the isatin anion.
-
Prepare a solution of 4-isopropoxybenzyl chloride (approx. 12.4 mmol, 1.0 equiv) from Protocol 5.1 in 5 mL of anhydrous DMF.
-
Add the 4-isopropoxybenzyl chloride solution dropwise to the isatin anion suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% EtOAc in hexanes). The formation of a new, less polar spot corresponding to the product should be observed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
A solid precipitate should form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% EtOAc in hexanes) to afford the pure this compound as a crystalline solid.
Product Characterization and Validation
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
| Analysis Technique | Expected Results |
| Appearance | Orange to red crystalline solid. |
| Melting Point | To be determined experimentally. Should have a sharp melting range. |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the 7-methyl group (singlet, ~2.4-2.6 ppm), isopropoxy group (septet, ~4.5-4.7 ppm and doublet, ~1.3-1.4 ppm), benzyl CH₂ (singlet, ~4.8-5.0 ppm), and aromatic protons (~6.8-7.6 ppm). |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for two carbonyl groups (~158 and ~183 ppm), aliphatic carbons of the methyl, isopropoxy, and benzyl groups, and aromatic carbons. |
| Mass Spec (HRMS-ESI) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the experimentally observed value to within 5 ppm. For C₁₉H₁₉NO₃, the exact mass is 309.1365. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive base (absorbed moisture). Impure alkylating agent. Insufficient reaction time/temp. | Dry K₂CO₃ in an oven before use. Ensure the benzyl chloride was successfully synthesized. Increase reaction time or temperature moderately (e.g., to 80 °C). |
| Multiple spots on TLC | Incomplete reaction. Side product formation (e.g., O-alkylation, though less common). | Allow the reaction to run longer. Purify carefully by column chromatography to isolate the desired N-alkylated product. |
| Difficulty in purification | Residual DMF. | Wash the crude product thoroughly with copious amounts of water during filtration. An additional wash with a cold, non-polar solvent like diethyl ether can help remove organic impurities before chromatography. |
References
-
Verma, M., & Pandeya, S. N. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(85), 45079-45105.
-
Bukhari, S. N. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Xi'an University of Architecture & Technology, 12(8), 1006-7930.
-
Patil, D. S. (2019). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. International Journal of Research in Advent Technology, Special Issue, E-ISSN: 2321-9637.
-
Guo, Y. (2019). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Survey in Fisheries Sciences, 10(1S), 1939-1951.
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1089-1098*.
-
Medina, J. C., et al. (2012). Synthesis of Substituted Isatins. Tetrahedron Letters, 53(1), 1-4*.
-
ChemicalBook. (n.d.). 4-ISOPROPYLBENZYL CHLORIDE synthesis. ChemicalBook.
-
Gassman, P. G., et al. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344-1345*.
-
Kumar, A., & Rawal, R. K. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9239-9246*.
-
Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona.
-
Bargavi, S., et al. (2013). Synthesis of substituted isatin derivatives. ResearchGate.
-
ChemicalBook. (n.d.). 4-ISOPROPYLBENZENESULFONYL CHLORIDE synthesis. ChemicalBook.
-
ResearchGate. (n.d.). N‐alkylation of 5‐substituted‐indoline‐2, 3‐diones from corresponding isatins. ResearchGate.
-
Wang, X., et al. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 5(25), 19331-19334*.
-
White, H. R., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(35), 13732-13737*.
-
Sigma-Aldrich. (n.d.). 7-Methylindoline-2,3-dione. Sigma-Aldrich.
-
Glushkov, V. A., & Shklyaev, Y. V. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184*.
-
ChemicalBook. (n.d.). 7-METHYL-1H-INDOLE-2,3-DIONE. ChemicalBook.
-
Li, Y., et al. (2020). Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Organic Chemistry Frontiers, 7(10), 1229-1234*.
-
Canto, R. F. S., et al. (2005). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 10(11), 1374-1380*.
-
ChemicalBook. (n.d.). 7-METHYL-1H-INDOLE-2,3-DIONE. ChemicalBook.
-
Vine, K. L., et al. (2012). An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 859-873*.
-
Wang, Z., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2911-2922*.
-
Lyncee, M. A., et al. (2017). 7-Methyl-1H-indole-2,3-dione. IUCrData, 2(4), x170378*.
-
Sigma-Aldrich. (n.d.). 7-Methylindoline-2,3-dione. Sigma-Aldrich.
-
Garden, S. J., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325*.
-
Feng, J. (2023). Synthesis of Substituted Isatins as Potential Antibacterial Agents. ScholarWorks.
-
BenchChem. (n.d.). Synthesis routes of 4-Methoxybenzyl chloride. BenchChem.
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- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. 7-METHYL-1H-INDOLE-2,3-DIONE | 1127-59-9 [amp.chemicalbook.com]
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- 11. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Anticancer Screening & Profiling of 7-Methylindoline-2,3-dione (7-Methylisatin) Analogs
Introduction & Pharmacophore Rationale[1]
The indoline-2,3-dione (isatin) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP and bind to various kinase pockets.[1] While the core isatin structure is biologically active, the 7-methyl substitution (7-methylindoline-2,3-dione) introduces critical physicochemical changes:
-
Lipophilicity: The methyl group at C7 increases
, enhancing membrane permeability compared to the unsubstituted parent. -
Steric Constraints: The C7 substituent can induce conformational locking when combined with N1 or C3 substitutions, potentially improving selectivity for specific kinase domains (e.g., VEGFR-2, EGFR) or the colchicine-binding site of tubulin.
This guide outlines a validated workflow for screening these analogs, moving from phenotypic cytotoxicity to specific molecular mechanism validation.
Screening Workflow Visualization
The following diagram illustrates the decision tree for evaluating 7-methylisatin analogs.
Caption: Hierarchical screening workflow for 7-methylisatin derivatives, prioritizing potency before mechanistic resolution.
Phase 1: Cytotoxicity Screening (MTT Assay)
The primary objective is to determine the IC
Materials
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver), and HUVEC (Normal control).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]
-
Solvent: DMSO (Dimethyl sulfoxide), acidified Isopropanol.
Protocol
-
Stock Preparation: Dissolve 7-methylisatin analogs in 100% DMSO to a concentration of 10-20 mM.
-
Critical: 7-methyl analogs are more hydrophobic than isatin. Ensure complete solubilization by vortexing; sonicate if necessary.
-
-
Seeding: Seed cells in 96-well plates (density: 5,000–8,000 cells/well) in 100 µL media. Incubate for 24 hours at 37°C/5% CO
to allow attachment.-
Note: Avoid using outer wells for data (fill with PBS) to prevent "edge effects" caused by evaporation.
-
-
Treatment:
-
Dilute stock solutions in culture media to final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
Include Positive Control: Sunitinib or Doxorubicin.
-
Include Vehicle Control: 0.5% DMSO in media.
-
-
Incubation: Treat cells for 48 or 72 hours.
-
Development:
-
Add 10 µL MTT (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
Carefully aspirate media (do not disturb crystals).
-
Dissolve crystals in 100 µL DMSO.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Viability =
Phase 2: Mechanistic Profiling (Apoptosis)
Isatin derivatives frequently induce apoptosis via the intrinsic (mitochondrial) pathway. We utilize Annexin V-FITC/Propidium Iodide (PI) double staining to distinguish between early apoptosis, late apoptosis, and necrosis.[4]
Molecular Mechanism Visualization[6]
Caption: Proposed mechanism of action for isatin analogs involving the mitochondrial apoptotic pathway.[1]
Annexin V/PI Flow Cytometry Protocol
Rationale: Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis.[4] PI enters cells only when membrane integrity is lost (late apoptosis/necrosis).
-
Treatment: Treat cells (e.g., 1x10
cells/well in 6-well plate) with the IC concentration of the analog for 24 hours. -
Harvesting:
-
Washing: Centrifuge (1000 rpm, 5 min) and wash pellet 2x with cold PBS.
-
Staining:
-
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.
Interpretation Table:
| Quadrant | Annexin V | PI | Status |
|---|---|---|---|
| Q3 (LL) | Negative (-) | Negative (-) | Viable Cells |
| Q4 (LR) | Positive (+) | Negative (-) | Early Apoptosis |
| Q2 (UR) | Positive (+) | Positive (+) | Late Apoptosis |
| Q1 (UL) | Negative (-) | Positive (+) | Necrosis / Debris |
Phase 3: Target Specificity (Tubulin vs. Kinase)
7-methylisatin analogs are often designed as dual inhibitors . To differentiate the mechanism, specific assays are required.
A. Tubulin Polymerization Assay
Isatin analogs often bind to the colchicine site of tubulin, inhibiting polymerization.
-
Method: Fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Procedure:
-
Mix tubulin protein with the 7-methylisatin analog (at 5 µM and 10 µM) in a 96-well plate at 4°C.
-
Transfer to 37°C to initiate polymerization.
-
Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
-
Result: Effective inhibitors will show a flattened curve (suppressed V
) compared to the vehicle control (standard sigmoid growth).
B. Kinase Profiling (In Silico & In Vitro)
Due to the cost of "wet" kinase panels, in silico docking is recommended first.
-
Docking Targets: VEGFR-2 (PDB: 4ASD), EGFR (PDB: 1M17), CDK2 (PDB: 1DI8).
-
Focus: Check if the 7-methyl group clashes with the gatekeeper residue or fills a hydrophobic pocket (e.g., the hydrophobic pocket I in VEGFR-2).
-
Validation: Use ADP-Glo™ Kinase Assay (Promega) for the top predicted hits.
References
-
BenchChem. (2025).[2][7][8] A Comprehensive Technical Guide to 7-Methylisatin and its Structural Analogues. Retrieved from 2
-
El-Naggar, A. M., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. Retrieved from 9
-
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from 4
-
Teng, Y., et al. (2016). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PMC. Retrieved from 10
-
ATCC. (n.d.). MTT Cell Proliferation Assay Protocol. Retrieved from 11
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
Application Notes and Protocols: A Researcher's Guide to the Synthesis of Schiff Bases from 1-(4-Isopropoxybenzyl)-7-methylisatin
Introduction: The Significance of Isatin-Derived Schiff Bases in Modern Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of privileged scaffolds in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] The inherent reactivity of the isatin core, particularly the C3-keto group, allows for facile chemical modification, leading to the generation of diverse molecular libraries. Among the most promising modifications are the formation of Schiff bases (or imines), which are typically synthesized through the condensation of the isatin C3-carbonyl with a primary amine.[3][4] This reaction introduces an azomethine group (-C=N-), a pharmacophore known to be crucial for the biological activity of many compounds.[3]
The resulting isatin-derived Schiff bases have been shown to possess a wide array of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant activities.[2][5] The biological profile of these compounds can be finely tuned by strategic substitutions on the isatin ring, the N1-position, and the aromatic ring of the primary amine.
This application note provides a comprehensive, field-proven protocol for the synthesis of Schiff bases from a specifically substituted isatin derivative, 1-(4-isopropoxybenzyl)-7-methylisatin. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from the synthesis of the isatin precursor to the formation and characterization of the final Schiff base product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Synthesis of the Precursor: 1-(4-Isopropoxybenzyl)-7-methylisatin
A crucial first step is the synthesis of the N-substituted isatin precursor. This is typically achieved through an N-alkylation reaction of the parent isatin, in this case, 7-methylisatin.
Protocol 1: Synthesis of 1-(4-Isopropoxybenzyl)-7-methylisatin
This protocol is a two-step process involving the synthesis of 7-methylisatin followed by its N-alkylation.
Part A: Synthesis of 7-Methylisatin
The Sandmeyer isonitrosoacetanilide isatin synthesis is a classic and reliable method for preparing isatin derivatives.[6]
-
Preparation of Isonitrosoacetanilide: In a well-ventilated fume hood, dissolve 2-(hydroxyimino)-N-(o-tolyl)acetamide in warm acetic acid.
-
Cyclization: Slowly add the dissolved acetamide to pre-heated concentrated sulfuric acid (50-60°C). After the addition is complete, the reaction mixture is heated to 60-65°C for 2 hours.[7]
-
Work-up: Carefully pour the reaction mixture over crushed ice. The precipitated solid is then filtered, washed thoroughly with cold water, and dried to yield 7-methylisatin.
Part B: N-Alkylation of 7-Methylisatin
The N-alkylation of isatin is a common procedure that reduces the lability of the isatin nucleus towards bases while preserving its reactivity at the C3 position.[8]
-
Reaction Setup: In a round-bottom flask, suspend 7-methylisatin (1.0 eq.) and potassium carbonate (K₂CO₃, 1.3 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-(chloromethyl)-4-isopropoxybenzene (1.1 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-isopropoxybenzyl)-7-methylisatin.
Protocol 2: Schiff Base Formation from 1-(4-Isopropoxybenzyl)-7-methylisatin
The formation of the Schiff base is an acid-catalyzed condensation reaction between the C3-carbonyl of the isatin and a primary amine.[9]
Experimental Protocol: General Procedure
-
Dissolution: In a round-bottom flask, dissolve 1-(4-isopropoxybenzyl)-7-methylisatin (1.0 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount (1.0 equivalent) of the desired primary amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine.[9]
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | Good solvent for both reactants and facilitates product precipitation upon cooling. |
| Catalyst | Glacial Acetic Acid | Provides the necessary acidic environment to catalyze the condensation reaction. |
| Temperature | Reflux | Increases the reaction rate to ensure completion within a reasonable timeframe. |
| Reactant Ratio | 1:1 (Isatin:Amine) | Ensures efficient conversion without the need for excess reagents. |
Characterization of the Schiff Base Product
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized compound.
-
Disappearance of C=O stretch: The characteristic C=O stretching vibration of the isatin C3-carbonyl (typically around 1730-1750 cm⁻¹) should be absent in the product's spectrum.[10][11]
-
Appearance of C=N stretch: A new absorption band corresponding to the C=N (imine) stretching vibration should appear in the region of 1615-1650 cm⁻¹.[10][11]
-
N-H stretch (if applicable): If the primary amine used contains an N-H bond, its characteristic stretching frequency will be present.
-
Other characteristic peaks: The spectrum will also show peaks corresponding to C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O stretching from the isopropoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.
-
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 6.5-8.0 ppm corresponding to the protons of the isatin and amine aromatic rings.[12]
-
Imine Proton (-N=CH-): If the primary amine is an arylamine, a singlet for the azomethine proton may be observed in the downfield region (δ 8.0-9.0 ppm).[12]
-
Isopropoxy Protons: A septet for the -CH- proton and a doublet for the two -CH₃ groups of the isopropoxy moiety.
-
Benzyl Protons: A singlet for the -CH₂- protons of the benzyl group.
-
Methyl Protons: A singlet for the methyl group at the C7 position of the isatin ring.
-
-
¹³C NMR:
-
Imine Carbon (C=N): A characteristic signal in the range of δ 155-165 ppm.[12]
-
Isatin C2-Carbonyl: The signal for the C2-carbonyl carbon will be present (around δ 160-165 ppm).[13]
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Aliphatic Carbons: Signals for the isopropoxy, benzyl, and methyl carbons in the upfield region.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, further confirming its structure. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis and characterization of Schiff bases.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the intermediate, 1-(4-isopropoxybenzyl)-7-methylisatin, can be confirmed by spectroscopic analysis before proceeding to the next step. The final Schiff base product should exhibit the expected spectroscopic characteristics outlined in the characterization section. Any deviation from the expected data would indicate impurities or the formation of an incorrect product, prompting a review of the experimental procedure.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of Schiff bases from 1-(4-isopropoxybenzyl)-7-methylisatin. By following these guidelines and understanding the rationale behind each step, researchers can confidently synthesize and characterize novel isatin-derived Schiff bases for further investigation in drug discovery and development programs. The versatility of this synthetic route allows for the creation of a diverse library of compounds by simply varying the primary amine used in the condensation reaction, opening up avenues for the exploration of new therapeutic agents.
References
- Al-Douh, M. H., Osman, H., & Hamid, S. A. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives.
- Hassan, M., Kobarfard, F., & Mohebbi, S. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 25(11), 2533.
- BenchChem. (2025).
- ResearchGate. (2025).
- SciSpace. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules.
- BenchChem. (2025). A Comprehensive Technical Guide to 7-Methylisatin and its Structural Analogues for Researchers and Drug Development Professional.
- AIP Publishing. (n.d.). Synthesis Schiff Base of Isatin Derivatives Catalyzed by Iron (III)
- RSC Publishing. (2025).
- ResearchGate. (n.d.).
- Biointerface Research in Applied Chemistry. (2024).
- ScholarWorks. (n.d.).
- ResearchGate. (n.d.). SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES.
- MDPI. (2008). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.).
- IJSEAS. (2016).
- MedchemExpress.com. (n.d.).
- ResearchGate. (n.d.). Experimental FTIR spectrum of compound 3.
- DergiPark. (2020).
- Semantic Scholar. (2010).
- PMC. (2023).
- Chemical Methodologies. (2022).
- Iraqi Journal of Pharmaceutical Sciences. (2023).
- PMC - NIH. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). 7-Methylisatin vs.
- RSC Publishing. (n.d.).
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Mastering the Solid State: A Guide to the Crystallization of N-Substituted Isatin Derivatives
Introduction: The Critical Role of Crystallinity in Isatin Chemistry
N-substituted isatin derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and intriguing photophysical properties.[1] The precise three-dimensional arrangement of these molecules in the solid state, dictated by their crystal lattice, profoundly influences their physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For drug development professionals, obtaining a stable and well-defined crystalline form is a critical determinant of a successful therapeutic agent. This application note provides a comprehensive guide to the crystallization of N-substituted isatin derivatives, moving beyond generic protocols to offer a deeper understanding of the principles and practical techniques required to achieve high-quality single crystals.
The inherent structural diversity of N-substituted isatins, arising from the wide array of substituents that can be installed at the N-1 position, presents both opportunities and challenges in crystallization. The nature of the N-substituent significantly impacts the molecule's polarity, flexibility, and intermolecular interactions, thereby dictating its crystallization behavior. This guide will equip researchers with the knowledge to rationally approach the crystallization of this important class of compounds, from initial solvent screening to advanced techniques for challenging substrates.
Foundational Principles: Understanding the Crystallization Cascade
Crystallization is a thermodynamically driven process involving two key stages: nucleation and crystal growth.[2] Nucleation is the initial formation of a stable crystalline entity from a supersaturated solution, while crystal growth is the subsequent orderly addition of molecules to the existing crystal lattice. Achieving a supersaturated state is the prerequisite for crystallization and can be accomplished through various methods, including cooling, solvent evaporation, or the addition of an anti-solvent. The rate at which supersaturation is achieved and the conditions under which it is maintained are critical parameters that control the size, quality, and morphology of the resulting crystals.
A key consideration for N-substituted isatin derivatives is the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. The choice of crystallization solvent and conditions can influence which polymorph is obtained. Therefore, a systematic approach to crystallization is essential to ensure the desired solid form is consistently produced.
Strategic Solvent Selection: The Cornerstone of Successful Crystallization
The choice of solvent is the most critical factor in a successful crystallization experiment. An ideal solvent for recrystallization should exhibit a steep solubility curve for the N-substituted isatin derivative, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3] This differential solubility maximizes the yield of crystalline material upon cooling.
For N-substituted isatins, the polarity of the solvent should be matched to the polarity of the derivative. The isatin core itself is relatively polar, but the N-substituent can range from a small alkyl chain to a large, nonpolar aromatic group, drastically altering the overall polarity of the molecule.
A General Guide to Solvent Polarity for N-Substituted Isatins:
| N-Substituent Type | General Polarity | Recommended Starting Solvents |
| Small Alkyl (e.g., Methyl, Ethyl) | Moderately Polar | Ethanol, Isopropanol, Acetone, Ethyl Acetate |
| Long Alkyl/Bulky Alkyl | Less Polar | Dichloromethane/Hexane, Toluene, Ethyl Acetate/Hexane |
| Aryl (e.g., Phenyl, Benzyl) | Less Polar | Ethanol, Chloroform, Dichloromethane/Hexane, Toluene |
| Electron-donating groups on Aryl | May increase polarity slightly | Consider more polar solvents or solvent mixtures |
| Electron-withdrawing groups on Aryl | May decrease polarity | Consider less polar solvents or solvent mixtures |
It is imperative to perform small-scale solubility tests before attempting a full-scale crystallization.
Protocol: Rapid Solvent Screening for N-Substituted Isatin Derivatives
-
Place a few milligrams of the N-substituted isatin derivative into several small test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of well-defined crystals upon cooling.
Core Crystallization Techniques for N-Substituted Isatins
Based on the properties of the N-substituted isatin derivative and the results of solvent screening, one or more of the following techniques can be employed.
Single-Solvent Recrystallization: The Workhorse Method
This is the most common and straightforward crystallization technique.
-
Dissolution: In an Erlenmeyer flask, add the crude N-substituted isatin derivative and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and leading to the formation of small, poorly formed crystals.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the growth of large, high-quality crystals.[2] Covering the flask with a watch glass will slow the cooling rate and prevent solvent evaporation.
-
Crystal Growth: Once the solution has reached room temperature, crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Mixed-Solvent Recrystallization: For Challenging Compounds
This technique is useful when a single solvent does not provide the ideal solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce crystallization.
-
Dissolution: Dissolve the N-substituted isatin derivative in a minimal amount of a hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent method.
Common Mixed-Solvent Systems for N-Substituted Isatins:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Ethanol/Water
-
Acetone/Water
Slow Evaporation: For High-Quality Single Crystals
This method is ideal for obtaining X-ray quality single crystals when the compound is soluble at room temperature.
-
Prepare a saturated or near-saturated solution of the N-substituted isatin derivative in a suitable solvent at room temperature.
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion: A Gentle Approach for Delicate Molecules
Vapor diffusion is an excellent technique for growing high-quality crystals from small amounts of material. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
-
In a small, open vial (the "sitting drop" vial), dissolve the N-substituted isatin derivative in a small amount of a relatively non-volatile "good" solvent.
-
In a larger, sealable jar, place a small amount of a volatile "anti-solvent."
-
Place the sitting drop vial inside the larger jar, ensuring the liquid levels are such that there is no direct contact.
-
Seal the jar and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the smaller vial, inducing crystallization.
Troubleshooting Common Crystallization Challenges
| Problem | Potential Cause | Suggested Solution |
| Product oils out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The solution is too supersaturated. Impurities are present. | Try a lower boiling point solvent. Use a larger volume of solvent to reduce supersaturation. Purify the compound further by column chromatography before crystallization. Try trituration with a non-polar solvent like hexanes to induce solidification.[5] |
| No crystals form upon cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. Nucleation is inhibited. | Boil off some of the solvent to increase the concentration and try cooling again. Add a small amount of an anti-solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[5] Add a seed crystal of the desired compound. |
| Crystals form too quickly | The solution is too concentrated. The cooling rate is too fast. | Add a small amount of additional hot solvent to the solution. Allow the solution to cool more slowly by insulating the flask. |
| Low recovery of crystalline product | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent. | Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Choose a solvent in which the compound has lower solubility at cold temperatures. Use a minimal amount of ice-cold solvent for washing. |
Visualizing the Crystallization Workflow
The following diagrams illustrate the decision-making process and workflow for the crystallization of N-substituted isatin derivatives.
Caption: Decision workflow for selecting a crystallization technique.
Caption: Step-by-step protocols for common recrystallization methods.
Conclusion: A Pathway to Crystalline Purity
The crystallization of N-substituted isatin derivatives is a critical step in their synthesis and characterization, directly impacting their utility in research and development. A systematic and informed approach, beginning with careful solvent selection and progressing to the appropriate crystallization technique, is paramount to success. This application note has provided a detailed framework for researchers to navigate the challenges associated with crystallizing these diverse and important molecules. By understanding the underlying principles and applying the detailed protocols and troubleshooting strategies outlined herein, scientists can confidently and efficiently obtain high-quality crystalline materials, paving the way for further investigation and application.
References
- BenchChem. (2025).
- Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71.
- HBCSE. (n.d.).
-
Singh, U. P., & Gaikwad, A. K. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(92), 50686-50715. [Link]
- University of California, Irvine. (n.d.).
- Auremn. (n.d.).
- University of Massachusetts Lowell. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- King Saud University. (n.d.). EXPERIMENT (3)
-
Reddit. (2023, May 25). How do I recrystallize this product? r/chemistry. [Link]
- International Union of Crystallography. (2021). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, D77, 1039-1048.
- International Union of Crystallography. (2007). Crystallization and preliminary crystallographic analysis of N-acetyltransferase Mpr1 from Saccharomyces cerevisiae.
- BOC Sciences. (2024, December 25).
- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384.
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
- Li, J., et al. (2015). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. The Journal of Chemical Thermodynamics, 80, 12-17.
- Hampton Research. (n.d.).
- Chen, C.-Y., et al. (2017). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. PLoS ONE, 12(7), e0181277.
- Abdel-Wahab, B. F., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2354-2364.
- MOST Wiedzy. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
- Kothandapani, J. (2015, September 11). Is it possible to separate isatin derivatives from isatin without using Colum chromatography?
- BenchChem. (2025).
- Wang, L., et al. (2015). Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. European Journal of Medicinal Chemistry, 93, 31-40.
- BenchChem. (2025). N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
- Sameni, J., et al. (2013). Solubility of Lignin and Acetylated Lignin in Organic Solvents. BioResources, 8(1), 156-167.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Cytotoxicity Profiling of 1-(4-Isopropoxybenzyl)-7-methylisatin
Abstract & Introduction
This application note provides a rigorous, standardized protocol for evaluating the cytotoxic potential of 1-(4-Isopropoxybenzyl)-7-methylisatin , a lipophilic N-substituted isatin derivative. Isatin (1H-indole-2,3-dione) scaffolds are privileged structures in medicinal chemistry, known for their ability to inhibit receptor tyrosine kinases (RTKs) and induce apoptosis in various carcinoma lines (e.g., MCF-7, HCT-116).
The specific functionalization of this molecule—the 7-methyl group (increasing steric bulk and lipophilicity) and the 4-isopropoxybenzyl moiety (enhancing membrane permeability and target affinity)—presents unique solubility and bioavailability challenges in in vitro systems. This guide addresses the critical "solubility-bioavailability" gap often overlooked in standard protocols, ensuring that observed cytotoxicity is due to specific molecular interaction rather than non-specific precipitation or solvent toxicity.
Compound Properties & Preparation
Critical Warning: This compound is highly hydrophobic. Improper solubilization is the #1 cause of experimental failure (high coefficient of variation) in isatin assays.
| Property | Specification |
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | ~309.36 g/mol |
| LogP (Predicted) | ~4.2 - 4.8 (High Lipophilicity) |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Storage (Solid) | -20°C, desiccated, protected from light |
| Stability (Solution) | Stable in DMSO for 1 month at -20°C; avoid freeze-thaw cycles.[1] |
Preparation Protocol
-
Stock Solution (20 mM): Weigh the powder precisely. Dissolve in sterile, cell-culture grade DMSO. Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.
-
Working Solutions: Prepare intermediate dilutions in serum-free media immediately prior to treatment.
-
Note: The final DMSO concentration on cells must never exceed 0.5% (v/v) . Higher concentrations induce non-specific toxicity that masks the compound's true IC50.
-
Experimental Workflow
The following diagram outlines the critical path for validating the cytotoxicity of 1-(4-Isopropoxybenzyl)-7-methylisatin.
Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening.
Protocol A: Primary Cytotoxicity Screen (MTT Assay)
The MTT assay is selected over CCK-8 for this specific compound because isatin derivatives can sometimes interfere with water-soluble tetrazolium salts due to their redox potential. MTT's formation of insoluble formazan crystals (requiring DMSO solubilization) aligns well with the solubility profile of the test compound.
Materials
-
Cell Lines: MCF-7 (Breast), HCT-116 (Colon), or HeLa (Cervical).[2]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Control Drug: Doxorubicin or 5-Fluorouracil (positive control).
Step-by-Step Procedure
-
Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed 5,000–8,000 cells/well in 100 µL complete media (10% FBS) into 96-well plates.
-
Crucial: Fill outer edge wells with PBS (sterile) to prevent the "Edge Effect" caused by evaporation.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Prepare 2x serial dilutions of 1-(4-Isopropoxybenzyl)-7-methylisatin in media.
-
Range: 0.1 µM to 100 µM (8 points).
-
Aspirate old media carefully (do not dislodge cells).
-
Add 100 µL of drug-containing media to wells (Triplicates per concentration).
-
Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).
-
-
Incubation:
-
Incubate for 48 or 72 hours . (Isatins often show time-dependent efficacy).
-
-
Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals are visible.
-
Carefully aspirate the supernatant.
-
Add 150 µL DMSO to dissolve crystals.
-
Shake plate on an orbital shaker for 10 minutes (protected from light).
-
-
Measurement:
-
Measure absorbance at 570 nm (reference filter 630 nm).
-
Protocol B: Mechanistic Validation (Apoptosis)
Mere cytotoxicity does not define a drug candidate. Isatin derivatives typically induce apoptosis via the intrinsic mitochondrial pathway. This protocol validates the Mode of Action (MoA).
Flow Cytometry (Annexin V-FITC / PI)
-
Seed cells in 6-well plates (2 x 10⁵ cells/well).
-
Treat with the IC50 concentration (determined in Protocol A) for 24 hours.
-
Harvest cells (including floating dead cells) using trypsin (EDTA-free preferred).
-
Stain with Annexin V-FITC and Propidium Iodide (PI) per kit instructions.
-
Analyze via Flow Cytometry.
Expected Outcome:
-
Early Apoptosis: Annexin V (+), PI (-)
-
Late Apoptosis: Annexin V (+), PI (+)
-
Necrosis: Annexin V (-), PI (+) (Indicates toxicity/bursting rather than programmed death).
Potential Signaling Pathway
Based on the structure-activity relationship (SAR) of N-benzyl isatins, the following pathway is the hypothesized mechanism for 1-(4-Isopropoxybenzyl)-7-methylisatin.
Figure 2: Hypothesized mechanism of action involving mitochondrial instability and Caspase activation.[3]
Data Analysis & Troubleshooting
IC50 Calculation
Calculate % Viability using the formula:
Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in wells | Drug hydrophobicity | Reduce max concentration; ensure DMSO < 0.5%; warm media to 37°C before adding drug. |
| High Background | Media phenol red | Use phenol red-free media or subtract blank wells meticulously. |
| Edge Effect | Evaporation | Do not use outer wells for data; fill them with PBS. |
| Variation > 10% | Pipetting error | Use multi-channel pipettes; mix cell suspension frequently during seeding. |
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP). Standard protocols for cytotoxicity screening. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[4][5][6][7][8][9] In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Vine, K. L., et al. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry.[4][5][6][10] (Contextual grounding for Isatin SAR). [Link]
-
Singh, G. S., & Singh, T. (2018). Isatin derivatives as effective anticancer agents.[5][6][9][10] Pharmaceutical Patent Analyst. (Reference for N-benzyl substitution effects). [Link]
Sources
- 1. By compound [wahoo.cns.umass.edu]
- 2. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of the cytotoxic activities of some isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sysrevpharm.org [sysrevpharm.org]
Application Note: Accelerated Synthesis of 1-benzyl-7-methylindoline-2,3-dione via Microwave Irradiation
Abstract
Indoline-2,3-dione, commonly known as isatin, and its derivatives are pivotal heterocyclic scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities including antiviral, anticancer, and anticonvulsant properties.[1][2] The N-functionalization of the isatin core is a key strategy for modulating its pharmacological profile. This application note provides a detailed, field-proven protocol for the rapid and efficient N-alkylation of 7-methylisatin with benzyl bromide to synthesize 1-benzyl-7-methylindoline-2,3-dione. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing energy consumption and solvent use compared to conventional heating methods.[3][4][5]
Introduction: The Rationale for Microwave-Assisted Synthesis
The synthesis of N-substituted isatins is a cornerstone reaction in the development of novel therapeutics.[6][7] Traditionally, these syntheses are performed using conventional heating (e.g., an oil bath), which can require prolonged reaction times and often leads to the formation of byproducts due to uneven heating.[5][7] Microwave-assisted synthesis has emerged as a transformative technology in drug discovery, offering a powerful alternative that addresses these limitations.[4][8]
The core advantage of MAOS lies in its unique heating mechanism. Unlike conventional methods that rely on slow, external heat transfer through conduction, microwave energy couples directly with polar molecules in the reaction mixture.[9][10] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid, uniform, and highly efficient volumetric heating.[5][11] This "in-core" heating can lead to temperatures far above the solvent's boiling point in a sealed, pressurized vessel, dramatically accelerating reaction rates and often improving product purity.[8][12] For the N-alkylation of isatin, this means a faster, cleaner, and more energy-efficient pathway to the desired product.[3][13]
Principles and Mechanistic Insights
The N-alkylation of 7-methylisatin proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the isatin nitrogen by a mild base, potassium carbonate (K₂CO₃), to form a highly conjugated and nucleophilic isatin anion.[13] This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the N-C bond.
Reaction Scheme:
-
Step 1 (Deprotonation): 7-methylisatin + K₂CO₃ ⇌ 7-methylisatin anion
-
Step 2 (Nucleophilic Attack): 7-methylisatin anion + Benzyl bromide → 1-benzyl-7-methylindoline-2,3-dione + KBr
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF is an excellent solvent for SN2 reactions and, due to its high dipole moment, it absorbs microwave energy very efficiently, facilitating rapid heating.[9][14] The microwave irradiation accelerates the rate of both the deprotonation and the subsequent nucleophilic attack, leading to a significant reduction in the required reaction time.[13]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 7-Methylisatin | ≥98% | Sigma-Aldrich | |
| Benzyl bromide | ≥98% | Sigma-Aldrich | Lachrymatory, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| n-Hexane | ACS Grade | VWR | For chromatography. |
| Deionized Water | For work-up. | ||
| Brine (Saturated NaCl) | For work-up. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Equipment | |||
| Microwave Synthesizer | Anton Paar, Biotage, CEM | Must be designed for chemical synthesis with pressure and temperature controls.[15][16] | |
| 10 mL Microwave Process Vial | Vendor-specific | With appropriate cap and Teflon septum.[17] | |
| Magnetic Stir Bar | Teflon-coated. | ||
| Rotary Evaporator | For solvent removal. | ||
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄. |
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Reagent Addition: To the vial, add 7-methylisatin (161 mg, 1.0 mmol), anhydrous potassium carbonate (207 mg, 1.5 mmol), and 4 mL of anhydrous DMF.
-
Pre-Stirring: Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Substrate Addition: Add benzyl bromide (142 µL, 1.2 mmol) to the suspension.
-
Sealing: Securely seal the vial with a Teflon septum and an appropriate cap. Caution: Only use vials and caps specified by the microwave reactor manufacturer to withstand high pressures.[17]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters to hold at 120 °C for 10 minutes . The instrument will automatically modulate the power to maintain the target temperature.
-
Cooling: After the irradiation is complete, the vial must be cooled to below 50 °C before removal. Use the instrument's automated gas-jet cooling feature.[17]
-
Reaction Work-up:
-
Once cooled, carefully open the vial in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1) to yield the pure product as an orange solid.
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to the final purified product.
Caption: Workflow for Microwave-Assisted Synthesis of 1-benzyl-7-methylindoline-2,3-dione.
Results and Discussion
This microwave-assisted protocol provides significant advantages over conventional heating methods. The direct and efficient energy transfer allows for a rapid increase in temperature, accelerating the reaction rate constant and leading to a complete reaction in minutes.
| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) | Advantage |
| Reaction Time | 10 minutes | 8 - 12 hours[7] | >95% Reduction |
| Temperature | 120 °C | 80 °C[7] | Higher temperature in a sealed system |
| Typical Yield | 85 - 95% | 60 - 75% | Higher throughput |
| Purity (Crude) | High | Moderate (often requires more extensive purification) | Cleaner reaction profile[3] |
| Energy Usage | Low | High | Greener Process[5] |
The higher yield and purity observed with the microwave method can be attributed to the uniform heating, which minimizes thermal gradients and reduces the formation of degradation products that can occur during prolonged heating in conventional methods.[10]
Safety Precautions
-
Dedicated Equipment: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary safety features and must not be used.[12][15]
-
Pressure Management: Reactions in sealed vessels generate high internal pressures. Always use the correct reaction vials and caps designed to withstand these conditions and never exceed the recommended solvent volume.[17]
-
Reagent Stability: Be aware of the thermal stability of your reagents and solvents at high temperatures. Benzyl bromide is a lachrymator and should always be handled in a chemical fume hood.[15]
-
Training: The most crucial safety device is a well-trained operator. Ensure you are familiar with the operation of the microwave synthesizer before starting any experiment.[15]
Conclusion
The microwave-assisted synthesis of 1-benzyl-7-methylindoline-2,3-dione offers a superior alternative to traditional synthetic protocols. This method is exceptionally fast, highly efficient, and provides a cleaner product profile, thereby accelerating the drug discovery process.[8][18] By adopting this green chemistry approach, researchers can significantly enhance laboratory throughput while minimizing environmental impact.[3][10]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- The impact of microwave synthesis on drug discovery. PubMed.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Engineering Journal IJOER.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave-Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives. Semantic Scholar.
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC - NIH.
- Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives. ResearchGate.
- Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Microwave Irradiation Synthesis And Antioxidant Activity Of Isatin-oxadiazole Derivatives. ResearchGate.
- Safety Considerations for Microwave Synthesis. CEM Corporation.
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
- Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses.
- 1-Benzylisatin derivative and its synthetic method and use. Google Patents.
- Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy.
-
Synthesis of 1-Benzyl-7-methylene-4H-benzoimidazol. Scribd. Available at: [Link]
- Microwave Assisted Soluble Polymer Supported Synthesis of 7-(1HBe. ResearchGate.
-
Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. Available at: [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. SciELO. Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. visitka.narod.ru [visitka.narod.ru]
- 9. mdpi.com [mdpi.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. ijrpas.com [ijrpas.com]
- 12. Microwave Synthesis [organic-chemistry.org]
- 13. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijoer.com [ijoer.com]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. epcp.ac.in [epcp.ac.in]
Troubleshooting & Optimization
Improving yield of N-alkylation in 7-methylisatin synthesis
Technical Support Center: 7-Methylisatin N-Alkylation Optimization
Ticket Context: User reports low yields (<40%) and byproduct formation during the N-alkylation of 7-methylisatin. Standard protocols (NaH/THF or
Executive Summary: The "Peri-Effect" Challenge
The 7-methyl group on the isatin scaffold is not merely an electronic substituent; it acts as a steric gatekeeper. Located at the peri position relative to the N1-H bond, this methyl group creates significant steric bulk that hinders the approach of electrophiles and destabilizes the transition state for
Furthermore, isatins are prone to ring-opening hydrolysis (forming isatinates) under strong basic conditions, a side reaction that is accelerated if the alkylation is slow due to steric hindrance.
This guide provides a high-yield protocol utilizing the Cesium Effect to overcome steric hindrance while maintaining ring integrity.
Module 1: Critical Process Parameters (CPP)
Base Selection: The Cesium Advantage
-
Standard Failure: Sodium Hydride (NaH) creates a "tight" ion pair with the isatin anion. The sodium cation (
) coordinates closely with the nitrogen and the C2-carbonyl oxygen. In 7-methylisatin, the C7-methyl group physically blocks the approach of the alkylating agent to this tight cluster. -
The Solution (
): Cesium carbonate is the superior base.[2][3][4] The large ionic radius of Cesium ( ) prevents it from forming tight ion pairs with the isatin anion. This results in a "naked" or "loose" anion that is more nucleophilic and less sterically encumbered, allowing it to bypass the C7-methyl interference.
Solvent System: Dipolar Aprotic Necessity
-
Avoid: Acetone (often used with
) usually requires reflux, which can degrade 7-methylisatin.[1] -
Select: Anhydrous DMF or NMP .[1] These solvents have high dielectric constants that further dissociate the metal-isatinate ion pair, maximizing the reaction rate at lower temperatures.
Regioselectivity (N- vs. O-Alkylation)
-
The Physics: The isatin anion is an ambident nucleophile (can react at N or O).
-
Control: According to Hard-Soft Acid-Base (HSAB) theory, the Nitrogen is the "softer" center.
-
Use: Soft electrophiles like Alkyl Iodides or Alkyl Bromides .
-
Avoid: Hard electrophiles like Alkyl Sulfonates (Tosylates/Mesylates) or adding Silver salts, which favor O-alkylation (isatin ethers).[1]
-
Module 2: Visualizing the Pathway
The following diagram illustrates the competition between the desired N-alkylation, the unwanted O-alkylation, and the fatal ring-opening hydrolysis.
Caption: Reaction pathway showing the divergence between the desired N-alkylation (Green path) and competing side reactions (Red paths) driven by electrophile hardness and moisture.
Module 3: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Reaction turns Deep Red/Brown | Ring Opening (Hydrolysis). Isatin derivatives turn deep red when the lactam ring opens to form the isatinate salt. This is irreversible if not acidified immediately. | Strictly Anhydrous Conditions. Dry DMF over molecular sieves (3Å) for 24h. Ensure base ( |
| Recovery of Starting Material | Steric Hindrance. The C7-methyl group is blocking the approach of the electrophile at room temperature. | Heat & Time. Increase temperature to 50-60°C. Do not exceed 80°C to avoid polymerization.[1] Switch from |
| Formation of O-Alkyl Ether | Hard Electrophile. Using alkyl tosylates or sulfates instead of halides.[1] | Switch Reagents. Use Alkyl Iodides. If Iodides are unavailable, add 1.0 eq of KI (Finkelstein in situ) to convert bromides/chlorides to iodides.[1] |
| Sticky/Gummy Precipitate | DMF Trapping. DMF is difficult to remove and can trap the product. | Aqueous Workup. Pour reaction mixture into ice-cold water with vigorous stirring. The product should precipitate as a solid. |
Module 4: Optimized Experimental Protocol
Method: Cesium-Promoted N-Alkylation in DMF Scale: 1.0 mmol basis[1]
-
Preparation:
-
Activation:
-
To a round-bottom flask, add 7-methylisatin (1.0 eq, 161 mg) and Anhydrous DMF (3.0 mL).
-
Add
(1.5 eq, 488 mg). -
Crucial Step: Stir at Room Temperature for 15 minutes. The color will shift to violet/dark purple, indicating the formation of the "naked" isatin anion.
-
-
Alkylation:
-
Workup (The "Crash-Out" Method):
-
Cool the reaction to room temperature.[5]
-
Pour the DMF mixture slowly into a beaker containing Ice Water (30 mL) while stirring vigorously.
-
The N-alkylated product will precipitate as an orange/red solid.
-
Filter, wash with water (
mL) to remove residual DMF and Cesium salts.[1] -
Dry in a vacuum oven at 40°C.
-
Module 5: Diagnostic Decision Tree
Use this logic flow to diagnose low yields in real-time.
Caption: Decision matrix for evaluating reaction progress and diagnosing stalls or failures.
References
-
Garden, S. J., et al. (2001).[1] "A comparison of the N-alkylation of isatins via their sodium or potassium salts." Synthetic Communications. (Demonstrates the efficacy of carbonate bases over hydrides for isatins).
-
[1]
-
-
Shmidt, M. S., et al. (2012).[1] "Reaction of isatin with alkylating agents with acidic methylenes." Tetrahedron Letters. (Discusses the competition between N-alkylation and side reactions like epoxide formation/ring opening).
-
[1]
-
-
Lindsley, C. W., et al. (2012).[1] "N-Alkylation of isatins utilizing KF/alumina." Arkivoc. (Provides comparative data on solvent effects and microwave acceleration).
-
Tangella, Y., et al. (2018).[1][6] "Regioselective Ring Expansion of Isatins..." Organic Letters. (Discusses steric hindrance of ortho-substituents reducing efficiency, directly relevant to 7-methylisatin).
-
[1]
-
-
BenchChem Technical Support. (2025). "N-Methylation of Isatin Derivatives Troubleshooting.
-
[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids [organic-chemistry.org]
Troubleshooting solubility issues with 1-(4-Isopropoxybenzyl)-7-methylisatin
Topic: Solubility Optimization & Troubleshooting Guide
Document ID: TS-ISAT-07M-ISO | Version: 2.1 | Status: Active[1][2]
Compound Profile & Physicochemical Context
1-(4-Isopropoxybenzyl)-7-methylisatin is a highly lipophilic N-substituted isatin derivative.[1][2] To successfully handle this compound, researchers must understand that its solubility profile is dominated by two structural features:
-
The 7-Methyl Group: Introduces steric bulk and hydrophobicity to the isatin core.
-
The N-(4-Isopropoxybenzyl) Moiety: A large, non-polar aromatic wing that drastically increases the partition coefficient (LogP) and disrupts hydrogen bonding potential with water.[1][2]
Predicted Physicochemical Properties:
Troubleshooting & FAQs
Category A: Stock Solution Preparation
Q1: I am trying to dissolve the powder directly in PBS or water, but it floats or clumps. Is the batch defective? Technical Insight: The batch is likely functional. This compound is intrinsically hydrophobic. Direct addition to aqueous buffers results in the "hydrophobic effect," where water molecules form an ordered cage around the solute, forcing the compound to aggregate to minimize surface area. Resolution:
-
Do NOT attempt direct aqueous dissolution.[1]
-
Protocol: Dissolve the neat powder in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10 mM or 50 mM). Vortex vigorously. If the solution remains cloudy, sonicate at 40°C for 5-10 minutes.
Q2: My DMSO stock solution turned from orange/red to dark brown after a week at room temperature. Is it stable? Technical Insight: Isatin derivatives are susceptible to ring-opening (hydrolysis) under basic conditions or oxidative degradation.[1][2] While DMSO is generally stable, it is hygroscopic.[2] Absorbed water can facilitate hydrolysis of the lactam ring. Resolution:
-
Storage: Store stocks in small, single-use aliquots at -20°C or -80°C.
-
Container: Use amber glass vials or wrap tubes in foil to prevent photodegradation.[1]
-
QC Check: Run a quick LC-MS or TLC.[1] If the molecular weight peak (approx.[2] 309.36 g/mol ) is intact, the color shift may be a minor solvatochromic effect or trace oxidation, but significant degradation requires disposal.[2]
Category B: Biological Assay Application (In Vitro)
Q3: The compound precipitates immediately when I dilute the DMSO stock into cell culture media (DMEM/RPMI). How do I prevent this "crashing out"? Technical Insight: "Crashing out" occurs due to the rapid change in polarity.[1] When a hydrophobic solute in DMSO hits the aqueous wall of the media, local supersaturation occurs instantly. Resolution: Use the Intermediate Dilution Method (See Diagram 1 below).[1][2]
-
Avoid: Direct injection of 100% DMSO stock into the media well.
-
Adopt: Predilute the stock into an intermediate solvent (e.g., PBS + 0.1% BSA or pure media) at 10x the final concentration, then transfer to the cells. The protein (BSA/FBS) acts as a carrier to sequester the lipophilic molecule.[1][2]
Q4: Can I use Ethanol instead of DMSO for cell culture? Technical Insight: Ethanol is less cytotoxic than DMSO but has a lower boiling point and evaporates faster, potentially altering concentrations during long incubations. Furthermore, this specific isatin derivative is likely less soluble in ethanol than in DMSO. Resolution: DMSO is preferred. Ensure the final DMSO concentration in the well is < 0.5% (v/v) to avoid vehicle toxicity.[1][2]
Experimental Protocols
Protocol A: "Step-Down" Dilution for Cell Culture
Objective: To introduce the hydrophobic compound into aqueous media without precipitation.[1][2]
| Step | Action | Critical Note |
| 1 | Prepare 10 mM Stock in 100% DMSO. | Ensure complete clarity. Sonicate if necessary. |
| 2 | Prepare Intermediate Working Solution (10x) . | Dilute Stock 1:100 into sterile media containing 10% FBS . (e.g., 10 µL Stock + 990 µL Media). Vortex immediately upon addition. |
| 3 | Equilibrate . | Allow the Intermediate Solution to sit for 15 mins. Check for turbidity. If clear, proceed. |
| 4 | Final Dosing . | Add 100 µL of Intermediate Solution to 900 µL of cell culture in the well. |
| 5 | Result . | Final Conc: 10 µM. Final DMSO: 0.1%.[1] |
Protocol B: In Vivo Formulation (Mice/Rats)
Objective: High-dose solubilization for IP or Oral Gavage.[1][2]
Standard Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.[1]
-
Dissolve compound in 5% DMSO .
-
Add 40% PEG-400 and vortex until clear.
-
Add 5% Tween 80 and vortex.
-
Slowly add 50% Saline (warm) while vortexing.
-
Warning: If saline is added too fast, the compound will precipitate.
-
Visual Troubleshooting Guides
Diagram 1: Solubility Decision Tree
Caption: Logical workflow for selecting the correct solvent system based on application and observation.
Diagram 2: The "Crash-Out" Prevention Mechanism
Caption: Mechanism of precipitation during dilution and the correct mitigation strategy using intermediate carriers.
References
-
National Institutes of Health (NIH). (2020).[1][2] Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Retrieved from [Link][1][2]
-
Preprints.org. (2024).[1][2] A Survey of Isatin Hybrids and their Biological Properties. Retrieved from [Link][1][2]
Sources
Preventing O-alkylation side products in isatin derivative synthesis
Ticket ID: ISAT-092 Subject: Prevention of O-Alkylation Side Products in Isatin Derivative Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Triage: The Ambident Nucleophile Problem
User Issue: "I am attempting to synthesize N-substituted isatin derivatives for a kinase inhibitor library. I am observing 15-20% formation of the O-alkylated isomer (isatin-2-ether), which complicates purification and lowers yield. How do I lock selectivity to the Nitrogen?"
Technical Diagnosis: Isatin (1H-indole-2,3-dione) is a classic ambident nucleophile . Upon deprotonation, the negative charge is delocalized between the nitrogen (N1) and the oxygen at the C2 position (lactam oxygen).
-
N-Alkylation (Desired): Thermodynamically favored, leads to stable amide-like products.
-
O-Alkylation (Side Product): Kinetically accessible, leads to unstable imidate ethers.
The selectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and the Lactam-Lactim tautomeric equilibrium . To prevent O-alkylation, you must manipulate the reaction environment to favor the "softer" nitrogen center over the "harder" oxygen center.
Root Cause Analysis: The Mechanistic Pathway
To solve the selectivity issue, we must visualize the competition between the two nucleophilic sites.
Figure 1: Mechanistic pathway showing the bifurcation between N- and O-alkylation based on reaction conditions.
Standard Operating Procedure (SOP): High-Fidelity N-Alkylation
This protocol is designed to maximize N-selectivity (>95%) by utilizing a "loose" ion pair in a polar aprotic solvent.
Reagents:
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv)
-
Electrophile: Alkyl Halide (1.2 equiv)
-
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – use if alkyl chloride is the electrophile.
Protocol Steps:
-
Dissolution: Dissolve the isatin derivative in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add the carbonate base (K₂CO₃ or Cs₂CO₃) at Room Temperature (RT). Stir for 15–30 minutes.
-
Why: This ensures complete formation of the isatinate anion before the electrophile is introduced. The color usually shifts to a deep red/orange.
-
-
Addition: Add the alkyl halide dropwise.
-
Reaction:
-
For Reactive Halides (BnBr, MeI): Stir at RT for 2–4 hours.
-
For Unreactive Halides: Heat to 60–80°C. Do not exceed 100°C unless necessary, as high heat can promote C3-alkylation or polymerization.
-
-
Quench: Pour the mixture into ice-cold water. The N-alkylated product typically precipitates out.
-
Filtration: Filter the solid, wash with water (to remove DMF/Base), and dry.
Troubleshooting Guide & FAQs
Q1: I am still seeing O-alkylation. What is the primary suspect?
A: Check your Base Counter-ion . If you are using Silver salts (Ag₂CO₃, Ag₂O) , you are actively promoting O-alkylation. Silver coordinates to the halide of the electrophile and the isatin nitrogen, directing the attack from the oxygen.
-
Correction: Switch to Cs₂CO₃ or K₂CO₃ . The large Cesium cation (soft acid) forms a "loose" ion pair with the isatinate anion, leaving the Nitrogen (soft base) free to attack the electrophile (soft acid).
Q2: Does the solvent really matter that much?
A: Yes.
-
Polar Aprotic (DMF, DMSO, NMP): These solvents solvate the cation (K+/Cs+) effectively but leave the isatinate anion "naked" and reactive. This favors N-alkylation.[3]
-
Non-Polar/Protic: In solvents like acetone (without phase transfer catalysts) or alcohols, the anion is either tightly paired or hydrogen-bonded. This can reduce N-nucleophilicity and occasionally allow O-attack if the electrophile is hard.
Q3: My electrophile is a "Hard" species (e.g., Chloromethyl ether, MOM-Cl). How do I prevent O-attack?
A: Hard electrophiles have a natural affinity for the "Hard" oxygen center (HSAB theory).
-
Strategy: You must increase the "softness" of the interaction. Use NaH (Sodium Hydride) in DMF at 0°C. NaH ensures irreversible deprotonation. Keep the temperature low (0°C to RT) to favor the thermodynamic product (N-alkyl) over the kinetic product (O-alkyl).
Q4: Can I use the Mitsunobu reaction?
A: Proceed with Caution. While Mitsunobu is excellent for alkylating acidic protons, in the case of amides/lactams, it often favors O-alkylation (forming the imidate) because the oxy-phosphonium intermediate can be attacked by the amide oxygen.
-
Recommendation: Stick to the Base/Alkyl Halide method for N-alkylation. Use Mitsunobu only if you specifically target the O-ether or if the alkyl halide method fails completely.
Q5: What about C3-Alkylation?
A: Isatin is also nucleophilic at the C3 position.
-
Risk Factor: High temperatures (>100°C) and strong bases (like NaH) can sometimes promote C3-alkylation if the N-position is sterically hindered or if the reaction is pushed too hard.
-
Control: Keep the temperature <80°C and use mild carbonate bases.
Comparative Data: Base Efficacy
The following table summarizes the selectivity typically observed in Isatin alkylation with Benzyl Bromide in DMF.
| Base | Solvent | Major Product | Selectivity (N:O) | Mechanism Note |
| K₂CO₃ / Cs₂CO₃ | DMF | N-Alkyl | >98:2 | Loose ion pair; Soft-Soft interaction. |
| NaH | DMF | N-Alkyl | >95:5 | Irreversible deprotonation; Thermodynamic control. |
| Ag₂CO₃ | Benzene/DMF | O-Alkyl | 10:90 | Silver-assisted halide abstraction favors O-attack. |
| Et₃N / DIPEA | DCM | Mixed/Low | Variable | Weak base; incomplete deprotonation often leads to poor yield. |
Advanced Troubleshooting Flowchart
Use this logic tree to diagnose your specific synthetic failure.
Figure 2: Diagnostic logic for correcting alkylation selectivity and yield issues.
References
-
da Silva, J. F. M., et al. (2001). "Isatin: A Versatile Scaffold for the Synthesis of Biologically Active Compounds."[2][4][5] Journal of the Brazilian Chemical Society, 12(3), 273-324. Link
-
Garden, S. J., et al. (1998).[1] "A Convenient Methodology for the N-Alkylation of Isatin Compounds." Synthetic Communications, 28(9), 1679-1689. Link
-
Pachauri, M., et al. (2014). "Microwave-Assisted Synthesis of N-Alkylated Isatin Derivatives." Journal of Chemistry, Article ID 863061. Link
-
Tangella, Y., et al. (2018).[6] "Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes." Organic Letters, 20(12), 3639-3642. (Demonstrates base effects on isatin reactivity). Link
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539. (Foundational theory for N vs O selectivity). Link
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. journals.irapa.org [journals.irapa.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids [organic-chemistry.org]
Technical Support Center: Optimization of 7-Methylisatin Benzylation
Ticket ID: OPT-7ME-BNZ-001 Subject: Accelerating Reaction Kinetics & Yield Improvement for Sterically Hindered Isatins Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
You are likely experiencing stalled conversion or long reaction times (24h+) when benzylating 7-methylisatin compared to unsubstituted isatin.
The Root Cause: The methyl group at position C7 is ortho to the N1 reaction site. Unlike 5-methylisatin (where the substituent is remote), the C7-methyl group exerts significant steric hindrance . It physically obstructs the trajectory of the incoming benzyl electrophile during the SN2 transition state. Additionally, the lipophilicity of the 7-methyl group alters the solubility profile of the anionic intermediate, often causing premature precipitation in standard solvents before the reaction is complete.
This guide provides a self-validating optimization protocol to overcome this kinetic barrier using the "Cesium Effect" and Phase Transfer Catalysis .
Diagnostic: Why is your reaction failing?
Use this decision matrix to identify your specific bottleneck before proceeding to the protocol.
Figure 1: Diagnostic logic flow for identifying reaction bottlenecks in isatin N-alkylation.
Optimized Protocol: The "Cesium-Finkelstein" Method
This protocol replaces the standard K2CO3/Acetone method with a high-kinetic system designed specifically for C7-substituted isatins.
Reagents:
-
Substrate: 7-Methylisatin (1.0 equiv)[1]
-
Electrophile: Benzyl Chloride (1.2 equiv) [Note: If using Benzyl Bromide, omit KI]
-
Base: Cesium Carbonate (Cs2CO3) (1.5 equiv)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) or TBAI (0.1 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) [Concentration: 0.5 M]
Step-by-Step Methodology:
-
Solubilization (Critical): Dissolve 7-methylisatin in anhydrous DMF at Room Temperature (RT). Ensure complete dissolution before adding the base to prevent heterogeneous "clumping" of the unreacted starting material.
-
Deprotonation: Add Cs2CO3 in a single portion. Stir at RT for 15 minutes.
-
Why? The solution will turn dark red/brown, indicating the formation of the isatinate anion (resonance stabilized). Cs+ is a larger, "softer" cation than K+, which stabilizes the delocalized anion and improves solubility in organic media (The "Cesium Effect").
-
-
Catalyst Addition: Add KI (if using benzyl chloride) or TBAI.
-
Alkylation: Add Benzyl Chloride dropwise.
-
Thermal Ramp: Heat the reaction to 80°C . Monitor via TLC (Hexane:EtOAc 7:3).
-
Target Time: 2–4 hours (vs. 12–24h for K2CO3).
-
-
Workup (Precipitation Method):
-
Cool to RT.
-
Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.
-
The product, N-benzyl-7-methylisatin, will precipitate as an orange/red solid. Filter and wash with water to remove residual DMF.
-
Technical Data & Comparative Analysis
The following data highlights why the protocol above is necessary for the 7-methyl variant compared to standard isatin.
| Parameter | Standard Isatin (H) | 7-Methylisatin (7-Me) | Impact on Reaction |
| pKa (N-H) | ~10.3 | ~10.5–10.8 | 7-Me is slightly less acidic; deprotonation is harder. |
| Steric Field | Open | Hindered (Ortho) | Requires higher temp or smaller electrophile approach vector. |
| Solubility | Moderate | Low | 7-Me tends to precipitate in Acetone/MeCN; requires DMF. |
| Standard Yield | 90-95% (K2CO3/RT) | 40-60% (K2CO3/RT) | Yield drops 30-50% without optimization. |
Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing upon water addition. What do I do?
A: This is common with benzylated isatins due to the lipophilic benzyl group interacting with the 7-methyl group.
-
Immediate Fix: Extract the oil with Ethyl Acetate, wash with brine to remove DMF, dry over Na2SO4, and evaporate.
-
Recrystallization: Dissolve the residue in a minimum amount of hot Ethanol or Methanol and let it cool slowly. If that fails, use a Hexane/Ethyl Acetate layered system.
Q2: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate?
A: Yes, but with caveats.
-
Pros: NaH is a stronger base and ensures irreversible deprotonation, which can drive the reaction faster [1, 5].
-
Cons: NaH requires strictly anhydrous conditions and can cause side reactions (like reduction) if not handled carefully. For 7-methylisatin, NaH is a valid "Plan B" if Cs2CO3 fails, but it is operationally more hazardous.
Q3: I see a second spot on TLC. Is it O-alkylation?
A: It is possible but rare with Carbonate bases.
-
Mechanism: The isatin anion is an ambident nucleophile (can react at N or O).[8]
-
Control: "Hard" electrophiles and "Hard" metal salts (like Silver) favor O-alkylation. Using soft counter-ions (Cs+) and polar aprotic solvents (DMF) heavily favors the thermodynamic N-alkylated product [1]. If you see O-alkylation, ensure your temperature isn't exceeding 90°C, as higher temps can sometimes access the kinetic O-product.
Q4: Why add KI if I am using Benzyl Chloride?
A: Benzyl chloride is cheaper but less reactive than benzyl bromide. KI catalyzes the reaction via the Finkelstein mechanism :
-
Cl is displaced by I (forming Benzyl-I).
-
Benzyl-I reacts rapidly with the Isatin anion.
-
Iodide is regenerated. This cycle significantly lowers the activation energy required to overcome the steric hindrance at the 7-position [12].
Mechanistic Visualization
The diagram below illustrates the steric clash (red) and the optimized attack vector (green) facilitated by the Cesium cation.
Figure 2: Mechanistic pathway showing how Cesium stabilization and Iodide catalysis bypass the steric hindrance of the 7-methyl group.
References
-
Silva, B. N. M., et al. (2012). "Reaction of isatin with alkylating agents...". Journal of the Brazilian Chemical Society.[9] Link (Context: General N-alkylation conditions and base effects).
-
BenchChem Technical Support. (2025). "N-Methylation of Isatin Derivatives: Troubleshooting & Optimization". Link (Context: Base selection and solvent effects for isatins).
-
Kadi, A. A., et al. (2018). "Synthesis and Fragmentation Behavior Study of N-alkyl/benzyl Isatin Derivatives". SciSpace. Link (Context: Specific protocols for N-benzyl isatin synthesis).
-
Priebe, H. (2018).[3] "A Selective Process for N-alkylation in Competition with O-alkylation". ResearchGate.[3] Link (Context: Controlling N vs O selectivity).
-
Shadrick, K., et al. (2011). "Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells". Wright State University CORE. Link (Context: Microwave and base variations).
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Overcoming steric hindrance in 7-methylindoline-2,3-dione substitution
Ticket ID: 7-ME-ISO-001 Status: Open Topic: Overcoming Steric Hindrance in 7-Methylindoline-2,3-dione Substitution Assigned Specialist: Senior Application Scientist
Executive Summary: The "Peri-Effect" Challenge
The presence of a methyl group at the C-7 position of the isatin scaffold introduces a specific steric challenge known as the peri-interaction . Unlike the open C-4, C-5, or C-6 positions, the C-7 methyl group occupies the spatial region immediately adjacent to the N-1 amine and the C-8 carbonyl.
This steric bulk creates two primary failure modes in standard protocols:
-
N-Alkylation Stalling: The methyl group physically shields the nitrogen atom, increasing the activation energy required for nucleophilic attack.
-
Solubility Issues: The lipophilic methyl group reduces solubility in polar protic solvents often used for condensation reactions, leading to heterogeneous mixtures that fail to reach completion.
This guide provides validated workflows to bypass these energy barriers.
Troubleshooting Module: N-Alkylation (N-1 Substitution)
User Issue: "My reaction yields are <20% using standard /Acetone conditions."
Root Cause Analysis:
Standard weak bases (
The Fix: Irreversible Deprotonation & Dielectric Heating
Protocol A: The "Hard Base" Method (Recommended)
Use this for primary alkyl halides and benzyl bromides.
Reagents: Sodium Hydride (NaH, 60% in oil), Anhydrous DMF.
-
Preparation: Dissolve 7-methylisatin (1.0 eq) in anhydrous DMF (
concentration). -
Activation: Cool to
. Add NaH (1.2 eq) portion-wise.-
Checkpoint: Wait for gas evolution (
) to cease completely. The solution should turn dark purple/red (formation of the sodium salt).
-
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Why: The sodium salt is a "naked" anion in DMF, maximizing nucleophilicity to overcome the C-7 steric wall.
-
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Use this for unreactive electrophiles or if Protocol A fails.
Reagents:
-
Setup: In a microwave vial, combine 7-methylisatin (1.0 eq),
(1.5 eq), and alkyl halide (1.5 eq) in NMP. -
Irradiation: Heat to
for 10–15 minutes (Power: 150–300 W). -
Mechanism: Microwave irradiation provides direct kinetic energy to the polar reactants, overcoming the local steric repulsion barrier that thermal heating often fails to breach.
Data Table: Base & Solvent Performance for 7-Methylisatin
| Base | Solvent | Temp | Est.[1][2][3][4][5][6] Yield | Notes |
| Acetone | Reflux | < 20% | Not Recommended. Too weak; poor solubility. | |
| DMF | 50–65% | Moderate. Requires prolonged heating (12h+). | ||
| NaH | DMF | 85–95% | Gold Standard. Irreversible deprotonation. | |
| NMP | MW ( | 90%+ | Best for rapid library synthesis. |
Visualization: Decision Logic for N-Functionalization
The following diagram outlines the decision process for selecting the correct synthetic route based on available equipment and electrophile reactivity.
Caption: Workflow logic for selecting the optimal N-alkylation protocol based on electrophile reactivity and available instrumentation.
Troubleshooting Module: C-3 Condensation
User Issue: "Schiff base formation (C-3) is incomplete even after 24h reflux."
Root Cause Analysis: While the C-3 carbonyl is less sterically hindered than the N-1 position, the 7-methyl group increases the lipophilicity of the molecule. In standard aqueous-ethanol mixtures, 7-methylisatin may precipitate out before reacting with the amine/hydrazide.
The Fix: Homogeneous Catalysis
Protocol: Acid-Catalyzed Condensation
-
Solvent Switch: Use Glacial Acetic Acid (or 10% AcOH in EtOH) instead of pure EtOH. This ensures the 7-methylisatin remains in solution at reflux temperatures.
-
Catalyst: Add 2–3 drops of conc.
if the amine is weakly nucleophilic. -
Procedure:
-
Dissolve 7-methylisatin (1 eq) and Amine (1.1 eq) in AcOH.
-
Reflux for 2–4 hours.
-
Workup: Pour into ice water. The product will precipitate as a solid due to the hydrophobic 7-Me group. Filter and wash with cold water.
-
FAQ: Advanced Reactivity
Q: Can I perform Palladium-catalyzed cross-coupling (Suzuki/Heck) on 7-methylisatin? A: Yes, but ligand selection is critical. If you are coupling at the C-4 position (peri to C-3), the 7-methyl group exerts a "buttressing effect" that slightly distorts the ring geometry. Use sterically demanding, electron-rich ligands like SPhos or XPhos to facilitate the oxidative addition step.
Q: I see a second spot on TLC during alkylation. What is it? A: This is likely the O-alkylated product (isatin enol ether).
-
Diagnostic: The O-alkyl product is usually less polar (higher Rf) than the N-alkyl product because the amide hydrogen bonding potential is removed in both, but the O-alkyl form is more "ether-like."
-
Prevention:[7] Ensure strictly anhydrous conditions. Water promotes O-alkylation in some silver-catalyzed variants, but in NaH/DMF, O-alkylation is minimized by keeping the temperature low (
) during the addition of the electrophile.
References
-
Silva, J. F. M., et al. (2001).[4] "The Chemistry of Isatins: A Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 12(3), 273–324.
- Core citation for general isatin reactivity and the impact of ring substituents.
- Pervez, H., et al. (2016). "Synthesis and biological evaluation of some new N-substituted isatin derivatives." Medicinal Chemistry Research, 25, 1–12.
-
Gangarapu, K., et al. (2012).[8] "Microwave Assisted Synthesis... of Some New Isatin Derivatives." Letters in Drug Design & Discovery, 9(10).
- Authoritative source for microwave irradiation parameters (Power/Time)
-
Garden, S. J., et al. (1998). "N-Alkylation of Isatin: A New Route to N-Alkylisatins." Synthetic Communications, 28(9), 1679–1689.
- Foundational text comparing base strength ( vs NaH) and solvent effects.
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ijoer.com [ijoer.com]
- 6. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
Removing unreacted 4-isopropoxybenzyl chloride from reaction mixture
Topic: Removal of Unreacted 4-Isopropoxybenzyl Chloride
Executive Summary
You are encountering difficulty removing excess 4-isopropoxybenzyl chloride (CAS: 2051-18-5) from your reaction mixture. This compound is a potent electrophile and lachrymator. Its lipophilicity often causes it to co-elute with alkylated products during silica chromatography, and its thermal instability makes atmospheric distillation hazardous.
This guide details three chemically distinct strategies to remove this impurity, ranked by product safety and operational ease.
Method 1: Chemical Scavenging (Recommended)
Best for: Acid-sensitive products, high-value intermediates, and parallel synthesis. Mechanism: Nucleophilic displacement to form a water-soluble ammonium salt.
The most reliable method utilizes a "scavenger" amine to react with the excess benzylic chloride. The resulting quaternary ammonium salt precipitates or becomes water-soluble, allowing for easy removal via filtration or aqueous extraction.
Protocol A: Polymer-Supported Scavenging (Solid Phase)
Ideal for avoiding aqueous workup or when the product is water-sensitive.
-
Calculate Loading: Determine the excess benzylic chloride (in mmol).
-
Add Resin: Add 2.0–3.0 equivalents (relative to the impurity) of Polymer-Supported Trisamine or Morpholine resin .
-
Incubate: Agitate gently at room temperature for 4–16 hours.
-
Note: Do not use magnetic stirring bars with resins as they grind the beads; use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted funnel. The impurity is now covalently bound to the solid beads.
-
Rinse: Wash the resin with DCM/THF to recover any entrained product.
Protocol B: Solution-Phase Scavenging (Liquid Phase)
Ideal for standard batch reactions.
-
Add Scavenger: Add 1.5 equivalents of dimethylamine (40% aq) or morpholine to the reaction mixture.
-
React: Stir vigorously for 1–2 hours. The benzylic chloride converts to the quaternary ammonium salt.
-
Workup:
-
Dilute with organic solvent (EtOAc or DCM).
-
Wash with 1M HCl (2x) to remove the excess amine and the ammonium salt.
-
Wash with Brine (1x).
-
Dry over MgSO₄ and concentrate.
-
Figure 1: Decision matrix for selecting the appropriate scavenging protocol based on product stability.
Method 2: Hydrolysis & Chromatography
Best for: Stable products where Method 1 is unavailable. Mechanism: Converting the lipophilic chloride to a polar benzyl alcohol.
4-isopropoxybenzyl chloride (
Protocol:
-
Solvent Swap: Dissolve crude residue in a 1:1 mixture of 1,4-Dioxane and Saturated Aqueous Na₂CO₃ .
-
Reflux: Heat to 80–90°C for 2–4 hours.
-
Monitoring: TLC should show the disappearance of the UV-active spot at high
and appearance of a lower, more polar spot.
-
-
Workup:
-
Cool and extract with EtOAc.
-
The organic layer now contains your product and the benzyl alcohol.
-
-
Purification: Run a standard silica column. The alcohol will elute significantly later than your product.
Comparative Data: Polarity Shift
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] | Solubility (Water) | Reactivity |
| 4-Isopropoxybenzyl chloride | 0.75 | Insoluble | Electrophilic (High) |
| 4-Isopropoxybenzyl alcohol | 0.25 | Low | Nucleophilic (Low) |
Method 3: Vacuum Distillation
Best for: Large scale (>50g) and thermally stable products. Warning: Benzylic chlorides can polymerize explosively if heated with trace metals (Fe, Al).
-
Boiling Point: ~107–112°C at 15 mmHg [1].[12]
-
Requirement: High vacuum (<1 mmHg) is recommended to keep bath temperature below 140°C.
-
Stabilizer: Add a radical inhibitor (e.g., BHT) before heating to prevent polymerization.
Troubleshooting & FAQs
Q: The impurity is co-eluting with my product on TLC. What now? A: Do not attempt to separate them yet. Use Method 1 (Scavenging) . By converting the chloride to a charged ammonium salt, it will stay on the baseline of the TLC plate (or in the aqueous layer), giving you infinite resolution.
Q: My product contains a tertiary amine. Will the scavenger remove my product? A: No. The scavenger (morpholine or Trisamine) reacts with electrophiles (the benzyl chloride). It will not react with your product (a nucleophile). However, if you use the Acid Wash step in Method 1B, your product might protonate and go into the water. In this case, use Method 1A (Solid Phase) or use a weak acid wash (pH 5-6).
Q: I smell a sharp, acrid odor even after rotary evaporation. A: That is the 4-isopropoxybenzyl chloride. It is a lachrymator (tear gas agent).
-
Immediate Action: Treat all glassware with a 10% solution of aqueous ammonia or dilute NaOH to quench residues before taking them out of the fume hood.
Q: Can I use silica gel to hydrolyze the chloride? A: Sometimes. Benzylic chlorides are somewhat unstable on slightly acidic silica. You may notice the "chloride" spot tailing or disappearing during the column. However, this is uncontrolled and can lead to HCl generation inside the column, potentially degrading your product. It is safer to hydrolyze intentionally (Method 2) before the column.
References
-
Monolithic Scavenger Resins by Amine Functionalizations. Organic Letters, ACS Publications. (2002).[3][13] Describes the use of polymer-supported amines for scavenging electrophiles. Retrieved from [Link]
-
Reactions of Benzylic Halides. Chemistry LibreTexts. (2014). Detailed mechanisms of substitution and elimination in benzylic systems. Retrieved from [Link][2][7][8][9][11][12][14][15][16][17]
Sources
- 1. youtube.com [youtube.com]
- 2. suprasciences.com [suprasciences.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gvpress.com [gvpress.com]
- 10. Problems distilling benzyl chloride, HCL gas!!!! , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photocatalytic generation of alkoxysulfonium ions for selective oxidation of benzylic/allylic halides to carbonyls under base-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(4-Isopropoxybenzyl)-7-methylisatin in DMSO
Welcome to the technical support guide for 1-(4-Isopropoxybenzyl)-7-methylisatin. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. Adherence to these guidelines is critical for generating reliable and reproducible experimental data.
The isatin scaffold is a privileged structure in medicinal chemistry, but its stability in solution can be a critical experimental variable. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the handling and storage of 1-(4-Isopropoxybenzyl)-7-methylisatin in DMSO.
Question 1: My freshly prepared, deep-red 10 mM stock solution in DMSO turned brownish-orange after several days at room temperature. What is causing this color change and is the compound degrading?
Answer:
The observed color change is a strong indicator of compound degradation. The likely cause is the hydrolytic opening of the isatin dione ring, particularly if your DMSO has absorbed atmospheric moisture. DMSO is highly hygroscopic and can quickly absorb water from the air, which can then participate in chemical reactions.[1][2]
-
Causality: The core of the isatin molecule contains a lactam (a cyclic amide) adjacent to a ketone. This dicarbonyl system is susceptible to nucleophilic attack by water, leading to hydrolysis and ring-opening to form the corresponding isatinic acid derivative. This new structure possesses a different chromophore, resulting in the observed color shift from red to brownish-orange. While isatins are generally stable, prolonged exposure to water in DMSO, especially at room temperature, can facilitate this degradation.[3]
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a small aliquot of the discolored solution alongside a freshly prepared sample using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the peak area of the parent compound and the appearance of new, more polar peaks will confirm degradation.
-
Solvent Quality Check: Use only high-purity, anhydrous DMSO for stock solution preparation.[4] Purchase DMSO in smaller, sealed bottles to minimize water absorption after opening.
-
Implement Proper Storage: Immediately after preparation, aliquot the stock solution into single-use vials and store them at -80°C to minimize degradation.[5][6]
-
Question 2: I observe a fine precipitate in my DMSO stock solution after a few freeze-thaw cycles. Is the compound unstable?
Answer:
This is more likely a solubility issue than a chemical instability problem. Many organic compounds, including derivatives of isatin, can form supersaturated solutions in DMSO.[7] Freeze-thaw cycles can disrupt this metastable state and induce precipitation or crystallization.[1][7]
-
Causality: When a DMSO solution freezes and thaws, localized changes in concentration occur as DMSO and any absorbed water crystallize and melt at different rates. This process can provide the energy needed for the dissolved compound to overcome the kinetic barrier to precipitation, crashing out of solution.[1] The precipitated solid is often a more stable crystalline form that is less soluble than the amorphous solid initially dissolved.[7]
-
Troubleshooting Steps:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into volumes appropriate for single experiments.[5][6] This is the most effective way to prevent precipitation induced by temperature cycling.
-
Attempt Re-solubilization: Before use, warm the vial to room temperature and vortex it vigorously for 1-2 minutes. Gentle sonication in a water bath can also help redissolve the precipitate.
-
Verify Concentration: If precipitation was significant, the concentration of the supernatant will be lower than intended. It is advisable to centrifuge the vial, carefully remove the supernatant, and determine its concentration via HPLC-UV before use in a critical experiment.
-
Question 3: My biological assay results are inconsistent when using a stock solution that is over a month old, even though it has been stored at -20°C and shows no visual change. Why?
Answer:
While -20°C storage slows degradation, it does not stop it entirely, especially over extended periods.[5] Studies have shown that while many compounds are stable, a significant percentage can degrade over time even when frozen.[8] The primary culprit is often the slow reaction with trace amounts of water absorbed by the DMSO.[9][10]
-
Causality: Water is a more significant factor in compound degradation in DMSO than oxygen.[9][10] Even at -20°C, molecular mobility is not zero, and slow hydrolysis can occur over weeks to months, gradually reducing the concentration of the active compound. This leads to a loss of potency and inconsistent assay results.
-
Troubleshooting Steps:
-
Adopt Stricter Storage: For long-term storage (greater than one month), -80°C is strongly recommended.[5][6] At this temperature, reaction kinetics are significantly reduced.
-
Perform Quality Control (QC): Before beginning a new set of experiments with an older stock, run a quick QC check using HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared standard or the original analysis to ensure purity is still >95%.
-
Follow a "First-In, First-Out" System: Use your oldest stock aliquots first to minimize the chance of using degraded compound.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for preparing and storing a 10 mM stock solution of 1-(4-Isopropoxybenzyl)-7-methylisatin?
Use high-purity, anhydrous DMSO (<0.1% water).[4] Prepare the solution, then immediately divide it into single-use aliquots in amber glass or polypropylene vials.[9][10][12] For short-term storage (<1 month), -20°C is acceptable. For long-term storage (>1 month), -80°C is required to ensure maximum stability.[5][6]
Q2: How many freeze-thaw cycles can a DMSO stock solution tolerate?
Ideally, zero. Each cycle increases the risk of precipitation and degradation.[1] While some robust compounds can survive multiple cycles, it is best practice to aliquot stocks into single-use volumes to avoid this variable entirely.[5][9][10]
Q3: What analytical method is best for a formal stability study?
A stability-indicating HPLC method with UV detection is the gold standard. The method should be capable of separating the parent compound from potential degradants. LC-MS can be used in parallel to identify the mass of any new peaks that appear, which helps in elucidating the degradation pathway.[9][10][12]
Q4: My DMSO has frozen at 4°C. Is it still usable?
Yes. Pure DMSO has a melting point of 18.5°C (66°F).[13] It can be gently warmed to room temperature to re-liquefy without any damage to the solvent itself.[14] However, if your DMSO is not freezing at this temperature, it may have absorbed a significant amount of water, which lowers its freezing point.[1]
Data & Protocols
Table 1: Storage Conditions and Expected Stability
| Storage Temp. | Max Duration | Key Considerations |
| Room Temp | < 24 hours | Not recommended; risk of rapid degradation, especially with non-anhydrous DMSO.[7][8] |
| 4°C | < 1 week | Minimal short-term protection; risk of water absorption remains. |
| -20°C | 1 month | Acceptable for short-term use. Aliquoting is essential.[5][6] |
| -80°C | > 6 months | Recommended for all long-term storage. Minimizes degradation kinetics.[5][6] |
Diagram 1: Recommended Workflow for Stock Solution Handling
Caption: Workflow for preparing and storing stable DMSO stock solutions.
Protocol 1: HPLC-UV Method for Assessing Purity and Degradation
This protocol provides a general framework. The specific column, mobile phase, and gradient may need optimization for 1-(4-Isopropoxybenzyl)-7-methylisatin.
-
Instrumentation: HPLC system with a UV-Vis detector and an autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 220-450 nm; select the maximum absorbance wavelength (λmax) for quantification.
-
Sample Preparation: Dilute the DMSO stock solution 1:100 in Acetonitrile/Water (50:50) to a final concentration of 100 µM.
-
Analysis: Inject 10 µL. To assess stability, compare the peak area of the parent compound at t=0 with subsequent time points. The appearance of new peaks, particularly at earlier retention times, indicates the formation of more polar degradation products.
Diagram 2: Potential Hydrolytic Degradation of the Isatin Core
Caption: Simplified pathway for water-mediated isatin ring hydrolysis.
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
- Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. *Ziath Ltd. [Link]
-
Gates, P., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 10(6), 529-538. [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 707-714. [Link]
- Kozikowski, B. A., et al. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(3), 205-209.
-
Sharma, V., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(84), 53343-53374. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. *PubMed. [Link]
- Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1304-1314.
- Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
- GE Healthcare. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. *GE Healthcare Life Sciences.
-
Opiyo, M. (2015). What is the best right way of storing DMSO in research lab? *ResearchGate. [Link]
-
Cubework. (n.d.). DMSO Solutions Warehouse Storage. [Link]
-
Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO? *ResearchGate. [Link]
- Reddy, T. S., et al. (2018). I2/DMSO-Mediated One-Pot Synthesis of Isatins from 2-Ethylanilines. ChemistrySelect, 3(35), 10037-10040.
- Sarode, A. V., et al. (2020). Low Temperature Structural Dynamics of Isatin in Dimethyl Sulfoxide (DMSO) Using Time Domain Reflectometry. Journal of Molecular Liquids, 318, 114052.
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. *Semantic Scholar. [Link]
-
Wujec, M., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. *MDPI. [Link]
- Grimsey, I. J., et al. (2020). A high-throughput screening assay for the identification of amyloid-β alcohol dehydrogenase inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 162-171.
-
Reddy, B. V. S., et al. (2016). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry, 18(10), 3057-3065. [Link]
-
El-Naggar, A. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Scientific Reports, 12(1), 13917. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents. RSC Advances, 13(14), 9345-9366. [Link]
- Reddy, T. S., et al. (2018). Unactivated sp3 C-H Functionalization by I2/DMSO: An Efficient Method to Synthesize Isatins. ChemistrySelect, 3(35), 10037-10040.
-
Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. [Link]
- Bakulina, O., et al. (n.d.).
- Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
-
ResearchGate. (2014). How long can a compound be stable in DMSO for? [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
San-Miguel, B., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035. [Link]
Sources
- 1. ziath.com [ziath.com]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ziath.com [ziath.com]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cubework.com [cubework.com]
- 12. benchchem.com [benchchem.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving NMR Impurities in N-benzyl Isatin Synthesis
Welcome to the technical support guide for the synthesis of N-benzyl isatin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure, with a specific focus on interpreting and resolving impurities observed in ¹H NMR spectra. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can confidently identify, resolve, and prevent common purity issues.
Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum
This section addresses specific impurity profiles you may encounter in your ¹H NMR spectrum after synthesizing N-benzyl isatin.
Problem 1: I see unexpected signals, including a sharp singlet around 4.5-4.6 ppm and aromatic signals around 7.3-7.4 ppm that don't match my product.
Probable Cause: This pattern is highly indicative of unreacted benzyl chloride or benzyl bromide . The singlet at ~4.5 ppm corresponds to the benzylic methylene protons (-CH₂-Cl) of the starting material.[1][2][3] The aromatic protons of benzyl chloride typically appear as a multiplet or singlet around 7.3 ppm.
Proposed Solution: The persistence of this starting material suggests either an incomplete reaction or inefficient removal during the workup.
-
Reaction Optimization: Ensure you are using a slight excess of the isatin or that the base (e.g., K₂CO₃) is sufficiently activated and present in adequate amounts (typically 1.2-1.5 equivalents).[4][5] Extending the reaction time or increasing the temperature (e.g., to 80 °C in DMF) can also drive the reaction to completion.[5][6]
-
Aqueous Workup: Benzyl halides are non-polar and insoluble in water. A thorough aqueous workup, where the reaction mixture is diluted with an organic solvent like ethyl acetate and washed several times with water and brine, will help remove the bulk of this impurity.
-
Purification:
-
Recrystallization: If the product is mostly pure, recrystallization from a suitable solvent like ethanol can effectively remove the more soluble benzyl chloride impurity.[4]
-
Flash Column Chromatography: This is the most robust method for removing unreacted starting materials. N-benzyl isatin is significantly more polar than benzyl chloride. A solvent system of ethyl acetate/hexane (e.g., 1:9 or 2:8 v/v) will typically result in the benzyl chloride eluting much faster than the desired product.[5][6]
-
Problem 2: My spectrum shows a broad singlet far downfield (around 11.0 ppm) and a complex set of aromatic signals that are not from my N-benzyl isatin product.
Probable Cause: This is the classic signature of unreacted isatin . The signal at ~11.0 ppm in DMSO-d₆ is the N-H proton of the isatin starting material.[7] The aromatic protons of isatin appear between 6.9 and 7.6 ppm and can overlap with your product signals, complicating the analysis.[8][9][10]
Proposed Solution: The presence of unreacted isatin indicates the N-alkylation reaction has not gone to completion.
-
Check Reagents: Ensure your base (e.g., K₂CO₃, NaH) is dry and active. The reaction proceeds via the deprotonation of the isatin N-H, so an ineffective base will halt the synthesis.
-
Drive the Reaction: Consider adding a slight excess (1.1-1.2 equivalents) of benzyl chloride/bromide to ensure all the isatin is consumed.[5] As mentioned before, increasing reaction time or temperature can also be beneficial.
-
Purification (Column Chromatography): Isatin is more polar than N-benzyl isatin due to the free N-H group, which can engage in hydrogen bonding. Flash column chromatography is highly effective for separation. Using an ethyl acetate/hexane gradient, the N-benzyl isatin product will elute before the more polar isatin.
Problem 3: I see sharp singlets or multiplets that correspond to common laboratory solvents (e.g., ethyl acetate at ~2.04, 4.12, 1.25 ppm; acetone at ~2.17 ppm; DMF at ~8.0, 2.9, 2.7 ppm).
Probable Cause: These are residual solvents from your reaction or purification steps. DMF is a common solvent for this reaction, while ethyl acetate is frequently used for extraction and column chromatography.[11][12][13][14]
Proposed Solution: This is the most common and easily resolved impurity issue.
-
Drying Under High Vacuum: Place the sample under a high vacuum for several hours (or overnight). Gentle heating (~40 °C) can accelerate the removal of higher-boiling solvents like DMF, but be cautious not to melt or sublime your product.
-
Co-evaporation: Dissolve the sample in a low-boiling solvent in which it is highly soluble (e.g., dichloromethane or diethyl ether) and re-concentrate it on a rotary evaporator. Repeating this process 2-3 times can effectively azeotropically remove traces of higher-boiling solvents.
-
Recrystallization: If the product is crystalline, recrystallizing from a solvent system like ethanol/water can yield pure crystals free of residual workup solvents.[4]
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard protocol for the synthesis of N-benzyl isatin?
A widely used and effective method involves the N-alkylation of isatin using a base and an alkyl halide.[5][6][15]
Experimental Protocol: N-Benzylation of Isatin
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 eq).
-
Solvent & Base: Add anhydrous dimethylformamide (DMF, ~0.1 M) followed by anhydrous potassium carbonate (K₂CO₃, 1.3 eq).
-
Activation: Stir the suspension at room temperature for 30-45 minutes. The color should change from orange to a deep reddish-purple, indicating the formation of the isatin anion.
-
Alkylation: Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC (e.g., 20% ethyl acetate in hexane).[5][6]
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.[5][6]
Caption: General workflow for the synthesis of N-benzyl isatin.
Q2: What are the expected ¹H NMR signals for pure N-benzyl isatin?
The ¹H NMR spectrum of N-benzyl isatin is distinct. The chemical shifts can vary slightly based on the deuterated solvent used, but a typical spectrum in CDCl₃ or DMSO-d₆ will show:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Benzylic CH₂ | ~4.9 - 5.0 | Singlet (s) | 2H | The most characteristic signal for the product.[4][15] |
| Benzyl-H (ortho, meta, para) | ~7.2 - 7.4 | Multiplet (m) | 5H | Protons of the benzyl group attached to the nitrogen. |
| Isatin-H (aromatic) | ~6.7 - 7.7 | Multiplets/Doublets (m/d) | 4H | Protons of the isatin core. These signals are often well-resolved. |
Q3: When should I choose recrystallization versus column chromatography for purification?
-
Recrystallization is ideal when your crude product is of high purity (>90%) and the major impurities have significantly different solubility profiles from your product. It is a fast and scalable method for obtaining highly crystalline material. Ethanol is a commonly reported solvent for recrystallizing N-benzyl isatin.[4]
-
Flash Column Chromatography is the method of choice when the reaction yields a complex mixture of products, starting materials, and byproducts, or when impurities have similar solubility to the product. It offers superior separation power based on polarity differences.[5][6][16]
Caption: Decision tree for choosing a purification method.
Q4: How do I perform flash column chromatography for this purification?
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a TLC plate and elute with different ratios of ethyl acetate (EtOAc) in hexane. The ideal system gives the product a retention factor (Rƒ) of ~0.25-0.35 and separates it well from all impurities. A common starting point is 20% EtOAc in hexane.
-
Column Packing: Select a column of appropriate size.[16] Pack it with silica gel, either as a slurry in the low-polarity mobile phase (e.g., 10% EtOAc/hexane) or by dry packing followed by careful solvent addition. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2 times the mass of the crude product). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add your mobile phase and apply pressure (flash chromatography) to begin eluting the column. Start with a lower polarity solvent (e.g., 10% EtOAc/hexane) to elute non-polar impurities first, then gradually increase the polarity (gradient elution) or switch to your target solvent system (isocratic elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Combine & Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure to yield pure N-benzyl isatin.[16]
Summary of Key ¹H NMR Data
For quick reference, the table below summarizes the approximate chemical shifts (in CDCl₃ or DMSO-d₆) for the product and common impurities. Note that exact values can vary with concentration and solvent.[11]
| Compound | Key ¹H NMR Signals (δ, ppm) | Notes |
| N-benzyl isatin (Product) | ~4.9-5.0 (s, 2H) , 6.7-7.7 (m, 9H) | Benzylic CH₂ is the key diagnostic peak. |
| Isatin (Starting Material) | ~11.0 (br s, 1H, in DMSO), 6.9-7.6 (m, 4H) | N-H proton is a clear indicator.[7] |
| Benzyl Chloride (Starting Material) | ~4.5-4.6 (s, 2H), ~7.3 (m, 5H) | Benzylic CH₂ is upfield from the product's.[1] |
| DMF (Solvent) | ~8.0 (s, 1H), ~2.9 (s, 3H), ~2.7 (s, 3H) | Characteristic set of three singlets. |
| Ethyl Acetate (Solvent) | ~4.1 (q, 2H), ~2.0 (s, 3H), ~1.2 (t, 3H) | Common workup/chromatography solvent. |
| Ethanol (Solvent) | ~3.6 (q, 2H), ~1.2 (t, 3H) | Common recrystallization solvent. |
References
-
ResearchGate. (n.d.). 1H-NMR spectrum of Isatin (ChemicalBook, n.d.). ResearchGate. [Link]
-
SciSpace. (2019, March 11). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace. [Link]
-
Shakir, T. H., et al. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12). [Link]
-
Gage, J. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
ResearchGate. (n.d.). The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. ResearchGate. [Link]
-
SciSpace. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Isatin synthesis. Organic Chemistry Portal. [Link]
-
Asian Journal of Research in Chemistry. (2009). Synthesis, Structure and Spectral Charectarization of Friedal Craft N-Benzylation of Isatin and Their Novel Schiff's Bases. Asian Journal of Research in Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Isatin. PubChem. [Link]
-
OAK National Repository. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. OAK. [Link]
-
University of Alberta. (n.d.). benzyl chloride (NMR Spectrum). University of Alberta. [Link]
-
ResearchGate. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. ResearchGate. [Link]
-
University of Alberta. (n.d.). benzyl chloride. University of Alberta. [Link]
-
SpectraBase. (n.d.). Benzoylchloride - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. PMC. [Link]
-
ResearchGate. (2015, March 19). (PDF) Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base. ResearchGate. [Link]
- Google Patents. (n.d.). US2086805A - Purification of the isatins.
-
Impactfactor. (2022, October 25). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. Impactfactor. [Link]
-
ResearchGate. (n.d.). (PDF) N-Benzylisatin. ResearchGate. [Link]
-
DergiPark. (2021, July 4). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
-
Royal Society of Chemistry. (2025, January 13). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Publishing. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
- Google Patents. (n.d.). EP2604600A1 - Isatin derivatives and their use in therapy.
Sources
- 1. Benzyl chloride(100-44-7) 1H NMR spectrum [chemicalbook.com]
- 2. benzyl chloride (NMR Spectrum) [chem.purdue.edu]
- 3. benzyl chloride [chem.purdue.edu]
- 4. sysrevpharm.org [sysrevpharm.org]
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- 6. oak.go.kr [oak.go.kr]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Isatin(91-56-5) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Scale-Up of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, process chemists, and drug development professionals involved in the scale-up synthesis of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to anticipate and resolve challenges before they impact your project timelines and batch quality.
Frequently Asked Questions (FAQs)
Q1: We are seeing significant batch-to-batch variation in the color of our final product, ranging from bright orange to a dull reddish-brown. What could be the cause?
A1: Color variation in isatin derivatives is a common issue, often stemming from minute quantities of highly colored impurities. The primary culprits are typically residual starting materials or oxidative side products.
-
Incomplete N-Alkylation: Unreacted 7-methylisatin (which is itself colored) can be difficult to remove during crystallization.
-
Oxidative Degradation: Isatins can be susceptible to oxidation, especially under prolonged heating or exposure to air in the presence of base. This can form dimeric or polymeric impurities that are intensely colored.
-
Residual Base: Inorganic bases like potassium carbonate (K₂CO₃) can get trapped in the product matrix. Their presence can catalyze degradation pathways upon storage.
A simple diagnostic test is to take a sample of the off-color material, dissolve it in a suitable solvent, and analyze it by thin-layer chromatography (TLC) or HPLC against a known standard of 7-methylisatin. The presence of a starting material spot or additional impurity peaks will confirm the issue. A robust purification protocol, potentially involving a carbon treatment or a carefully optimized recrystallization, is the recommended solution.
Q2: Our initial lab-scale synthesis used DMF as the solvent, which is problematic for our pilot plant due to safety and environmental concerns. What are suitable, scalable alternative solvents?
A2: Replacing N,N-Dimethylformamide (DMF) is a critical step for process viability. The ideal solvent for the N-alkylation of 7-methylisatin should be aprotic, polar enough to dissolve the isatin anion intermediate, and have a suitable boiling point for reaction control.
| Solvent | Boiling Point (°C) | Key Considerations |
| Acetonitrile (ACN) | 82 | Excellent alternative. Good solvating power for the reactants and salts. Easier to remove under vacuum than DMF. |
| Acetone | 56 | A cost-effective and green option. Its lower boiling point may require longer reaction times or running the reaction under slight pressure. |
| 2-Butanone (MEK) | 80 | Good balance of properties. Often used in industrial settings as a replacement for more hazardous solvents. |
| Cyclopentyl methyl ether (CPME) | 106 | A greener solvent gaining popularity. Its higher boiling point can be advantageous for driving reactions to completion. |
When switching solvents, it is crucial to re-screen reaction conditions, including temperature, reaction time, and base equivalence, as the reaction kinetics will be different.
Q3: The final product has poor flowability and tends to form clumps, making it difficult to handle and dose accurately. How can we improve the physical properties of the Active Pharmaceutical Ingredient (API)?
A3: Poor powder properties are almost always linked to the final crystallization process. Small, needle-like crystals or amorphous material tend to have poor flow due to high surface area and electrostatic effects. The goal is to produce larger, more uniform, and robust crystals.
This requires a systematic crystallization development study. Key parameters to investigate are:
-
Solvent/Anti-Solvent System: Find a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Use a miscible anti-solvent to induce controlled precipitation. Common systems include Ethyl Acetate/Heptane or Acetone/Water.
-
Cooling Rate: A slow, controlled cooling profile is paramount. Crash cooling will generate fine, poorly-formed particles.
-
Seeding: Introducing a small quantity of high-quality crystalline material at the point of supersaturation can direct the crystallization process, leading to a more uniform particle size distribution.
Troubleshooting Guide: Reaction & Synthesis
This section addresses specific problems encountered during the core synthetic steps. The presumed synthetic route involves the N-alkylation of 7-methylisatin with 4-isopropoxybenzyl chloride/bromide.
Caption: General workflow for the synthesis of the target compound.
Problem 1: Reaction stalls, and in-process control (IPC) via HPLC shows >15% of 7-methylisatin remaining even after prolonged heating.
Cause & Troubleshooting Steps:
-
Insufficient Base or Poor Base Quality: The reaction proceeds via the deprotonation of the isatin nitrogen. If the base is weak, wet, or has a large particle size, the deprotonation will be inefficient.
-
Solution 1 (Base Quality): Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. Grinding the base before use can significantly increase its surface area and reactivity.
-
Solution 2 (Phase Transfer Catalyst): If using an inorganic base in a solvent like acetonitrile, the reaction is heterogeneous. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) at 1-5 mol% can shuttle the isatin anion into the organic phase, dramatically accelerating the reaction.
-
-
Poor Quality of the Alkylating Agent: 4-Isopropoxybenzyl halides can degrade upon storage.
-
Solution: Check the purity of the 4-isopropoxybenzyl halide by ¹H NMR or GC-MS. If significant impurities are present, re-purify it or procure a new batch.
-
-
Reversible Reaction or Side Reaction: While less common for this type of alkylation, consider if a side reaction is consuming the electrophile.
-
Solution: Add the alkylating agent in slight excess (e.g., 1.05-1.10 equivalents) to drive the reaction to completion.
-
Caption: Decision tree for troubleshooting a stalled N-alkylation reaction.
Troubleshooting Guide: Work-Up & Purification
Problem 2: During aqueous work-up, the product precipitates as a sticky oil instead of a manageable solid, leading to poor recovery and difficult handling.
Cause & Troubleshooting Steps:
"Oiling out" is a classic scale-up challenge that occurs when a compound precipitates from a solution above its melting point or as a supersaturated amorphous phase.
-
Cause 1 (Thermal Effect): The quench/work-up is being performed at too high a temperature. The product is likely soluble in the organic solvent at this temperature but insoluble when water is added, yet the temperature is still above its melting point or glass transition temperature.
-
Solution: Cool the reaction mixture significantly (e.g., to 0-5 °C) before adding water or the aqueous quench solution. This ensures that when the product crashes out, it does so below its melting point, favoring crystallization over oiling.
-
-
Cause 2 (Solvent Effect): The solvent system after the addition of water is still too good a solvent for the product, leading to a slow, uncontrolled precipitation of an amorphous oil.
-
Solution 1 (Solvent Swap): Before the aqueous work-up, consider distilling off a portion of the good solvent (e.g., acetonitrile) and replacing it with a poorer solvent in which the product is less soluble but the impurities remain dissolved (e.g., Isopropyl Acetate or Toluene). This makes the subsequent precipitation more robust.
-
Solution 2 (Anti-Solvent Addition): After the initial aqueous wash, add a non-polar anti-solvent like heptane or hexane to the organic layer. This will decrease the product's solubility in a controlled manner and promote the formation of a crystalline solid. This should be done slowly and with vigorous stirring.
-
Appendix: Key Experimental Protocols
Protocol 1: Scalable N-Alkylation Reaction
Objective: To synthesize this compound with high conversion and purity.
Reagents:
-
7-Methylisatin: 1.0 eq
-
4-Isopropoxybenzyl chloride: 1.05 eq
-
Potassium Carbonate (K₂CO₃), milled: 2.0 eq
-
Tetrabutylammonium bromide (TBAB): 0.02 eq
-
Acetonitrile (ACN): 10 volumes (e.g., 10 mL per gram of 7-methylisatin)
Procedure:
-
Charge a clean, dry, and inerted reactor with 7-methylisatin, milled K₂CO₃, and TBAB.
-
Add acetonitrile (8 volumes).
-
Begin vigorous stirring and heat the mixture to 60-65 °C.
-
In a separate vessel, dissolve 4-isopropoxybenzyl chloride in acetonitrile (2 volumes).
-
Slowly add the solution of the alkylating agent to the reactor over 1-2 hours, maintaining the internal temperature at 60-65 °C.
-
Stir the reaction mixture at this temperature for 4-8 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, filter it, and analyze by HPLC to confirm the consumption of 7-methylisatin (<1% remaining).
-
Once complete, cool the reaction mixture to 20-25 °C.
-
Filter the mixture to remove inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.
-
The resulting filtrate contains the crude product and is ready for purification/crystallization.
Protocol 2: Optimized Crystallization for Improved Physical Form
Objective: To isolate the final product with high purity and good physical properties (crystalline, free-flowing solid).
Procedure:
-
Take the crude filtrate from the reaction step and concentrate it under reduced pressure to approximately 3-4 volumes.
-
Add Ethyl Acetate (EtOAc) (10 volumes) and heat the solution to 50-60 °C to ensure complete dissolution.
-
Perform a hot filtration if any particulate matter is present.
-
Cool the solution to 40-45 °C.
-
Seeding: Add a slurry of pure product seeds (0.1-0.5% w/w) in heptane.
-
Stir at 40-45 °C for 1 hour to allow for crystal maturation.
-
Slowly add n-Heptane (10-15 volumes) over 2-4 hours while maintaining the temperature. This acts as an anti-solvent.
-
Once the heptane addition is complete, slowly cool the slurry to 0-5 °C over 3-5 hours.
-
Age the slurry at 0-5 °C for at least 2 hours.
-
Filter the product and wash the cake with a cold mixture of EtOAc/Heptane (1:2).
-
Dry the solid under vacuum at 40-50 °C until constant weight is achieved.
References
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Isatin (1H-indole-2,3-dione) and its derivatives are a well-regarded class of heterocyclic compounds, recognized for their versatile biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of various substituents to the isatin core allows for the fine-tuning of these biological properties. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of a specific derivative, 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione, and compares its spectral features with those of related compounds.
The Structural Significance of this compound
The therapeutic potential of isatin derivatives is often linked to the nature and position of their substituents.[3] In the target molecule, three key structural modifications to the basic isatin scaffold are present: a methyl group at the 7-position, an N-benzyl group, and an isopropoxy substituent on the benzyl ring. Each of these modifications will have a distinct influence on the electronic environment of the molecule and, consequently, on its 1H NMR spectrum. Understanding these influences is critical for confirming the successful synthesis of the target compound and for quality control in a drug development pipeline.
Deconstructing the 1H NMR Spectrum: A Predicted Analysis
Figure 1: Molecular structure of this compound.
Predicted 1H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison |
| ~7.4-7.0 | m | 3H | Ar-H (H-4, H-5, H-6) | Aromatic protons of the isatin core are expected in this region, appearing as a multiplet. For the parent 7-Methylisatin, these protons typically appear as multiplets between δ 7.5 - 7.0 ppm.[1] |
| ~7.2-6.8 | m | 4H | Ar-H (benzyl) | The four aromatic protons of the 1,4-disubstituted benzyl ring will likely appear as two doublets (an AA'BB' system) in this region. |
| ~4.9 | s | 2H | N-CH2 | The methylene protons of the benzyl group are expected to appear as a singlet. In similar N-benzyl isatin derivatives, this peak is observed around δ 4.9-5.0 ppm.[4][5][6] |
| ~4.6 | septet | 1H | O-CH(CH3)2 | The methine proton of the isopropoxy group will be split into a septet by the six neighboring methyl protons. |
| ~2.5 | s | 3H | 7-CH3 | The methyl group at the 7-position of the isatin ring will appear as a characteristic singlet. For 7-Methylisatin, this peak is observed around δ 2.5 ppm.[1] |
| ~1.3 | d | 6H | O-CH(CH3)2 | The six equivalent methyl protons of the isopropoxy group will be split into a doublet by the neighboring methine proton. |
Comparative Spectral Analysis
To appreciate the unique spectral signature of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules.
7-Methylisatin: The Core Structure
The 1H NMR spectrum of 7-methylisatin provides the foundational signals for the isatin portion of our target molecule. Key features include:
-
Aromatic Protons (H-4, H-5, H-6): Typically observed as a multiplet in the range of δ 7.0-7.5 ppm.[1]
-
Methyl Protons (7-CH3): A sharp singlet around δ 2.5 ppm.[1]
-
NH Proton: A broad singlet around δ 11.0 ppm, which is absent in our N-substituted target molecule.[2]
The presence of the N-benzyl group in our target molecule will lead to the disappearance of the NH proton signal, a key diagnostic feature.
1-Methylisatin: The Effect of N-Alkylation
In 1-methylisatin, the N-H proton is replaced by a methyl group. Its 1H NMR spectrum shows:
-
Aromatic Protons: Multiplets between δ 7.08-7.60 ppm.[7]
-
N-Methyl Protons: A singlet at δ 3.22 ppm.[8]
This comparison highlights that the electronic effect of the N-substituent influences the chemical shifts of the aromatic protons. The N-benzyl group in our target molecule is expected to have a similar, though not identical, effect.
N-Benzyl Isatin Derivatives: The Methylene Bridge
Studies on various N-benzyl isatin derivatives consistently show the benzylic methylene protons (N-CH2) as a singlet in the region of δ 4.8-5.0 ppm.[4][5][6] This provides a strong reference point for the assignment of the corresponding peak in our target molecule.
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended.
Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
A standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]
Figure 2: Workflow for 1H NMR spectrum acquisition and analysis.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
-
Analysis:
-
Reference the spectrum to the TMS signal at δ 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Assign the chemical shifts and multiplicities to the corresponding protons in the molecule.
-
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit a unique set of signals that are diagnostic of its structure. By systematically analyzing the expected chemical shifts and splitting patterns of the 7-methylisatin core, the N-benzyl methylene bridge, and the 4-isopropoxybenzyl group, researchers can confidently confirm the identity and purity of this compound. This guide provides a framework for not only understanding the spectrum of the target molecule but also for interpreting the spectra of other similarly substituted isatin derivatives, thereby facilitating the advancement of drug discovery and development programs.
References
-
Yadav, M., et al. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 8(54), 30991-31015. Available from: [Link]
-
PubChem. (n.d.). 7-Methylisatin. National Center for Biotechnology Information. Available from: [Link]
-
ScholarWorks. (n.d.). Synthesis of substituted isatins as potential. Available from: [Link]
-
Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. Available from: [Link]
- Supporting Information for Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives.
-
ResearchGate. (n.d.). The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. Available from: [Link]
- Supporting Information for Conformational Stabilization of Isatin Schiff Bases – Biologically Active Chemical Probes.
-
Al-Azzawi, A. M., & Al-Rubaie, A. F. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1546-1552. Available from: [Link]
-
SciSpace. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 25(11), 2533. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Mass spectrometry fragmentation pattern of N-benzyl 7-methylisatin
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-benzyl 7-methylisatin , a significant scaffold in drug discovery for antiviral and anticancer therapeutics.
This analysis synthesizes established fragmentation rules for isatin derivatives and N-benzyl systems, grounded in electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) principles.
Executive Summary
N-benzyl 7-methylisatin (
In ESI-MS/MS analysis, this molecule exhibits a "Dual-Pathway" fragmentation behavior:
-
The Benzyl Pathway: Dominant cleavage of the N-C bond, generating the characteristic tropylium ion (
91). -
The Isatin Core Pathway: Sequential expulsion of neutral molecules (CO and HCN) from the heterocyclic ring, with all core fragments shifted by +14 Da relative to unsubstituted isatin due to the 7-methyl group.
Experimental Protocol (ESI-MS/MS)
To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow ensures optimal ionization of the amide carbonyl and stability of the precursor ion.
Sample Preparation & Ionization
-
Solvent System: Methanol:Acetonitrile (80:20 v/v) with 0.1% Formic Acid.
-
Reasoning: Formic acid promotes protonation
, essential for positive mode ESI.
-
-
Concentration: 1–10 µg/mL (Direct Infusion).
-
Ionization Mode: ESI Positive (
ve).[1]-
Target Ion:
.
-
Instrument Parameters (Triple Quadrupole / Ion Trap)
| Parameter | Setting | Mechanistic Rationale |
| Capillary Voltage | 3.0 – 3.5 kV | Sufficient for Taylor cone formation without discharge. |
| Cone Voltage | 20 – 30 V | Minimizes in-source fragmentation, preserving the precursor ( |
| Collision Energy (CE) | Ramped (10 – 40 eV) | Low CE (10 eV): Preserves the 7-methylisatin core ( |
| Collision Gas | Argon or Nitrogen | Inert gas for Collision-Induced Dissociation (CID). |
Comparative Fragmentation Analysis
To understand the target molecule, we must compare it against its structural predecessors. The 7-methyl group acts as a "mass tag," shifting specific fragments while leaving the mechanism unchanged.
Table 1: Comparative Fragment Ions ( )
| Fragment Type | Isatin (Parent) | N-Benzyl Isatin (Analog) | N-Benzyl 7-Methylisatin (Target) |
| Precursor | 148 | 238 | 252 |
| Tropylium Ion (Benzyl Marker) | Absent | 91 (High Intensity) | 91 (High Intensity) |
| Core Cation (N-Dealkylation) | 148 | 148 | 162 (+14 Da shift) |
| Primary Loss (-CO) | 120 | 210 | 224 |
| Secondary Loss (-HCN / -CO) | 93 / 92 | 183 / 182 | 197 / 196 |
Mechanistic Deep Dive
The fragmentation of N-benzyl 7-methylisatin follows two distinct, competing pathways driven by charge localization.
Pathway A: The "Benzyl-Cleavage" (N-C Bond Fission)
This is often the dominant pathway due to the stability of the resulting carbocation.
-
Mechanism: The N-C bond between the indole nitrogen and the benzylic carbon cleaves.
-
Product 1 (Tropylium Ion,
91): The benzyl group retains the charge, rearranging into the highly stable aromatic tropylium cation ( ). This is a diagnostic marker for all N-benzyl compounds. -
Product 2 (7-Methylisatin Cation,
162): Alternatively, the charge remains on the isatin core (protonated at the amide oxygen). This ion ( 162) then undergoes further fragmentation identical to 7-methylisatin.
Pathway B: The "Ring Contraction" (Isatin Core Breakdown)
Occurring on the intact precursor (
-
Loss of Carbon Monoxide (-28 Da): The C3 carbonyl (ketone) is lost first, causing a ring contraction from a six-membered heterocyclic ring to a five-membered ring.
-
Loss of HCN (-27 Da): Following CO loss, the ring often opens or loses HCN.
The 7-Methyl "Ortho-Effect"
Unlike the 5-methyl isomer, the 7-methyl group is sterically adjacent to the isatin Nitrogen. While it generally does not alter the type of fragmentation, it can sterically hinder the approach of collision gas, potentially requiring slightly higher collision energies (CE) to initiate the initial N-benzyl cleavage compared to the 5-methyl analog.
Visualization of Pathways[1][2]
The following diagram illustrates the competing fragmentation pathways. The Blue path represents the Benzyl cleavage, while the Red path represents the Isatin ring contraction.
Caption: ESI-MS/MS Fragmentation Tree for N-benzyl 7-methylisatin showing parallel decay pathways.
Experimental Workflow Diagram
To ensure reproducibility in drug development assays, follow this logic flow for data acquisition and analysis.
Caption: Optimized LC-MS/MS workflow for the identification of N-benzyl isatin derivatives.
References
-
Kadi, A. A., et al. (2015). Synthesis and Fragmentation Behavior Study of N-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters. 2 [3][4][5]
- Relevance: Establishes the definitive rule that N-benzyl isatins fragment at the C-N bond to yield N-methyl fragments and tropylium ions, distinguishing them
-
Silva, J. F. M., et al. (2001). Mass Spectrometry of Isatin Derivatives. Journal of the Brazilian Chemical Society.[6]
- Relevance: Provides the foundational mechanism for the sequential loss of CO and HCN
-
BenchChem. (2025).[7] Spectroscopic characterization of 7-Methylisatin. 7 [3][5]
- Relevance: Confirms the molecular ion and base peak behavior for the specific 7-methylis
-
Fiveable. (2025). Characteristic Fragments in Mass Spectrometry. 8 [3][5]
- 91)
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Optimized HPLC Method for 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione Analysis
An In-Depth Technical Guide to the HPLC Analysis of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione and its Comparison with Alternative Analytical Techniques
For researchers and professionals in drug development, the accurate and robust analysis of novel chemical entities is paramount. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, a substituted isatin derivative. Isatin and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3][4]. The unique structural characteristics of these molecules necessitate well-developed analytical methods for their characterization, quantification, and quality control.
This guide will delve into a recommended HPLC protocol, explaining the scientific rationale behind the selection of each parameter. Furthermore, it will offer a comparative analysis with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), providing insights into the most suitable applications for each method.
The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties and the principles of chromatography. For this compound, a reversed-phase HPLC method is proposed, leveraging the non-polar nature of the isopropoxybenzyl and methyl substitutions.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds like the target analyte. The column dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. The use of C18 columns is well-established for the analysis of isatin derivatives and other tricyclic antidepressants[5]. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is recommended to ensure good separation of the main analyte from potential impurities and to achieve a reasonable run time. Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry detectors[6]. Acetonitrile is a versatile organic solvent for reversed-phase HPLC. |
| Gradient | 0-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B | This gradient profile allows for the effective elution of the analyte while ensuring the column is re-equilibrated for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | The isatin core possesses a chromophore that absorbs UV radiation, making UV detection a suitable and robust method. A DAD allows for the monitoring of multiple wavelengths, which can aid in peak purity assessment. |
| Detection Wavelength | 254 nm and 280 nm | These wavelengths are commonly used for aromatic and heterocyclic compounds and are likely to provide good sensitivity for the target analyte. |
| Expected Retention Time | ~15-18 minutes | Based on the proposed gradient and the hydrophobicity of the molecule, the retention time is expected to be in this range. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire data for 30 minutes, monitoring the chromatogram at 254 nm and 280 nm.
-
Data Analysis: Integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.
Method Validation Considerations
A trustworthy analytical method must be validated to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool for the analysis of this compound, other techniques can provide complementary information or may be more suitable for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that can be used for the analysis of volatile and thermally stable compounds.
Applicability to this compound:
The target compound may be amenable to GC-MS analysis, but its relatively high molecular weight and polarity might require derivatization to improve volatility and thermal stability.
Comparison with HPLC:
| Feature | HPLC-UV/DAD | GC-MS |
| Sample Volatility | Not required | Required (or derivatization needed) |
| Sample Polarity | Wide range of polarities | Best for non-polar to moderately polar compounds |
| Detection | UV absorbance (less specific) | Mass fragmentation pattern (highly specific) |
| Quantification | Excellent | Good, but can be more complex |
| Instrumentation Cost | Generally lower | Generally higher |
| Typical Use Case | Routine quality control, purity assessment, quantification | Identification of unknowns, structural elucidation, trace analysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of organic molecules. For a novel compound like this compound, ¹H and ¹³C NMR would be essential for confirming its chemical structure. The synthesis and characterization of new isatin derivatives frequently rely on NMR for structural confirmation[7].
Comparison with HPLC:
| Feature | HPLC-UV/DAD | NMR Spectroscopy |
| Purpose | Separation and quantification | Structural elucidation |
| Sample Throughput | High | Low |
| Sensitivity | High | Relatively low |
| Information Provided | Retention time, peak area (concentration) | Detailed structural information |
Visualizing the Analytical Workflow
The following diagrams illustrate the proposed analytical workflows.
Caption: HPLC analytical workflow for this compound.
Caption: Comparison of analytical techniques for the target compound.
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable approach for the routine analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is expected to yield excellent separation and quantification. For comprehensive characterization, particularly for a novel compound, a multi-technique approach is recommended, incorporating NMR for structural verification and potentially GC-MS for impurity identification. The choice of the analytical technique should always be guided by the specific goals of the analysis, whether it be routine quality control, structural elucidation, or trace-level detection.
References
- SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column.
- National Institutes of Health. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. PMC.
- Policija. (n.d.). Analytical report.
- ResearchGate. (n.d.). Method Validation by isatin method by HPLC method.
- Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- ResearchGate. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography.
- RSC Publishing. (n.d.). Analytical Methods.
- Sowmiya, C., & Girija, K. (2021). A Review on Pharmacological Activities of Isatin Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(10), 5161-5173.
- ScholarWorks. (n.d.). synthesis of substituted isatins as potential.
- PubMed. (n.d.). Bio-sample preparation and analytical methods for the determination of tricyclic antidepressants.
- MDPI. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors.
- MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives.
- National Center for Biotechnology Information. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives.
- National Center for Biotechnology Information. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents.
- PubMed. (2022). Synthesis and crystal structure of rac-2-(1,3-dioxo-isoindolin-2-yl)ethyl 4-methyl- N-phenyl- N'-(tri-iso-propyl-sil-yl)benzene-sulfondiimidoate: the first member of a new substance class.
- ResearchGate. (n.d.). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives.
- DiVA. (2022). Investigation of the Adsorption and Retention of Charged Compounds In RPLC.
- ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione.
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A Comparative Guide to the Crystallographic and Physicochemical Properties of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
A Methodological Approach for Structural Elucidation and Comparative Analysis in Drug Discovery
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] The specific three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, profoundly influences a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a detailed understanding of the crystal structure is paramount in the rational design and development of new therapeutic agents.
This guide provides a comprehensive framework for the crystallographic analysis of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione , a novel isatin derivative. As of the time of this publication, the crystal structure for this specific compound is not publicly available. Consequently, this document serves as a methodological guide for researchers, outlining the necessary steps from synthesis and crystallization to data acquisition, structure elucidation, and comparative analysis. To illustrate the comparative process, we will use crystallographic data from well-characterized isatin derivatives as benchmarks.
Our focus will be on not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating experimental design. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.
Part 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Proposed Synthesis of this compound
The synthesis of N-substituted isatins can be achieved through various established methods.[4][5] A common and effective approach involves the N-alkylation of a commercially available or synthesized isatin precursor. For the target molecule, a plausible synthetic route is the reaction of 7-methylisatin with 4-isopropoxybenzyl chloride.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 7-methylisatin (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: While stirring at room temperature, add 4-isopropoxybenzyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude product.
-
Purification: Collect the crude product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
Crystal Growth: The Art and Science of Ordered Solids
Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Experimental Protocol: Single Crystal Growth
-
Slow Evaporation: This is the most common and often successful technique.
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture like dichloromethane/acetonitrile) at room temperature or slightly elevated temperature.[2]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion: This technique is useful for compounds that are sparingly soluble in one solvent but readily soluble in another.
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a "poor" solvent (e.g., hexane).
-
The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Part 2: Crystal Structure Determination and Physicochemical Characterization
Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction (SC-XRD).
Workflow for Crystallographic Analysis
Caption: Workflow for Crystal Structure Determination.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker D8 Venture) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6] The diffraction data are collected as a series of frames as the crystal is rotated.
-
Data Processing: The collected data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) using software packages like APEX3.[6]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., with SHELXT) and then refined using full-matrix least-squares on F² (e.g., with SHELXL).[6]
Powder X-ray Diffraction (PXRD)
While SC-XRD provides the detailed structure of a single crystal, PXRD is essential for characterizing the bulk material. It helps to confirm if the bulk synthesized material is a single crystalline phase and can be used for quality control.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the finely ground crystalline powder is placed on a sample holder.
-
Data Acquisition: The sample is analyzed using a powder diffractometer. The instrument scans a range of 2θ angles while recording the intensity of the diffracted X-rays.
-
Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This experimental pattern can be compared to a pattern calculated from the single-crystal structure data to confirm phase purity.
Part 3: Comparative Analysis of Crystal Structures
A comparative analysis of the crystal structure of this compound with other known isatin derivatives can reveal valuable structure-property relationships. For this illustrative guide, we will compare the hypothetical data for our target compound with the published data for 1-methylisatin [7][8] and (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one .[9]
Table 1: Comparative Crystallographic Data
| Parameter | This compound (Hypothetical) | 1-Methylisatin[7][8] | (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one[9] |
| Formula | C₂₀H₂₁NO₃ | C₉H₇NO₂ | C₂₄H₂₂N₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Fdd2 |
| a (Å) | 10.5 | 11.23 | 25.45 |
| b (Å) | 8.9 | 5.86 | 45.32 |
| c (Å) | 14.2 | 11.98 | 7.34 |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.5 | 107.5 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1310 | 751.4 | 8459 |
| Z | 4 | 4 | 16 |
This table presents hypothetical data for the target compound to illustrate the comparative framework.
Structural Insights and Comparison
-
Crystal Packing and Symmetry: The space group and unit cell parameters dictate how molecules are arranged in the crystal lattice. The hypothetical monoclinic system for our target compound, similar to 1-methylisatin, suggests a relatively common packing arrangement. In contrast, the orthorhombic system of the Schiff base derivative indicates a different, potentially less dense packing. The larger unit cell volume of the Schiff base is also consistent with its larger molecular size and the presence of 16 molecules per unit cell (Z=16).[9]
-
Conformational Analysis: The flexibility of the 4-isopropoxybenzyl group in our target molecule is a key point of interest. The torsion angles between the benzyl ring and the indoline core will determine the overall molecular conformation. This can be compared to the more rigid 1-methylisatin and the conformationally distinct benzyl group in the Schiff base derivative.
-
Intermolecular Interactions: Non-covalent interactions, such as hydrogen bonds and π-π stacking, are crucial in stabilizing the crystal structure and influencing physical properties.
-
In our target molecule, the absence of a classic hydrogen bond donor (like an N-H group) suggests that C-H···O interactions and π-π stacking between the aromatic rings will be the dominant forces.
-
1-methylisatin, lacking strong hydrogen bond donors, also relies on weaker interactions.
-
The Schiff base derivative exhibits π-π stacking of the phenyl rings of the indole moieties.[9]
-
Logical Comparison of Structural Features
Caption: Comparison of Key Structural Features.
Conclusion
The comprehensive structural characterization of new isatin derivatives like this compound is a critical step in modern drug discovery. While the specific crystal structure data for this compound is not yet in the public domain, this guide provides a robust, scientifically-grounded methodology for its determination and comparative analysis. By following the detailed protocols for synthesis, crystallization, and crystallographic analysis, researchers can elucidate the three-dimensional structure of this and other novel compounds.
The subsequent comparative analysis, framed by the examples provided, allows for the interpretation of how specific structural modifications influence crystal packing, molecular conformation, and intermolecular interactions. This deeper understanding is invaluable for establishing structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents with optimized physicochemical and pharmacological profiles.
References
- Auremn. X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives.
- IUCr Journals. Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives.
- ResearchGate. Crystal and refinements data of isatin 2 | Download Scientific Diagram.
-
IUCr. Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. Available from: [Link]
- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024-02-02).
-
Royal Society of Chemistry. Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Available from: [Link]
-
PMC. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. Available from: [Link]
-
PubChem - NIH. 1-Methylisatin | C9H7NO2 | CID 16358. Available from: [Link]
-
Organic Syntheses Procedure. 4-benzyloxyindole. Available from: [Link]
-
Thieme. Preparation of 1‐Benzyl‐7‐methylene‐1,5,6,7‐tetrahydro‐4 H ‐benzo[d]imidazol‐4‐one. Available from: [Link]
-
BindingDB. BDBM50029311 3-{3-[4-(2-Isopropoxy-phenyl)-piperazin-1-ylmethyl]-benzyl}. Available from: [Link]
-
PMC. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available from: [Link]
-
PMC - NIH. Synthesis of Substituted Isatins. Available from: [Link]
-
University of Greifswald Publication Server. Crystal structure and Quantum Chemical Calculations of (E)1-benzyl-3-((4 methoxyphenyl)imino)-5-methylindolin-2-one. Available from: [Link]
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A Technical Guide to the Validation of 7-Methylisatin Derivatives as Kinase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has spurred the development of a vast arsenal of kinase inhibitors. Among the scaffolds of interest, isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical comparison of 7-methylisatin derivatives as kinase inhibitors, offering experimental data and protocols to aid researchers in their validation and development efforts.
The Rise of Isatin Scaffolds in Kinase Inhibition
The isatin core represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. The versatility of the isatin scaffold allows for substitutions at various positions, leading to a diverse library of compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. A key mechanism through which many isatin derivatives exert their effects is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1]
7-Methylisatin Derivatives: Targeting Key Signaling Pathways
7-Methylisatin, a substituted derivative of isatin, has demonstrated notable biological activity, particularly in the realm of anticancer research. The introduction of a methyl group at the 7-position of the isatin ring, along with other substitutions, plays a crucial role in determining the potency and selectivity of these compounds as kinase inhibitors.[2]
One of the most significant targets of isatin derivatives, including those of 7-methylisatin, is Glycogen Synthase Kinase-3β (GSK-3β).[3] GSK-3β is a key regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[3] By inhibiting GSK-3β, 7-methylisatin and its analogues can mimic the "Wnt OFF" state, preventing the accumulation of β-catenin and thereby halting cancer cell growth.[3]
Another critical family of kinases targeted by isatin derivatives are the Cyclin-Dependent Kinases (CDKs).[4][5] CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4] The structural similarities among CDKs suggest that isatin derivatives may have broad-spectrum inhibitory effects against multiple members of this kinase family.[5]
Signaling Pathways Modulated by Isatin Derivatives
The anticancer effects of isatin derivatives are mediated through the modulation of complex signaling pathways. Understanding these pathways is crucial for rational drug design.
Caption: Anticancer signaling pathways modulated by isatin derivatives.
Comparative Analysis: 7-Methylisatin Derivatives vs. Kenpaullone
To provide a clear benchmark for the performance of 7-methylisatin derivatives, we will compare their activity with Kenpaullone , a well-characterized inhibitor of GSK-3β and various CDKs.[1][3][6][7]
| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |
| 7-Methylisatin | HepG2 (Liver Cancer) | 3.20 | [2] |
| Isatin-hydrazone derivative 1 | EGFR | 0.269 | [1] |
| VEGFR-2 | 0.232 | [1] | |
| Quinazoline–Isatin Hybrid (6c) | CDK2 | 0.183 | [8] |
| EGFR | 0.083 | [8] | |
| VEGFR-2 | 0.076 | [8] | |
| HER2 | 0.138 | [8] | |
| Kenpaullone | GSK-3β | 0.023 - 0.23 | [1][3][6] |
| CDK1/cyclin B | 0.4 | [3][6] | |
| CDK2/cyclin A | 0.68 | [3][6] | |
| CDK5/p25 | 0.85 | [3][6] |
Experimental Protocols for Validation
The following section provides detailed methodologies for key experiments to validate the kinase inhibitory activity of 7-methylisatin derivatives.
General Experimental Workflow
A typical workflow for the synthesis and biological evaluation of isatin derivatives involves several key stages.
Caption: General experimental workflow for the evaluation of isatin derivatives.
In Vitro GSK-3β Kinase Inhibition Assay
This protocol outlines a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β. This method measures the amount of ADP produced in the kinase reaction, which is then converted to ATP and detected as a luminescent signal.[10]
Materials:
-
Purified recombinant GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., Phospho-Glycogen Synthase Peptide-2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)[11]
-
Test compound (7-methylisatin derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or control.
-
Add 2 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 2 µL of kinase assay buffer.
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations in the reaction should be at or near the Km values for ATP and the substrate.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells. Mix the plate gently.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[10] The incubation time should be within the linear range of the reaction.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[10]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (7-methylisatin derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a further 48-72 hours.[2] Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
7-methylisatin derivatives represent a promising class of kinase inhibitors with demonstrated anticancer activity. Their ability to target key signaling pathways, such as the Wnt/β-catenin and CDK-mediated pathways, makes them attractive candidates for further development. This guide provides a framework for the validation and comparative analysis of these compounds.
Future research should focus on obtaining a comprehensive kinase selectivity profile for 7-methylisatin itself to better understand its on- and off-target effects. Further optimization of the isatin scaffold through medicinal chemistry efforts could lead to the development of more potent and selective kinase inhibitors with improved therapeutic potential. In vivo studies in relevant animal models will be crucial to translate the promising in vitro findings into potential clinical applications.
References
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Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - MDPI. Available from: [Link]
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Tideglusib | C19H14N2O2S | CID 11313622 - PubChem. Available from: [Link]
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CDK inhibitor - Wikipedia. Available from: [Link]
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CDK Inhibitors and FDA: Approved and Orphan - PMC. Available from: [Link]
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In vitro kinase assay - Bio-protocol. Available from: [Link]
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Tideglusib - Wikipedia. Available from: [Link]
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Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer | OncLive. Available from: [Link]
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The next generation of CDK inhibitors is coming | MD Anderson Cancer Center. Available from: [Link]
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Tideglusib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]
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Tideglusib | ALZFORUM. Available from: [Link]
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Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC. Available from: [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for Novel Drug Candidates: A Case Study of 1-(4-Isopropoxybenzyl)-7-methylisatin
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's elemental composition is a foundational pillar of its chemical identity and purity. For researchers, scientists, and drug development professionals, elemental analysis is not merely a routine check; it is a critical step that underpins the validity of subsequent biological and toxicological studies. This guide provides an in-depth comparison of elemental analysis standards, using the novel isatin derivative, 1-(4-Isopropoxybenzyl)-7-methylisatin, as a practical example. We will delve into the established combustion analysis methods and compare them with alternative and complementary techniques, offering insights into the experimental rationale and data interpretation.
The Critical Role of Elemental Analysis in Pharmaceutical Research
Before a new chemical entity (NCE) can progress through the rigorous pipeline of preclinical and clinical development, its fundamental structure and purity must be ascertained. Elemental analysis provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1] This information is vital for:
-
Structural Confirmation: Verifying that the empirical formula of the synthesized compound matches its theoretical formula.
-
Purity Assessment: Elemental analysis is highly sensitive to impurities. A significant deviation from the theoretical values can indicate the presence of residual solvents, starting materials, or by-products.[2]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require robust characterization of drug substances, and elemental analysis is a key component of the data package submitted for regulatory approval.[3][4]
For a novel compound such as 1-(4-Isopropoxybenzyl)-7-methylisatin, with a molecular formula of C₁₉H₁₉NO₃, the theoretical elemental composition is a crucial benchmark.
Theoretical Elemental Composition of 1-(4-Isopropoxybenzyl)-7-methylisatin (C₁₉H₁₉NO₃)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 19 | 228.209 | 73.76 |
| Hydrogen (H) | 1.008 | 19 | 19.152 | 6.20 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.53 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 15.51 |
| Total | 309.365 | 100.00 |
This theoretical composition serves as the "gold standard" against which all experimental results will be compared.
The Cornerstone Technique: CHN(S) Combustion Analysis
The most common and well-established method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.[5] This technique, often referred to as CHN or CHNS analysis (if sulfur is also being quantified), is based on the complete combustion of a small, precisely weighed sample in a high-temperature furnace rich in oxygen.
The underlying principle is the conversion of the constituent elements into simple, detectable gases:
-
Carbon is converted to Carbon Dioxide (CO₂)
-
Hydrogen is converted to Water (H₂O)
-
Nitrogen is converted to Nitrogen gas (N₂) or Nitrogen oxides (which are subsequently reduced to N₂)
These combustion products are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[1]
Experimental Workflow for CHN Analysis
The following diagram illustrates the typical workflow for CHN combustion analysis.
Caption: Figure 1: Workflow of CHN Combustion Analysis.
Acceptance Criteria: The ±0.4% Rule
A widely accepted criterion in academic and industrial research for the validation of a new compound's purity is that the experimentally determined elemental percentages should be within ±0.4% of the theoretical values.[2][6] For our target molecule, this means the following ranges would be considered acceptable:
| Element | Theoretical % | Acceptable Range (%) |
| C | 73.76 | 73.36 - 74.16 |
| H | 6.20 | 5.80 - 6.60 |
| N | 4.53 | 4.13 - 4.93 |
Deviations outside this range may necessitate further purification and re-analysis of the sample.
Comparison with Alternative and Complementary Techniques
While CHN combustion analysis is the primary standard for determining the elemental composition of organic compounds, other techniques provide valuable, often complementary, information.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| CHN(S) Combustion Analysis | Complete combustion of the sample and detection of resulting gases. | Quantitative elemental composition (%C, %H, %N, %S).[5] | High precision and accuracy for bulk composition, well-established methodology. | Destructive, not suitable for trace element analysis, provides limited structural information. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in a high-temperature plasma followed by mass spectrometric detection of ions. | Quantitative trace and ultra-trace elemental analysis.[7] | Extremely high sensitivity (ppb-ppt levels), wide elemental coverage. | Destructive, complex sample preparation, can have spectral interferences. |
| High-Resolution Mass Spectrometry (HRMS) | Precise measurement of the mass-to-charge ratio of ions. | Accurate mass of the molecular ion, allowing for determination of the molecular formula.[8] | High accuracy and sensitivity, provides molecular formula confirmation, non-destructive (with appropriate ionization). | May not be suitable for all compounds, can be complex to interpret fragmentation patterns. |
| X-ray Fluorescence (XRF) | Excitation of core electrons by X-rays and detection of the emitted fluorescent X-rays. | Qualitative and quantitative elemental analysis, primarily for elements heavier than sodium.[5] | Non-destructive, rapid analysis, minimal sample preparation. | Lower sensitivity for lighter elements, matrix effects can be significant. |
The choice of analytical technique depends on the specific question being asked. For confirming the identity and purity of a newly synthesized organic molecule like 1-(4-Isopropoxybenzyl)-7-methylisatin, CHN analysis is the most direct and appropriate method. However, if there is a concern about trace metal contamination from catalysts used in the synthesis, ICP-MS would be the preferred technique.[3] HRMS provides strong complementary evidence by confirming the molecular formula.[8]
A Holistic Approach to Compound Characterization
Elemental analysis does not exist in a vacuum. It is a critical component of a broader analytical strategy for the characterization of new chemical entities. The following diagram illustrates a comprehensive workflow.
Caption: Figure 2: Comprehensive Workflow for New Chemical Entity Characterization.
Detailed Experimental Protocol: CHN Analysis of 1-(4-Isopropoxybenzyl)-7-methylisatin
This protocol outlines the steps for performing a CHN analysis on a novel compound.
1. Sample Preparation:
-
Ensure the sample of 1-(4-Isopropoxybenzyl)-7-methylisatin is homogenous and has been thoroughly dried to remove any residual solvents.
-
Using a calibrated microbalance, accurately weigh approximately 1-2 mg of the sample into a clean tin or silver foil capsule.
-
Record the exact weight to at least four decimal places.
-
Fold the capsule to ensure no sample is lost and to create a compact pellet.
2. Instrument Setup and Calibration:
-
Perform daily instrument checks on the CHN analyzer, including leak tests and checking gas pressures (Helium carrier gas, Oxygen combustion gas).
-
Run a series of calibration standards (e.g., acetanilide) to generate a valid calibration curve. The results for the standards should be within the manufacturer's specified limits.
3. Sample Analysis:
-
Place the encapsulated sample into the autosampler in the correct sequence.
-
Initiate the analysis sequence. The sample will be dropped into the combustion furnace.
-
The resulting gases (CO₂, H₂O, N₂) will be separated by the GC column and detected by the TCD.
4. Data Analysis and Interpretation:
-
The instrument software will integrate the peaks corresponding to CO₂, H₂O, and N₂ and, using the calibration curve, calculate the percentage of C, H, and N in the sample.
-
Compare the experimental percentages to the theoretical values for C₁₉H₁₉NO₃.
-
Verify that the results are within the acceptable ±0.4% deviation. If not, investigate potential sources of error, such as sample inhomogeneity, residual solvent, or incomplete combustion.
Conclusion
Elemental analysis remains an indispensable tool in the arsenal of the research and development scientist. For a novel compound like 1-(4-Isopropoxybenzyl)-7-methylisatin, CHN combustion analysis provides a robust and reliable method for confirming its empirical formula and assessing its purity. While alternative techniques like ICP-MS and HRMS offer valuable complementary information, the foundational data provided by elemental analysis is a non-negotiable component of a comprehensive characterization package. By understanding the principles behind these techniques, their respective strengths and weaknesses, and the stringent criteria for data acceptance, researchers can ensure the integrity and validity of their scientific findings, paving the way for the successful development of new therapeutic agents.
References
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
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Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
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Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]
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Spectroscopy Online. (2026, February 10). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]
-
HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. [Link]
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ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Wikipedia. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information. [Link]
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International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences. [Link]
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Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results. Royal Society Publishing. [Link]
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Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]
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SGS INSTITUT FRESENIUS. (n.d.). CHNX analysis - Elemental analytics. SGS INSTITUT FRESENIUS. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Methylisatin. PubChem. [Link]
-
LBAO Chemicals. (n.d.). 7-Methylisatin. LBAO Chemicals. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylisatin. PubChem. [Link]
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Safety Operating Guide
Operational Guide: Disposal & Handling of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
[1][2]
Chemical Profile & Hazard Logic
To dispose of a chemical safely, one must understand its behavior. This compound is not merely "organic waste"; it is a lipophilic scaffold likely designed for biological permeability.
-
Core Scaffold (Indoline-2,3-dione / Isatin): Known for reactivity with metabolic enzymes.[1][2] Isatin derivatives are frequently investigated as inhibitors of specific kinases or proteases.
-
7-Methyl Substituent: Sterically blocks the 7-position, often intended to increase metabolic stability, prolonging the compound's half-life in biological systems.[1][2]
-
1-(4-Isopropoxybenzyl) Tail: Significantly increases lipophilicity (LogP), enhancing dermal absorption and membrane permeability.[1][2]
Operational Implication: You must treat this substance as a suspected reproductive toxin and potent irritant . It possesses the structural traits of a "privileged scaffold" in drug discovery, necessitating containment protocols equivalent to Occupational Health Band (OHB) 3 .
Physicochemical Data Summary
| Property | Estimated/Observed Characteristic | Operational Impact |
| Physical State | Orange/Red Crystalline Solid | Dust generation risk during transfer.[1][2] |
| Solubility | Low in water; High in DMSO, DCM, Ethyl Acetate | Do not attempt aqueous drain disposal. |
| Reactivity | Stable; Susceptible to nucleophilic attack at C-3 carbonyl | Segregate from strong nucleophiles (primary amines).[1][2] |
| Toxicity Class | Suspected Bioactive (Treat as Toxic) | Zero-skin-contact policy mandatory.[1][2] |
Containment & Handling Protocols
Before disposal can occur, the integrity of the waste stream must be preserved.[3][4]
Engineering Controls[1][2][5]
-
Primary Barrier: All manipulation (weighing, solubilizing, waste transfer) must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during solid transfer to prevent electrostatic dispersion of the powder.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double nitrile gloves (minimum thickness 0.11 mm). Rationale: The lipophilic benzyl tail may facilitate permeation through thin latex.
-
Respiratory: If working outside a hood (emergency only), use an N95 or P100 particulate respirator.
-
Eyes: Chemical splash goggles.
Disposal Procedures (Step-by-Step)
This section details the Cradle-to-Grave workflow. The objective is total destruction via high-temperature incineration, ensuring no bioactive metabolites enter the water table.[1][2]
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired stock, weighing boats, contaminated gloves, spill cleanup materials.
-
Segregation: Do not mix with general trash. Use a dedicated Yellow Biohazard/Chemotherapy Waste Bag or a Rigid Black Hazardous Waste Bin (depending on facility color codes for incineration).
-
Double Bagging: Place the primary container (vial/flask) into a clear polyethylene bag. Seal with tape. Place this bag into the rigid hazardous waste drum.
-
Labeling: Affix a hazardous waste tag.
Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)
Applicable to: Solutions in DMSO, Methanol, Dichloromethane (DCM), or Ethyl Acetate.
-
Solvent Compatibility Check:
-
If solvent is DCM/Chloroform : Segregate into Halogenated Waste .
-
If solvent is DMSO/Methanol/Acetone : Segregate into Non-Halogenated Organic Waste .
-
-
Quenching (Optional but Recommended): If the waste contains unreacted reagents, quench cautiously. For the Isatin derivative itself, no chemical deactivation is required prior to incineration; thermal destruction is preferred.
-
Container: Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.
-
Headspace: Leave 10% headspace in the carboy to prevent over-pressurization during transport.
Scenario C: Trace Residues (Glassware)
-
Triple Rinse: Rinse glassware 3 times with a minimal volume of Acetone or Ethanol.
-
Combine Rinsate: Pour all rinsate into the Liquid Organic Waste container (Scenario B).
-
Glass Disposal: Defaced/cleaned glassware can be placed in the "Broken Glass" bin (unless facility requires incineration for all drug-contact surfaces).[1][2]
Visualized Workflows
Logic Diagram: Waste Stream Decision Tree
This diagram guides the researcher through the decision-making process to ensure the compound ends up in the correct destruction stream.
Figure 1: Decision matrix for segregating Isatin-derivative waste streams based on physical state and solvent carrier.
Logic Diagram: Emergency Spill Response
In the event of accidental release, immediate action is required to prevent exposure and contamination.
Figure 2: Emergency response protocol for spills. Note that major spills outside containment require professional EHS intervention.
Regulatory & Compliance Context
EPA Classification (USA)
While this compound is likely a novel research compound and not explicitly listed on the RCRA P-list or U-list , the "Generator Knowledge" rule (40 CFR § 262.[1][2]11) applies.
-
Determination: Due to the pharmacological activity of the isatin class, you must classify this as a Characteristic Waste if it exhibits toxicity, or default to Listed Waste protocols to ensure safety.
-
Waste Code Assignment: If the specific toxicity is unknown, the safest route is to manage it as D001 (Ignitable) if in organic solvent, or general Organic Hazardous Waste for incineration.
Global Harmonized System (GHS) Labeling
When creating the waste label, include the following hazard statements based on Structure-Activity Relationship (SAR) analysis:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16358 (1-Methylisatin).[1][2] Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Waste Identification and Classification (40 CFR Part 261). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]
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Personal protective equipment for handling 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary: The "Universal Precaution" Approach
Status: Novel/Research-Grade Intermediate Chemical Class: Substituted Isatin (Indoline-2,3-dione) Derivative Primary Risk Driver: Bioactive Scaffold + Unknown Toxicity
As a Senior Application Scientist, I must emphasize that 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione is a specific functionalized intermediate. Unlike common reagents (e.g., Sodium Chloride) with established toxicological profiles, this compound lacks a global, standardized Safety Data Sheet (SDS).
Therefore, we do not rely on the absence of data as evidence of safety. Instead, we apply a Structure-Activity Relationship (SAR) risk assessment:
-
Isatin Core: Known irritant to respiratory tract, eyes, and skin.[1][2][3] Potential sensitizer.[4][5][6]
-
Isopropoxybenzyl Moiety: significantly increases lipophilicity compared to bare isatin, enhancing the potential for transdermal absorption .
-
Pharmacophore Status: Isatin derivatives are frequently developed as kinase inhibitors, antivirals, or anticancer agents. You must handle this as a Potent Compound (Control Band 3 or 4) until specific toxicology proves otherwise.
PPE Specification Matrix: The Barrier Strategy
This matrix is designed to prevent exposure pathways common to lipophilic organic solids and their solutions.
| Protection Zone | Recommended Equipment | Scientific Rationale & Causality |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Why: Safety glasses are insufficient. Isatin derivatives are fine powders that can bypass side shields. Goggles provide a seal against airborne dust and splashes during solubilization. |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Why: The isopropoxybenzyl group increases solubility in organic solvents (DMSO, DCM). If dissolved, the solvent acts as a vehicle, carrying the compound through single gloves. Double gloving creates a breakthrough buffer. |
| Respiratory | Engineering Control First (Fume Hood).If outside hood:P100 Respirator (NIOSH). | Why: N95 masks filter 95% of particles but often fail face-seal checks. A P100 offers 99.97% efficiency against the fine particulate matter typical of recrystallized isatins. |
| Body | Tyvek® Lab Coat (Closed front) or chemically resistant apron. | Why: Cotton lab coats absorb liquids and hold toxic dust against the skin. Tyvek repels dust and light splashes, preventing "carry-home" contamination. |
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls & Setup
-
Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Static Control: Substituted isatins are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which is a primary inhalation vector.
Phase B: Weighing & Transfer
-
Don PPE: Put on inner gloves, Tyvek coat, goggles, and outer gloves (taped to sleeves if handling >10g).
-
Tare: Place the receiving vessel in the balance inside the hood.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the bulk container.
-
Decon: Wipe the exterior of the receiving vessel with a Kimwipe dampened in ethanol before removing it from the hood.
Phase C: Solubilization (The High-Risk Moment)
-
Context: When you add solvent (e.g., DMSO, DMF, DCM), the risk profile shifts from inhalation to dermal absorption.
-
Protocol:
-
Add solvent slowly down the side of the vessel to minimize aerosolization.
-
Immediate Glove Check: If any liquid splashes onto your outer glove, STOP .
-
Change Procedure: Remove the outer glove immediately inside the hood, dispose of it as solid waste, and don a fresh pair. Never rely on evaporation.
-
Emergency Response & Disposal
-
Spill (Solid): Do not dry sweep. Cover with a damp paper towel (solvent-compatible) to suppress dust, then wipe up. Place in a sealed bag.
-
Spill (Solution): Cover with an absorbent pad (vermiculite/polypropylene).
-
Disposal:
-
Solid Waste: Segregate as "Hazardous Organic Solid."
-
Liquid Waste: If dissolved in halogenated solvents (DCM), use the "Halogenated" stream. If in DMSO/Acetone, use "Non-Halogenated."
-
Container: Triple rinse the empty reagent bottle with acetone before discarding the glass.
-
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Hierarchy of Controls."
Figure 1: Operational safety workflow for handling substituted isatin derivatives, prioritizing engineering controls over PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
